molecular formula C11H23N3 B1587303 1-(N-Methylpiperidin-3-yl-methyl)piperazine CAS No. 496808-03-8

1-(N-Methylpiperidin-3-yl-methyl)piperazine

Cat. No.: B1587303
CAS No.: 496808-03-8
M. Wt: 197.32 g/mol
InChI Key: JNRZWBOVQVAUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(N-Methylpiperidin-3-yl-methyl)piperazine is a useful research compound. Its molecular formula is C11H23N3 and its molecular weight is 197.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(1-methylpiperidin-3-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13-6-2-3-11(9-13)10-14-7-4-12-5-8-14/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRZWBOVQVAUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371718
Record name 1-[(1-methylpiperidin-3-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496808-03-8
Record name 1-[(1-methylpiperidin-3-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 496808-03-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis protocol for 1-(N-Methylpiperidin-3-yl-methyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(N-Methylpiperidin-3-yl-methyl)piperazine

Introduction

The piperazine and piperidine ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents. The title compound, this compound, combines these two important pharmacophores, presenting a versatile platform for the development of novel chemical entities. Its structure, featuring multiple basic nitrogen atoms, offers numerous points for diversification, making it a valuable building block for compound libraries targeting a wide range of biological targets, including but not limited to central nervous system (CNS) disorders and oncology.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. The narrative emphasizes the underlying chemical principles and strategic considerations, aiming to equip researchers, scientists, and drug development professionals with the knowledge to confidently execute and adapt this synthesis.

Overall Synthetic Strategy

The synthesis of this compound is most efficiently approached via a two-step sequence centered on the N-alkylation of a piperazine ring with a pre-functionalized piperidine electrophile. This strategy is predicated on the reliable formation of the key intermediate, 3-(chloromethyl)-1-methylpiperidine, followed by a carefully controlled nucleophilic substitution.

The primary challenge in this synthesis lies in the selective mono-alkylation of piperazine. Due to the presence of two nucleophilic secondary amines, the reaction can readily proceed to form the undesired 1,4-disubstituted byproduct. To address this, our primary protocol employs a large excess of piperazine, a robust and straightforward method that statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-alkylated product.[1] An alternative, more controlled approach using a mono-protected piperazine derivative is also discussed.[2][3]

The overall transformation is outlined below:

Synthetic_Pathway cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-Alkylation Start 1-Methyl-3-piperidinemethanol Intermediate 3-(Chloromethyl)-1-methylpiperidine Hydrochloride Start->Intermediate SOCl₂ Toluene Product This compound Intermediate->Product Piperazine K₂CO₃, Acetonitrile Reflux Piperazine Piperazine (excess)

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 3-(Chloromethyl)-1-methylpiperidine Hydrochloride (Intermediate)

The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. For this step, thionyl chloride (SOCl₂) is the reagent of choice due to its high reactivity and the convenient nature of its byproducts (SO₂ and HCl), which are gaseous and easily removed from the reaction mixture. The reaction proceeds via a chlorosulfite ester intermediate, followed by an internal nucleophilic attack by the chloride ion (SNi mechanism), typically with inversion of configuration, though the stereocenter is not present in this specific starting material.

Experimental Protocol: Step 1
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel, add 1-methyl-3-piperidinemethanol (1.0 eq).[4][5] Dilute with anhydrous toluene (approx. 5 mL per 1 g of alcohol).

  • Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over a period of 30-45 minutes. Caution: The reaction is exothermic and releases HCl gas. Maintain a slow addition rate to control the temperature and gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it with a saturated NaHCO₃ solution, extracting with ethyl acetate, and spotting on a silica plate. The disappearance of the starting alcohol indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature. The product hydrochloride salt will likely precipitate. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid is triturated with diethyl ether to remove any non-polar impurities, and the solid is collected by vacuum filtration. The crude 3-(chloromethyl)-1-methylpiperidine hydrochloride can be used in the next step without further purification.[6] If higher purity is required, recrystallization from an appropriate solvent system like isopropanol/diethyl ether can be performed.

Part 2: Synthesis of this compound (Final Product)

This step is a classical nucleophilic substitution (SN2) reaction. The secondary amine of piperazine acts as the nucleophile, displacing the chloride from the electrophilic carbon of 3-(chloromethyl)-1-methylpiperidine. The use of a large excess of piperazine (5-10 equivalents) is a critical parameter to maximize the yield of the mono-alkylated product.[2] A base, such as potassium carbonate (K₂CO₃), is added to neutralize the hydrochloride salt of the starting material and the HCl generated during any reaction of the free base form, ensuring the piperazine remains a free, effective nucleophile.

Mono-alkylation_Strategy E Electrophile (R-Cl) P_mono Mono-alkylated Product E->P_mono + Piperazine (High Conc.) Favored Pathway P_di Di-alkylated Byproduct P_excess Piperazine (Excess) P_mono->P_di + Electrophile (Low Conc.) Disfavored

Caption: Use of excess piperazine to favor mono-alkylation.

Experimental Protocol: Step 2
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (5.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq). Add anhydrous acetonitrile (approx. 10 mL per 1 g of the limiting reagent).

  • Reagent Addition: Add 3-(chloromethyl)-1-methylpiperidine hydrochloride (1.0 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 12-18 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC for the disappearance of the starting alkyl chloride.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Purification: The resulting residue will contain the desired product, excess piperazine, and potentially a small amount of the di-alkylated byproduct.

    • Dissolve the residue in dichloromethane (DCM) and wash with water to remove the bulk of the excess piperazine, which is highly water-soluble.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel. A gradient elution system, starting with DCM and gradually increasing the polarity with methanol (e.g., 0% to 10% methanol in DCM), is typically effective. The fractions containing the pure product are combined and concentrated to yield this compound as an oil or low-melting solid.

Data Summary Table

StepCompound NameMW ( g/mol )Molar Eq.Role
11-Methyl-3-piperidinemethanol[7]129.201.0Starting Material
1Thionyl Chloride118.971.2Chlorinating Agent
13-(Chloromethyl)-1-methylpiperidine HCl[6]184.11-Intermediate Product
23-(Chloromethyl)-1-methylpiperidine HCl184.111.0Electrophile
2Piperazine86.145.0Nucleophile (Excess)
2Potassium Carbonate138.212.5Base
2This compound197.33-Final Product

Conclusion

The described two-step synthesis provides a reliable and scalable route to this compound. The protocol's success hinges on the effective conversion of the piperidine methanol to the corresponding chloride and the strategic use of excess piperazine to control selectivity during the subsequent N-alkylation. This guide offers a solid foundation for researchers to produce this valuable chemical scaffold, enabling further exploration in drug discovery and development programs.

References

Elucidating the Mechanism of Action of 1-(N-Methylpiperidin-3-yl-methyl)piperazine: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the elucidation of the mechanism of action for the novel chemical entity, 1-(N-Methylpiperidin-3-yl-methyl)piperazine. Given the absence of published data on this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals. It provides both the theoretical framework and detailed, field-proven experimental protocols necessary to identify its molecular target(s), characterize its pharmacological activity, and assess its preliminary drug-like properties. The guide is structured to follow a logical progression from computational prediction to in vitro validation, ensuring scientific integrity and the generation of a robust data package for further development.

Introduction and Structural Rationale

The compound this compound is a novel small molecule featuring two key heterocyclic pharmacophores: an N-methylpiperidine moiety and a piperazine ring, connected by a methylene linker. Analysis of these structural components provides a rational basis for forming an initial hypothesis regarding its potential biological targets.

  • Piperazine Moiety: The piperazine ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[1] It is particularly prevalent in agents targeting the central nervous system (CNS). Many arylpiperazine derivatives are known to interact with aminergic G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors, where the basic nitrogen atom often forms a key ionic interaction with an acidic residue (e.g., aspartate) in the receptor's transmembrane domain.[2][3][4]

  • N-Methylpiperidine Moiety: The piperidine scaffold is another highly privileged structure in medicinal chemistry, present in a wide range of pharmaceuticals.[5] The inclusion of an N-methyl group can influence a compound's lipophilicity, metabolic stability, and ability to cross the blood-brain barrier. This moiety is also common in CNS-active compounds, contributing to interactions with various receptors and transporters.[6]

Based on this structural analysis, it is hypothesized that this compound is likely to be a modulator of aminergic GPCRs, such as serotonin or dopamine receptors. The following experimental plan is designed to systematically test this hypothesis and uncover its precise mechanism of action.

Tier 1: Initial Target Identification and Profiling

The first tier of investigation focuses on broadly and rapidly assessing the potential biological targets of the compound through computational and high-throughput screening methods.

In Silico Target Prediction

Before commencing wet-lab experiments, in silico methods can provide cost-effective and rapid initial hypotheses about the compound's targets.[7][8] These approaches use the compound's 2D structure to predict potential protein interactions based on similarity to known ligands and machine learning models trained on large bioactivity datasets.

  • Compound Preparation: Obtain the 2D structure of this compound in a suitable format (e.g., SMILES).

  • Database Selection: Utilize a combination of publicly available and commercial target prediction web servers and software. Recommended platforms include:

    • ChEMBL: A curated database of bioactive molecules with drug-like properties.[9]

    • PubChem: A comprehensive database of chemical compounds and their biological activities.[9]

    • BindingDB: A database focusing on measured binding affinities of small molecules to proteins.[9]

    • SwissTargetPrediction: A web server for predicting the most probable protein targets of a small molecule.

    • PASS Online: Predicts a wide spectrum of biological activities based on structural formula.[9]

  • Prediction Execution: Submit the compound's structure to the selected platforms. The algorithms will compare the input structure to libraries of known ligands and their targets, employing methods like chemical similarity searching, data mining, and machine learning.[7][8]

  • Data Analysis: Consolidate the prediction results. Rank the potential targets based on the prediction scores or probabilities from each platform. Pay close attention to targets that are consistently predicted across multiple platforms, particularly aminergic GPCRs as suggested by the structural rationale.

Broad Panel Screening (High-Throughput Screening)

The predictions from the in silico analysis will guide the selection of a broad panel for in vitro screening. A commercially available panel, such as the Eurofins SafetyScreen or a similar service, is recommended to assess activity against a wide range of common drug targets, including GPCRs, ion channels, transporters, and enzymes. This step is crucial for identifying primary targets and potential off-target liabilities early in the discovery process.

Tier 2: Target Validation and Affinity Determination

Once a primary target class (e.g., serotonin receptors) is identified from Tier 1 screening, the next step is to validate this interaction and precisely quantify the compound's binding affinity. Radioligand binding assays are the gold standard for this purpose.[1][10]

Radioligand Competition Binding Assays

These assays measure the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The results are used to determine the compound's inhibitory constant (Ki), a measure of its binding affinity.[11]

  • Membrane Preparation:

    • Use commercially available cell membranes prepared from cell lines recombinantly expressing the human target receptor (e.g., HEK293 cells expressing 5-HT2A or D2 receptors) or from relevant animal tissue (e.g., rat brain cortex).[12]

    • On the day of the assay, thaw the membrane aliquots and resuspend them in an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[12] The protein concentration should be optimized for each target to ensure that the amount of radioligand bound does not exceed 10% of the total added.[10]

  • Assay Setup (96-well plate format):

    • Total Binding: Add binding buffer, the prepared cell membranes, and a fixed concentration of the appropriate radioligand (typically at or near its Kd value).

      • Example Radioligands: [3H]-Ketanserin for 5-HT2A receptors, [3H]-Spiperone for D2 receptors.

    • Non-Specific Binding (NSB): Add binding buffer, cell membranes, radioligand, and a high concentration of a known, unlabeled competitor (e.g., 10 µM Mianserin for 5-HT2A) to saturate all specific binding sites.

    • Test Compound: Add binding buffer, cell membranes, radioligand, and serial dilutions of this compound (e.g., from 10 pM to 100 µM).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[12]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C, pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding). Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[12]

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (e.g., a MicroBeta counter).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Data Presentation: Hypothetical Binding Affinity Data
Receptor TargetRadioligandKd of Radioligand (nM)Test Compound IC50 (nM)Test Compound Ki (nM)
5-HT2A[3H]-Ketanserin1.225.512.1
D2[3H]-Spiperone0.5150.2100.1
5-HT1A[3H]-8-OH-DPAT0.8>10,000>5,000
α1A-Adrenergic[3H]-Prazosin0.2850.7654.4

This table presents hypothetical data for illustrative purposes.

Tier 3: Functional Characterization

After confirming binding affinity, it is essential to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or inverse agonist? Functional assays measure the downstream cellular response following receptor activation. The choice of assay depends on the G-protein coupling of the target receptor.

  • Gs-coupled receptors: Agonist binding increases intracellular cyclic AMP (cAMP).

  • Gi-coupled receptors: Agonist binding decreases intracellular cAMP.

  • Gq-coupled receptors: Agonist binding increases intracellular calcium (Ca2+).

cAMP Accumulation Assay (for Gs/Gi-coupled Receptors)

Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaScreen assays are modern, high-throughput methods for measuring changes in intracellular cAMP levels.[13][14] They are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[15]

  • Cell Culture: Culture cells expressing the target receptor (e.g., CHO-K1 cells expressing a Gs- or Gi-coupled receptor) in a 96- or 384-well plate until they reach the desired confluency.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of this compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for a set period (e.g., 15-30 minutes) before adding a known agonist at its EC80 concentration.

    • Note for Gi-coupled receptors: Stimulate the cells with forskolin to raise basal cAMP levels before adding the test compound or agonist.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.[16]

  • Cell Lysis and Detection: Add the HTRF detection reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor, e.g., Europium cryptate) directly to the wells. These reagents will lyse the cells and initiate the detection reaction.[13]

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.[13]

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[15]

  • Data Analysis: Calculate the ratio of the two emission signals. A decrease in the HTRF ratio corresponds to an increase in intracellular cAMP. Plot the HTRF ratio or calculated cAMP concentration against the log concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists).

Intracellular Calcium Flux Assay (for Gq-coupled Receptors)

This assay uses fluorescent dyes (e.g., Fluo-8 AM, Indo-1 AM) that are sensitive to calcium concentrations.[17][18] When a Gq-coupled receptor is activated, it triggers the release of calcium from intracellular stores, leading to an increase in fluorescence that can be measured in real-time.

  • Cell Culture: Plate cells expressing the target Gq-coupled receptor in a 96- or 384-well black, clear-bottom plate and allow them to attach overnight.[17]

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) and often probenecid (to prevent dye leakage). Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.[17]

  • Compound Addition and Reading:

    • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.[17]

    • The instrument then injects the test compound (for agonist mode) or a known agonist after pre-incubation with the test compound (for antagonist mode).

    • Continue to measure the fluorescence intensity kinetically (e.g., every second) for 2-3 minutes.[17]

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot this change in fluorescence against the log concentration of the test compound to determine EC50 or IC50 values.

Visualization of Experimental Workflows

G_1 cluster_tier1 Tier 1: Target Identification cluster_tier2 Tier 2: Target Validation cluster_tier3 Tier 3: Functional Characterization in_silico In Silico Target Prediction hts Broad Panel Screening (HTS) in_silico->hts Guide Panel Selection binding_assay Radioligand Competition Binding Assay hts->binding_assay Identify Target Class ki_value Determine Affinity (Ki) binding_assay->ki_value cAMP_assay cAMP Assay (Gs/Gi) binding_assay->cAMP_assay Ca_assay Calcium Flux Assay (Gq) binding_assay->Ca_assay functional_activity Determine Function (EC50/IC50) cAMP_assay->functional_activity Ca_assay->functional_activity

Caption: Tiered workflow for mechanism of action elucidation.

G_2 cluster_pathway Hypothetical Gq-Coupled Receptor Signaling Pathway Ligand Compound GPCR Gq-Coupled Receptor (e.g., 5-HT2A) Ligand->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: A hypothetical Gq-coupled signaling pathway.

Tier 4: Preliminary ADMET Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to evaluate its drug development potential. Key in vitro assays provide essential data on metabolic stability and permeability.[5][12]

Metabolic Stability Assay

This assay determines the rate at which the compound is metabolized by liver enzymes, primarily cytochrome P450s (CYPs). Human liver microsomes (HLM) are subcellular fractions that are enriched in these enzymes.[2][19]

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4). Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained enzyme activity.[20]

  • Incubation: Pre-warm the microsomal solution to 37°C. Initiate the reaction by adding the test compound (e.g., at a final concentration of 1 µM) and the NADPH regenerating system.[21]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[20]

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining concentration of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Cell-Based Permeability Assay (Caco-2)

The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as an in vitro model of the human intestinal barrier. This assay predicts a compound's intestinal permeability and can identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[22][23]

  • Cell Culture: Seed Caco-2 cells onto semi-permeable filter inserts in a transwell plate and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above a pre-determined threshold.[23]

  • Transport Experiment:

    • Wash the monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Sampling: Incubate the plate at 37°C with gentle shaking. At a specified time point (e.g., 120 minutes), take samples from the receiver compartments. Also, take a sample from the donor compartment at t=0.[23]

  • Analysis: Quantify the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in both directions using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound may be a substrate for active efflux.

Preliminary Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is used to determine the concentration at which a compound begins to exert toxic effects on cells.[24]

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity, or the cell line used in functional assays) into a 96-well plate and allow cells to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours).[25]

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[25]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability (relative to untreated control cells) against the log concentration of the compound to determine the CC50 (the concentration that causes 50% cytotoxicity).

Conclusion and Future Directions

This technical guide provides a systematic and robust framework for elucidating the mechanism of action of this compound. By progressing through the proposed tiers of experimentation—from in silico prediction to in vitro ADMET profiling—researchers can efficiently identify the molecular target, quantify its affinity and functional activity, and assess its preliminary drug-like properties. The data generated through these protocols will form a critical foundation for making informed decisions about the compound's potential for further preclinical and clinical development. Positive outcomes from this comprehensive evaluation would warrant subsequent investigation into in vivo efficacy in relevant animal models of disease.

References

An In-Depth Technical Guide to Characterizing the In Vitro Binding Profile of 1-(N-Methylpiperidin-3-yl-methyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the precise characterization of a novel chemical entity's interaction with biological targets is a cornerstone of preclinical development. This guide provides a comprehensive framework for determining the in vitro binding profile of 1-(N-Methylpiperidin-3-yl-methyl)piperazine, a compound featuring structural motifs common to centrally active agents. The piperazine and piperidine moieties are prevalent in compounds targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[1][2] Therefore, a systematic evaluation of this compound's affinity for these receptor families is a logical starting point for elucidating its pharmacological potential.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a self-validating system for inquiry, grounded in established principles of receptor pharmacology. We will detail the causality behind experimental choices, ensuring that the resulting data is both robust and readily interpretable.

Strategic Approach to Binding Profile Characterization

The foundational method for determining the binding affinity of a test compound is the competitive radioligand binding assay.[3][4] This technique measures the ability of a non-radioactive compound (the "competitor," in this case, this compound) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor.[3][4] The resulting data allows for the calculation of the inhibitor constant (Kᵢ), a measure of the compound's binding affinity.[5]

Our investigation will focus on a panel of receptors implicated in neuropsychiatric functions, given the structural alerts within the test molecule. The primary targets for initial screening will include key dopamine (D₂, D₃) and serotonin (5-HT₂A) receptors, which are frequently modulated by piperazine-containing compounds.[6][7][8]

Visualization of the Investigative Workflow

The logical flow of our characterization process is depicted below. This workflow ensures a systematic and comprehensive evaluation of the compound's binding characteristics.

G cluster_0 Phase 1: Preparation & Validation cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & Quality Control of This compound B Procurement of Receptor-Expressing Cell Membranes (e.g., CHO, HEK-293) C Radioligand Selection & Validation (High Affinity, Specificity) D Competitive Radioligand Binding Assay Setup C->D E Incubation of Membranes, Radioligand, & Test Compound D->E F Separation of Bound/ Free Radioligand (Rapid Vacuum Filtration) E->F G Quantification of Bound Radioactivity (Scintillation Counting) F->G H Generation of Competition Curves G->H I Calculation of IC₅₀ Values H->I J Cheng-Prusoff Correction to Determine Kᵢ Values I->J K Selectivity Profile Determination J->K

Caption: Workflow for In Vitro Binding Profile Characterization.

Experimental Protocol: Competitive Radioligand Binding Assay

The following protocol is a robust, field-proven methodology for determining the binding affinity of a test compound. It is presented as a self-validating system, with each step designed to ensure data integrity.

1. Preparation of Receptor Membranes:

  • Rationale: The use of membranes from cell lines stably expressing a single receptor subtype (e.g., CHO-K1 or HEK-293 cells) is crucial for specificity and reproducibility.[7][9] This avoids the confounding variables present in heterogeneous tissue homogenates.

  • Procedure:

    • Harvest cultured cells expressing the target receptor (e.g., human D₂ receptor).

    • Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.[5]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[5]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and determine the protein concentration using a standard method like the Pierce® BCA assay.[5]

    • Store aliquots at -80°C until the day of the assay.

2. Assay Execution (96-Well Plate Format):

  • Rationale: A 96-well format allows for high-throughput screening and the generation of complete concentration-response curves.[5][10]

  • Procedure:

    • On the day of the assay, thaw the membrane aliquots and resuspend them in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[5]

    • Prepare serial dilutions of the test compound, this compound.

    • To each well of a 96-well plate, add the following in a final volume of 250 µL:

      • 150 µL of the membrane preparation (optimized protein amount, e.g., 10-20 µg for cell membranes).[5]

      • 50 µL of the test compound dilution or buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).

      • 50 µL of the selected radioligand at a concentration near its Kₔ value.[5]

    • Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C).[5]

    • Terminate the binding reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine to reduce non-specific binding).[5][10]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

    • Dry the filters and add a scintillation cocktail.[5]

    • Quantify the radioactivity trapped on the filters using a microplate scintillation counter.[5]

3. Data Analysis and Interpretation:

  • Rationale: Proper data analysis is critical to accurately determine the compound's affinity.

  • Procedure:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.[11]

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[5]

    • Convert the IC₅₀ value to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[5]

Hypothetical Binding Profile of this compound

To illustrate the output of such an investigation, the following table presents a hypothetical in vitro binding profile. This data would allow for an initial assessment of the compound's potency and selectivity.

ReceptorRadioligandKᵢ (nM)Hill Slope
Dopamine D₂[³H]-Spiperone15.2-1.05
Dopamine D₃[³H]-7-OH-DPAT8.9-0.98
Serotonin 5-HT₂A[³H]-Ketanserin45.7-1.01
Serotonin 5-HT₁A[³H]-8-OH-DPAT> 1,000N/A
Adrenergic α₁[³H]-Prazosin250.3-0.95
Opioid κ[³⁵S]-GTPγS> 10,000N/A

Data is hypothetical and for illustrative purposes only.

Visualizing Affinity and Selectivity

A bar chart can effectively visualize the compound's affinity profile, highlighting its selectivity for specific targets.

G cluster_0 Hypothetical Binding Affinity (Ki) of this compound y_axis Receptor D3 D₃ x_axis Binding Affinity (Ki, nM) D2 D₂ SHT2A 5-HT₂A A1 α₁

Caption: Hypothetical affinity profile for key CNS receptors.

From this hypothetical data, one could infer that this compound exhibits the highest affinity for the dopamine D₃ receptor, followed by the D₂ and 5-HT₂A receptors. Its affinity for the adrenergic α₁ receptor is significantly lower, and it shows negligible interaction with the 5-HT₁A and κ-opioid receptors at the tested concentrations. The Hill slopes, being close to -1.0, suggest competitive binding at a single site.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the in vitro binding profile of a novel compound, this compound. By employing competitive radioligand binding assays with a strategically selected panel of receptors, researchers can generate robust and interpretable data on the compound's affinity and selectivity. This foundational information is indispensable for guiding further drug development efforts, including functional activity assays and in vivo efficacy studies. The methodologies described herein represent a gold standard for the initial pharmacological assessment of potential therapeutic agents.[12]

References

An In-depth Technical Guide to Receptor Affinity Profiling of 1-(N-Methylpiperidin-3-yl-methyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The characterization of a novel chemical entity's interaction with biological targets is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for determining the receptor affinity profile of 1-(N-Methylpiperidin-3-yl-methyl)piperazine, a compound featuring structural motifs common to centrally active therapeutic agents. We will delve into the strategic rationale for target selection, provide detailed, field-proven protocols for competitive radioligand binding assays, and discuss the interpretation of affinity data. This document is intended for researchers, pharmacologists, and drug development professionals seeking to establish a robust, in-house methodology for profiling novel compounds.

Introduction: The Rationale for Target Selection

The molecular structure of this compound provides critical clues to its potential biological targets. The presence of a piperazine ring is a well-known pharmacophore in numerous antipsychotic and antidepressant medications, suggesting interactions with monoaminergic G-protein coupled receptors (GPCRs) and transporters.[1][2] Specifically, the arylpiperazine moiety is a privileged structure known to bind to dopamine and serotonin receptors.[3][4]

Based on this structural analysis, a primary affinity screening panel should focus on receptors implicated in neuropsychiatric conditions. The logical primary targets for initial investigation include:

  • Dopamine Receptors: Primarily the D2 subtype, a key target for antipsychotic efficacy.[1]

  • Serotonin Receptors: The 5-HT2A receptor is a crucial target for atypical antipsychotics, often modulating the effects of D2 blockade.[5]

  • Adrenergic Receptors: The alpha-1 adrenergic receptor is often an off-target liability for antipsychotics, contributing to side effects like orthostatic hypotension.[6][7]

  • Histamine Receptors: Affinity for the H1 receptor is strongly correlated with sedative side effects and weight gain observed with many CNS agents.[8][9]

  • Muscarinic Acetylcholine Receptors: The M1 receptor is a key target for cognition, and off-target anticholinergic activity at various muscarinic subtypes can lead to undesirable side effects.[10][11]

  • Monoamine Transporters: The serotonin (SERT) and norepinephrine (NET) transporters are primary targets for many antidepressant drugs.[12][13]

This guide will focus on establishing the affinity (Kᵢ) of our lead compound for these high-priority targets using the gold-standard methodology of competitive radioligand binding assays.[14]

The Core Methodology: Competitive Radioligand Binding Assays

Radioligand binding assays are a sensitive and quantitative method for assessing the interaction between a ligand and a receptor.[14][15] The fundamental principle of a competitive binding assay is the competition between a labeled, high-affinity ligand (the radioligand) and an unlabeled test compound for a finite number of receptors.

The entire workflow is a self-validating system designed to isolate the specific binding event and derive a quantitative measure of affinity.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Incubation cluster_term Phase 3: Termination & Detection cluster_analysis Phase 4: Data Analysis Membrane Receptor Source (e.g., Transfected Cells, Brain Tissue) Homogenize Homogenization & Centrifugation Membrane->Homogenize Quantify Protein Quantification (e.g., BCA Assay) Homogenize->Quantify add_Mem Add Membranes Quantify->add_Mem Input Plate 96-Well Plate Setup Plate->add_Mem add_Test Add Test Compound (1-(N-Methyl...)) add_Mem->add_Test add_Radio Add Radioligand ([3H]-Ligand) add_Test->add_Radio Incubate Incubate to Equilibrium add_Radio->Incubate Filter Rapid Vacuum Filtration (GF/B or GF/C Filters) Incubate->Filter Terminate Wash Wash with Ice-Cold Buffer Filter->Wash Dry Dry Filters Wash->Dry Count Scintillation Counting (CPM Measurement) Dry->Count Plot Plot CPM vs. [Compound] Count->Plot Raw Data Fit Non-linear Regression (Sigmoidal Dose-Response) Plot->Fit Calc Calculate IC50 & Ki Fit->Calc G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Serotonin) Receptor Gq-Coupled Receptor (e.g., 5-HT2A) Agonist->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Response Cellular Response (e.g., PKC Activation) DAG->Response Ca Ca²⁺ Release ER->Ca triggers Ca->Response

References

A Predictive Pharmacokinetic and ADME Profile of 1-((1-Methylpiperidin-3-yl)methyl)piperazine: An In-Depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as pharmacokinetics, of the novel chemical entity 1-((1-Methylpiperidin-3-yl)methyl)piperazine. In the absence of direct experimental data, this document leverages advanced in silico modeling techniques and established structure-activity relationships derived from analogous piperidine and piperazine-containing compounds. The objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding of the likely pharmacokinetic profile of this molecule, thereby guiding future experimental design and strategic decision-making in early-phase drug discovery. This guide details predicted physicochemical properties, anticipates metabolic pathways, and culminates in a proposed, robust experimental workflow for the definitive in vitro and in vivo characterization of this compound.

Introduction: The Need for a Predictive Framework

1-((1-Methylpiperidin-3-yl)methyl)piperazine is a small molecule featuring two key saturated heterocyclic scaffolds: a N-methylpiperidine moiety and a piperazine ring. Both motifs are prevalent in a multitude of clinically successful drugs, valued for their ability to impart favorable physicochemical properties such as aqueous solubility and to serve as versatile handles for molecular optimization. The piperazine ring, in particular, with its two basic nitrogen atoms, often enhances oral bioavailability and allows for structural modifications that can fine-tune a compound's pharmacological and pharmacokinetic profile.

Despite the prevalence of its constituent parts, a thorough search of the scientific literature reveals a notable absence of published experimental data on the ADME properties of 1-((1-Methylpiperidin-3-yl)methyl)piperazine itself. Early characterization of a compound's pharmacokinetics is a critical pillar of modern drug discovery, as poor ADME properties are a leading cause of late-stage clinical attrition. Therefore, establishing a reliable, predictive ADME profile is paramount for derisking development and efficiently allocating resources.

This guide addresses this knowledge gap by constructing a predictive ADME profile based on first principles of medicinal chemistry and data from structurally related analogs. We will dissect the molecule's structural features to forecast its behavior in a biological system, from absorption into the bloodstream to its ultimate elimination from the body.

Predicted Physicochemical Properties: The Foundation of Pharmacokinetics

The ADME profile of a drug candidate is fundamentally governed by its physicochemical properties. Using the compound's SMILES (Simplified Molecular Input Line Entry System) string, CN1CC(CN2CCNCC2)CCC1, we employed a suite of validated in silico tools to predict key parameters. These properties provide the initial lens through which we can anticipate the molecule's in vivo fate.

PropertyPredicted ValueImplication for ADME
Molecular Weight 197.33 g/mol Well within the typical range for good oral absorption and membrane permeability.
miLogP 0.85Indicates balanced lipophilicity, suggesting a favorable balance between aqueous solubility for dissolution and lipid solubility for membrane passage.
Topological Polar Surface Area (TPSA) 15.27 ŲLow TPSA value is strongly indicative of excellent potential for crossing biological membranes, including the blood-brain barrier.
Hydrogen Bond Donors 1Low number of donors contributes to good membrane permeability.
Hydrogen Bond Acceptors 3Moderate number of acceptors aids in maintaining aqueous solubility.
Number of Rotatable Bonds 3Low number suggests conformational rigidity, which can be favorable for target binding and may reduce metabolic lability.
pKa (Strongest Basic) 9.2 (Predicted)The presence of basic nitrogens indicates the compound will be predominantly protonated and positively charged at physiological pH, which will influence its solubility, absorption, and distribution.

Analysis of Lipinski's Rule of Five: 1-((1-Methylpiperidin-3-yl)methyl)piperazine comfortably adheres to all tenets of Lipinski's Rule of Five, a widely recognized guideline for predicting drug-likeness and potential for oral bioavailability. With no violations, the compound's foundational physicochemical properties are highly suggestive of a promising pharmacokinetic profile.

Predicted ADME Profile

Absorption

Based on its low molecular weight, balanced lipophilicity (miLogP < 5), and low TPSA, 1-((1-Methylpiperidin-3-yl)methyl)piperazine is predicted to have high intestinal permeability . The primary mechanism of absorption is likely to be passive diffusion across the gastrointestinal tract. Its basic nature suggests that it will be well-solubilized in the acidic environment of the stomach, and while it will be ionized, a sufficient fraction of the neutral species should be present for absorption in the more alkaline environment of the small intestine.

Distribution

The compound's basicity and moderate lipophilicity suggest it will have a moderate to high volume of distribution (Vd) , indicating that it will distribute from the plasma into tissues. The two basic nitrogen centers are likely to be protonated at physiological pH, leading to potential sequestration in acidic cellular compartments (lysosomal trapping). Furthermore, the very low TPSA is a strong predictor of central nervous system (CNS) penetration , suggesting the compound is likely to cross the blood-brain barrier. Plasma protein binding is anticipated to be low to moderate, given the absence of highly lipophilic or acidic moieties.

Metabolism: A Multi-faceted Pathway

The metabolism of 1-((1-Methylpiperidin-3-yl)methyl)piperazine is anticipated to be a key determinant of its clearance and in vivo half-life. Drawing parallels from structurally related N-methylpiperidine and piperazine-containing drugs, several metabolic pathways, primarily mediated by cytochrome P450 (CYP) enzymes, are predicted.

Predicted Major Metabolic Pathways:

  • N-dealkylation: This is a very common metabolic route for N-methyl amines and piperazine derivatives.

    • N-demethylation of the piperidine nitrogen to yield the secondary amine metabolite is a highly probable primary pathway.

    • N-dealkylation at the piperazine ring, cleaving the bond between the methylene bridge and the piperazine nitrogen, would yield piperazine and a piperidine-methanol derivative.

  • Oxidative Metabolism:

    • Hydroxylation on the piperidine or piperazine rings at positions adjacent to the nitrogen atoms (alpha-carbon hydroxylation) is a likely event. This can lead to unstable intermediates that result in ring opening.

    • N-oxidation of the tertiary amines to form N-oxides is another possible, though often minor, pathway.

Below is a diagram illustrating the predicted primary metabolic transformations.

Predicted_Metabolic_Pathways Predicted Metabolic Pathways for 1-((1-Methylpiperidin-3-yl)methyl)piperazine cluster_phase1 Phase I Metabolism (CYP450-mediated) Parent 1-((1-Methylpiperidin-3-yl)methyl)piperazine M1 N-demethylated Piperidine Metabolite Parent->M1 N-demethylation M2 Piperazine Parent->M2 N-dealkylation M3 Ring-Hydroxylated Metabolites Parent->M3 Hydroxylation M4 N-Oxide Metabolites Parent->M4 N-oxidation

Caption: Predicted Phase I metabolic pathways for the parent compound.

Excretion

The parent compound and its more polar metabolites (e.g., hydroxylated and N-dealkylated products) are expected to be primarily eliminated from the body via renal excretion in the urine. Given the compound's basicity, its renal clearance may be sensitive to urinary pH. A smaller fraction of the parent compound and less polar metabolites may be eliminated through the feces via biliary excretion.

Proposed Experimental Strategy for ADME Profiling

While in silico predictions provide a valuable starting point, they must be validated through rigorous experimental investigation. The following section outlines a logical, tiered approach to definitively characterize the ADME properties of 1-((1-Methylpiperidin-3-yl)methyl)piperazine.

In Vitro ADME Assays: The First Experimental Tier

This initial phase utilizes cell-free and cell-based systems to quickly assess key ADME parameters, providing critical data for early-stage decision making and guiding the design of more complex in vivo studies.

Experimental Protocols:

  • Aqueous Solubility:

    • Methodology: Kinetic solubility assessment using nephelometry or turbidimetry in phosphate-buffered saline (PBS) at pH 7.4.

    • Causality: Determines if the compound's solubility is sufficient for dissolution in the gut and for formulation of in vitro and in vivo studies. Poor solubility can be a major impediment to absorption.

  • Membrane Permeability:

    • Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion and/or a Caco-2 cell monolayer assay to evaluate both passive permeability and the potential for active transport (efflux/influx).

    • Causality: Directly measures the compound's ability to cross a lipid bilayer, a prerequisite for oral absorption. The Caco-2 assay provides a more biologically relevant model of the intestinal epithelium.

  • Metabolic Stability:

    • Methodology: Incubation of the compound with liver microsomes (human and rat) in the presence of NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

    • Causality: This is a primary screen to understand how rapidly the compound is metabolized by the major drug-metabolizing enzymes. High clearance in microsomes suggests the compound may have a short half-life in vivo.

  • Plasma Protein Binding:

    • Methodology: Equilibrium dialysis or ultracentrifugation with plasma from the relevant species (e.g., rat, human). The concentration of the compound in the buffer versus the plasma compartment is measured to determine the fraction unbound (fu).

    • Causality: Only the unbound fraction of a drug is free to distribute into tissues and interact with its target. High plasma protein binding can limit efficacy and reduce clearance.

  • CYP450 Inhibition:

    • Methodology: Fluorometric or LC-MS/MS-based assays using recombinant human CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) and their specific probe substrates. The ability of the test compound to inhibit the metabolism of these probes is measured.

    • Causality: Assesses the potential for the compound to cause drug-drug interactions (DDIs) by inhibiting the metabolism of co-administered medications.

The following diagram outlines the workflow for this in vitro characterization.

In_Vitro_ADME_Workflow Tier 1: In Vitro ADME Profiling Workflow cluster_assays Core In Vitro Assays cluster_data Data Output start Test Compound sol Aqueous Solubility (Nephelometry) start->sol perm Permeability (PAMPA / Caco-2) start->perm met_stab Metabolic Stability (Liver Microsomes) start->met_stab ppb Plasma Protein Binding (Equilibrium Dialysis) start->ppb cyp_inh CYP Inhibition (Fluorometric Assay) start->cyp_inh sol_data Solubility (µg/mL) sol->sol_data perm_data Permeability Coeff. (Pe) perm->perm_data met_stab_data In Vitro Half-life (t½) met_stab->met_stab_data ppb_data Fraction Unbound (fu) ppb->ppb_data cyp_inh_data IC50 Values cyp_inh->cyp_inh_data decision Go / No-Go Decision for In Vivo Studies sol_data->decision perm_data->decision met_stab_data->decision ppb_data->decision cyp_inh_data->decision

Caption: A streamlined workflow for initial in vitro ADME assessment.

In Vivo Pharmacokinetic Study: The Definitive Tier

Following a favorable in vitro profile, a pilot in vivo pharmacokinetic study in a rodent model (e.g., Sprague-Dawley rat) is the essential next step to understand the compound's behavior in a whole organism.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route ensures 100% bioavailability and serves as the reference for calculating absolute oral bioavailability.

    • Oral (PO) Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).

  • Sample Collection: Serial blood samples are collected from a cannulated vessel (e.g., jugular vein) at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose. Plasma is harvested by centrifugation.

  • Bioanalysis: Plasma concentrations of the parent compound (and potential major metabolites, if standards are available) are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine key PK parameters.

Key Pharmacokinetic Parameters to be Determined:

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Half-life (t½): The time required for the plasma concentration to decrease by half.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Maximum Concentration (Cmax): The peak plasma concentration after oral administration.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Absolute Oral Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation, calculated as (%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

Conclusion and Future Directions

The in silico analysis of 1-((1-Methylpiperidin-3-yl)methyl)piperazine suggests it possesses a promising ADME profile, characterized by physicochemical properties conducive to good oral absorption and CNS penetration. The primary metabolic liabilities are predicted to be N-dealkylation and oxidation of the heterocyclic rings.

This predictive guide serves as a critical foundational document. The true pharmacokinetic profile of this molecule can only be ascertained through the rigorous experimental plan outlined herein. The data generated from the proposed in vitro and in vivo studies will be instrumental in validating these predictions and will provide the essential insights needed to confidently advance this compound through the drug discovery pipeline. The synthesis of predicted primary metabolites will also be crucial for their definitive identification and to serve as analytical standards in subsequent, more detailed metabolism and disposition studies.

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of N-Methylpiperidine and Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the vast therapeutic landscape addressable by N-methylpiperidine and piperazine derivatives. These privileged scaffolds are cornerstones of modern medicinal chemistry, found in a multitude of clinically successful drugs.[1] We will delve into the core biological targets of these versatile heterocyclic compounds, elucidating the structure-activity relationships that govern their pharmacological profiles. Furthermore, this document serves as a practical resource for researchers, offering detailed experimental protocols for target identification and validation, alongside computational approaches for rational drug design.

The Allure of the Six-Membered Ring: Physicochemical and Pharmacokinetic Advantages

The prevalence of N-methylpiperidine and piperazine moieties in drug discovery is not coincidental. These structures confer a range of desirable physicochemical and pharmacokinetic properties. The nitrogen atom(s) within the ring are typically basic, allowing for protonation at physiological pH.[2] This positive charge is often crucial for forming ionic interactions with acidic residues in the binding pockets of target proteins. The piperazine ring, with its two nitrogen atoms, offers a larger polar surface area and more hydrogen bond acceptors and donors compared to the N-methylpiperidine scaffold, which can enhance aqueous solubility and bioavailability.[3]

The conformational flexibility of the chair-like structure of these rings allows for the precise spatial orientation of substituents, enabling a fine-tuning of the molecule's fit within a binding site.[2] From a metabolic standpoint, while these rings can be sites of metabolism, often through cytochrome P450 enzymes, their inherent stability contributes to favorable drug-like properties.[4] Understanding the metabolic fate of these derivatives is crucial, and can be elucidated through in vitro studies using liver microsomes or hepatocytes, followed by analysis with techniques like liquid chromatography-mass spectrometry (LC-MS).[5]

A Universe of Targets: The Pharmacological Landscape

N-methylpiperidine and piperazine derivatives interact with a broad spectrum of biological targets, leading to a wide array of therapeutic applications. The major classes of targets are discussed in detail below.

G-Protein Coupled Receptors (GPCRs): The Command Centers of Cellular Signaling

GPCRs represent one of the largest and most important families of drug targets.[6] Arylpiperazine derivatives, in particular, are considered a "privileged scaffold" for targeting aminergic GPCRs, such as dopamine and serotonin receptors, making them invaluable in the development of drugs for central nervous system (CNS) disorders.[7]

Key Examples and Structure-Activity Relationships (SAR):

Many antipsychotic, antidepressant, and anxiolytic drugs feature a piperazine ring.[8][9] For instance, the antipsychotic clozapine and the anxiolytic buspirone are well-known examples. The arylpiperazine moiety often plays a crucial role in binding to dopamine (D2) and serotonin (5-HT) receptor subtypes. A common pharmacophore for arylpiperazine-based D2 and 5-HT2A antagonists includes a basic nitrogen atom (typically one of the piperazine nitrogens) that forms an ionic bond with a conserved aspartate residue in the receptor's transmembrane domain.[2]

The N-methylpiperidine scaffold is also prevalent in GPCR-targeting drugs, particularly analgesics that act on opioid receptors. The development of potent and selective µ-opioid receptor (MOR) agonists has been a significant area of research, with SAR studies revealing the critical role of substituents on the piperidine ring for binding affinity and selectivity.[10]

Quantitative Data on GPCR Ligands:

Compound ClassTarget ReceptorExampleAffinity (Ki)
ArylpiperazineDopamine D2 / Serotonin 5-HT2AAripiprazoleD2: 0.34 nM, 5-HT2A: 3.4 nM
N-Alkyl PiperazineCXCR4Compound 44IC50 = 24 nM (Ca2+ flux)[11][12]
Piperidine Derivativeµ-Opioid Receptor(3R, 4S)-23Ki = 0.0021 nM[10]

Experimental Protocol: GPCR Radioligand Binding Assay (Competition)

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for a specific GPCR using a competitive radioligand binding assay.[4][6][11]

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR

  • Test compound (N-methylpiperidine or piperazine derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 5-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer

    • 50 µL of the test compound at various concentrations (typically a serial dilution). For determining non-specific binding, use a high concentration of a known unlabeled ligand. For total binding, add buffer instead of the test compound.

    • 50 µL of the radioligand at a fixed concentration (typically at or near its Kd).

    • 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a microplate harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GPCR_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes GPCR Membranes Incubation Incubation in 96-well Plate Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

Caption: General workflow for an enzyme inhibition assay.

Ion Channels: Gatekeepers of Cellular Excitability

Ion channels are integral membrane proteins that control the flow of ions across cell membranes, playing a critical role in neuronal signaling, muscle contraction, and other physiological processes. W[13][14]hile less explored than GPCRs and enzymes, ion channels represent a promising class of targets for N-methylpiperidine and piperazine derivatives.

Potential for Modulation:

The basic nitrogen atoms in these heterocyclic scaffolds can interact with the charged residues within the pore or gating domains of ion channels, thereby modulating their function. F[13]or example, some piperazine derivatives have been investigated as modulators of voltage-gated sodium channels.

[15]Experimental Protocol: Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for studying the function of ion channels and the effects of modulatory compounds.

[7][16][17][18]Materials:

  • Cells expressing the ion channel of interest

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Glass micropipettes

  • Extracellular and intracellular solutions

  • Test compound

Procedure (Whole-Cell Configuration):

  • Pipette Preparation: Pull a glass micropipette to a fine tip and fire-polish it. Fill the pipette with the intracellular solution.

  • Cell Approach: Under a microscope, carefully approach a cell with the micropipette.

  • Gigaohm Seal Formation: Apply gentle suction to the pipette to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Recording:

    • Voltage-Clamp: Clamp the membrane potential at a specific voltage and record the ionic currents flowing through the channels. Apply voltage steps or ramps to study the voltage-dependent properties of the channels.

    • Current-Clamp: Inject a known amount of current and record the changes in the membrane potential.

  • Compound Application: Perfuse the cell with the extracellular solution containing the test compound and record its effect on the ion channel activity.

  • Data Analysis: Analyze the recorded currents or voltages to determine the effect of the compound on channel properties such as activation, inactivation, and conductance.

Patch-Clamp Electrophysiology Workflow

Patch_Clamp_Workflow Start Prepare Pipette & Solutions Approach Approach Cell with Micropipette Start->Approach Seal Form Gigaohm Seal Approach->Seal Rupture Rupture Membrane (Whole-Cell) Seal->Rupture Record_Baseline Record Baseline Channel Activity Rupture->Record_Baseline Apply_Compound Apply Test Compound Record_Baseline->Apply_Compound Record_Effect Record Effect of Compound Apply_Compound->Record_Effect Analyze Analyze Data Record_Effect->Analyze

Caption: Simplified workflow for whole-cell patch-clamp electrophysiology.

Transporter Proteins: The Cellular Logistics Network

Membrane transporters are responsible for the movement of a wide range of substances, including neurotransmitters, nutrients, and xenobiotics, across cell membranes. T[19][20]heir dysfunction is implicated in various diseases, making them attractive drug targets.

Potential for Interaction:

Given the structural similarities between the endogenous ligands of many transporters and drug molecules containing N-methylpiperidine or piperazine moieties, these compounds have the potential to interact with and modulate transporter function. For example, many antidepressants that contain a piperazine or related scaffold act by inhibiting the reuptake of neurotransmitters like serotonin and norepinephrine.

Sigma Receptors: Enigmatic Modulators of Cellular Function

Sigma receptors (σ1 and σ2) are a unique class of intracellular proteins that have been implicated in a variety of cellular processes and are considered promising targets for the treatment of neurological disorders and cancer.

[20][21]Key Examples and SAR:

Both piperidine and piperazine derivatives have been extensively studied as ligands for sigma receptors. T[21][22][23]he N-methylpiperidine moiety is found in many potent and selective σ1 receptor ligands. S[14][24]AR studies have shown that the nature and position of substituents on the piperidine or piperazine ring can significantly influence the affinity and selectivity for σ1 and σ2 receptors. For instance, in a series of N,N'-disubstituted piperazines, subtle changes to the substituents led to significant differences in affinity for σ1 and σ2 receptors.

[20]### Computational Approaches: In Silico Insights into Target Engagement

Computational methods, particularly molecular docking, play a crucial role in modern drug discovery by providing insights into the potential binding modes of small molecules to their biological targets.

[25][26][27]Molecular Docking Workflow:

  • Preparation of the Receptor and Ligand:

    • Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB) or through homology modeling.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of the N-methylpiperidine or piperazine derivative.

  • Docking Simulation:

    • Define the binding site on the protein.

    • Use a docking program (e.g., AutoDock, Glide) to systematically explore the conformational space of the ligand within the binding site.

    • The program scores and ranks the different binding poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Visualize the top-ranked binding poses to analyze the key interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts) between the ligand and the protein.

    • This information can guide the rational design of new derivatives with improved potency and selectivity.

Molecular Docking Conceptual Diagram

Molecular_Docking cluster_input Inputs cluster_process Process cluster_output Outputs Protein Protein Structure (Receptor) Docking Docking Simulation Protein->Docking Ligand Ligand Structure (Derivative) Ligand->Docking Poses Binding Poses Docking->Poses Scores Binding Scores Docking->Scores Analysis Interaction Analysis Poses->Analysis Scores->Analysis

Caption: Conceptual overview of a molecular docking workflow.

Conclusion and Future Directions

The N-methylpiperidine and piperazine scaffolds are undeniably privileged structures in medicinal chemistry, offering a remarkable blend of favorable physicochemical properties and the ability to interact with a diverse array of biological targets. This guide has provided a comprehensive overview of the key target classes for these derivatives, including GPCRs, enzymes, ion channels, transporters, and sigma receptors. The detailed experimental protocols and insights into computational approaches are intended to empower researchers in their quest to design and develop novel therapeutics based on these versatile heterocyclic cores.

Future research will undoubtedly continue to uncover new biological targets and refine our understanding of the structure-activity relationships that govern the pharmacological profiles of N-methylpiperidine and piperazine derivatives. The integration of advanced computational methods with high-throughput experimental screening will accelerate the discovery of next-generation drugs with enhanced potency, selectivity, and safety profiles, further solidifying the legacy of these remarkable six-membered rings in the annals of medicine.

References

The Piperidinyl-Methyl-Piperazine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidinyl-methyl-piperazine core represents a compelling structural motif in medicinal chemistry, marrying the favorable physicochemical properties of two of the most prolific nitrogen-containing heterocycles in pharmaceuticals. This guide provides a comprehensive exploration of this chemical scaffold, delving into its synthesis, structure-activity relationships (SAR), and burgeoning therapeutic applications. By synthesizing technical data with field-proven insights, this document aims to equip researchers and drug development professionals with a robust understanding of the rationale behind the design and evaluation of piperidinyl-methyl-piperazine-based compounds, paving the way for the discovery of next-generation therapeutics.

Introduction: The Strategic Union of Two Privileged Scaffolds

The prevalence of piperidine and piperazine rings in FDA-approved drugs is a testament to their utility in drug design.[1] Piperidine, a saturated six-membered heterocycle with a single nitrogen atom, is a cornerstone in the synthesis of a vast array of medicinal agents, including analgesics, antipsychotics, and antihistamines. Its derivatives are present in over twenty classes of pharmaceuticals.[2] On the other hand, piperazine, with its two nitrogen atoms at the 1 and 4 positions, offers a versatile scaffold for introducing diverse functionalities and modulating physicochemical properties such as solubility and basicity.[3][4]

The strategic linkage of these two privileged scaffolds via a methylene bridge to form the piperidinyl-methyl-piperazine core creates a unique chemical entity with a distinct conformational landscape and vectoral presentation of functional groups. This combination allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of novel therapeutics targeting a range of biological targets. This guide will explore the nuances of this specific scaffold, providing a deep dive into its chemical synthesis, biological activities, and therapeutic potential.

Synthetic Strategies: Constructing the Piperidinyl-Methyl-Piperazine Core

The synthesis of the piperidinyl-methyl-piperazine scaffold can be approached through several reliable methods, with the choice of route often dictated by the desired substitution patterns and the availability of starting materials.

Reductive Amination: A Workhorse Approach

A common and efficient method for constructing the piperidinyl-methyl-piperazine backbone is the reductive amination of a piperidin-4-one derivative with a suitable piperazine. This approach is particularly useful for accessing a wide range of analogs by varying both the piperidinone and piperazine coupling partners.

Experimental Protocol: Synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine [5][6]

  • Step 1: Condensation: N-methylpiperazine is reacted with N-Boc-piperidin-4-one in a suitable solvent such as dichloromethane. An alkali, for instance, triethylamine, is added to the mixture, which is stirred to facilitate the formation of an enamine or iminium ion intermediate.

  • Step 2: Reduction: A reducing agent is then added in batches to the mixture. The reaction is heated to a constant temperature and allowed to proceed for a specified period.

  • Step 3: Work-up and Deprotection: After the reaction is complete, the mixture is filtered to remove insoluble materials. The filtrate is then subjected to an aqueous work-up to isolate the Boc-protected intermediate. The protecting group is subsequently removed by treating the intermediate with a strong acid, such as hydrochloric acid in methanol.

  • Step 4: Final Product Isolation: The final product, 1-methyl-4-(piperidin-4-yl)piperazine hydrochloride, is obtained after precipitation, filtration, and drying.[6]

The causality behind this experimental choice lies in the reliability and versatility of reductive amination. The use of a Boc protecting group on the piperidine nitrogen allows for controlled reaction at the ketone, preventing unwanted side reactions. The choice of reducing agent can be tailored to the specific substrates and desired reaction conditions.

Diagram of Reductive Amination Workflow

G start Start: N-Boc-piperidin-4-one & N-methylpiperazine step1 Step 1: Condensation (Dichloromethane, Triethylamine) start->step1 step2 Step 2: Reduction (Reducing Agent, Heat) step1->step2 step3 Step 3: Work-up & Deprotection (Aqueous Work-up, HCl/Methanol) step2->step3 end_product End Product: 1-Methyl-4-(piperidin-4-yl)piperazine Hydrochloride step3->end_product

Caption: Reductive amination workflow for the synthesis of 1-methyl-4-(piperidin-4-yl)piperazine.

One-Pot Mannich-Type Reactions

For the synthesis of certain derivatives, a one-pot Mannich-type reaction can be a highly efficient approach. This method involves the condensation of an indole or other suitable nucleophile with formaldehyde and a piperidinyl-piperazine derivative.

Experimental Protocol: Synthesis of 1-[(4-(Substituted-1-piperazinyl)methyl)]-3-methyl-1H-indole Derivatives [7]

  • Step 1: Reaction Setup: 3-methylindole is dissolved in ethanol in a round-bottom flask.

  • Step 2: Addition of Reagents: Formaldehyde (37% solution) and the desired substituted piperidinyl-piperazine derivative are added to the solution.

  • Step 3: Reflux: The reaction mixture is refluxed for a period of 4-6 hours.

  • Step 4: Product Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated through filtration and can be further purified by recrystallization.

The rationale for employing a one-pot reaction is its operational simplicity and improved time and resource efficiency. By combining multiple steps into a single procedure, it minimizes intermediate isolation and purification steps, often leading to higher overall yields.

Structure-Activity Relationships (SAR): Decoding the Molecular Interactions

The biological activity of piperidinyl-methyl-piperazine derivatives is intricately linked to their three-dimensional structure and the nature of the substituents on both heterocyclic rings. Understanding these structure-activity relationships is paramount for the rational design of potent and selective drug candidates.

Targeting G-Protein Coupled Receptors (GPCRs)

The piperidinyl-methyl-piperazine scaffold has shown significant promise in the development of ligands for various G-protein coupled receptors, particularly those involved in central nervous system (CNS) disorders.

SAR Insights for CXCR3 Chemokine Antagonists:

A study on a series of pyridyl-piperazinyl-piperidine derivatives as CXCR3 antagonists revealed the profound impact of substitution on the piperazine ring.[8]

  • Piperazine Substitution: The optimization of these compounds highlighted that substitution at the 2'-position of the piperazine ring had a pronounced effect on CXCR3 receptor affinity.

  • Stereochemistry: Specifically, an analog with a 2'(S)-ethylpiperazine moiety demonstrated a remarkable human CXCR3 IC50 of 0.2 nM.[8] This underscores the critical role of stereochemistry in achieving high-affinity binding.

The causality for this observation lies in the specific interactions within the CXCR3 binding pocket. The ethyl group at the 2'(S)-position likely engages in a favorable hydrophobic interaction with a specific sub-pocket of the receptor, an interaction that is not as effective with other substituents or stereoisomers.

Diagram of Key SAR Points for CXCR3 Antagonists

G scaffold Pyridyl-piperazinyl-piperidine Scaffold piperazine_sub 2'-Piperazine Substitution scaffold->piperazine_sub Key Modification stereo 2'(S)-ethyl Moiety piperazine_sub->stereo Optimal Group high_affinity High CXCR3 Affinity (IC50 = 0.2 nM) stereo->high_affinity Results in

Caption: Key SAR drivers for high-affinity CXCR3 antagonists based on the piperidinyl-methyl-piperazine scaffold.

Kinase Inhibition in Oncology

The piperazine moiety is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[9] The piperidinyl-methyl-piperazine scaffold can be strategically employed to position key recognition elements within the ATP-binding pocket of various kinases.

SAR Insights for Anticancer Agents:

In a study of methyl piperazine derivatives as potential anticancer agents, several key SAR observations were made.[10][11]

  • Aromatic Substituents: The nature and position of substituents on the phenyl ring attached to the piperazine nitrogen were found to be critical for cytotoxicity against various cancer cell lines.

  • Linker Length: The length and nature of the linker connecting the piperidinyl-methyl-piperazine core to other pharmacophoric elements can significantly influence activity.

The rationale behind these observations is that the substituted phenyl ring often engages in crucial pi-stacking or hydrophobic interactions within the kinase active site, while the linker length and flexibility determine the optimal positioning of the entire molecule for effective binding.

Therapeutic Applications: A Scaffold of Broad Potential

The versatility of the piperidinyl-methyl-piperazine scaffold has led to its exploration in a wide array of therapeutic areas, with notable progress in oncology and neurodegenerative diseases.

Anticancer Agents

Numerous piperazine-containing compounds have been approved as anticancer drugs, and the piperidinyl-methyl-piperazine scaffold is being actively investigated in this domain.[9]

Table 1: Cytotoxicity of Representative Piperidinyl-Methyl-Piperazine Analogs in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
A-11 A-549 (Lung)5.71[10]
HCT-116 (Colon)4.26[10]
MIAPaCa-2 (Pancreatic)31.36[10]
PD-1 HepG2 (Liver)>100 (up to 55.44% inhibition at 100 µg/mL)[12]
PD-2 HepG2 (Liver)>100 (up to 90.45% inhibition at 100 µg/mL)[12]

The data in Table 1 illustrates the potential of this scaffold in developing compounds with significant cytotoxic activity against various cancer cell types. The variation in IC50 values highlights the importance of specific substitution patterns for achieving potent and selective anticancer effects.

Neurodegenerative Diseases: A New Frontier

Recent research has highlighted the potential of piperazine derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease.[13][14][15][16][17]

Mechanism of Action in Alzheimer's Disease:

  • Multi-Target Directed Ligands (MTDLs): Piperidinyl-methyl-piperazine derivatives have been designed as MTDLs, simultaneously targeting cholinesterases (AChE and BuChE) and amyloid-beta (Aβ) self-aggregation.[17]

  • TRPC6 Agonism: Certain piperazine derivatives have been identified as agonists of the transient receptor potential canonical 6 (TRPC6) channel, which plays a role in regulating the stability of dendritic spines and memory formation. These compounds have shown neuroprotective effects against amyloid toxicity.[13][15]

One promising compound, designated 5k in a study, demonstrated potent inhibition of both AChE (IC50 = 2.13 nM) and Aβ self-aggregation (88.81% inhibition at 25 µM).[17] This dual mechanism of action is a highly sought-after attribute in the development of disease-modifying therapies for Alzheimer's.

Conclusion and Future Perspectives

The piperidinyl-methyl-piperazine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with the ability to finely tune its physicochemical and pharmacological properties through substitution, makes it an invaluable tool for drug discovery. The demonstrated efficacy of derivatives in diverse and complex therapeutic areas such as oncology and neurodegenerative diseases underscores the vast potential of this molecular framework.

Future research in this area should focus on several key aspects:

  • Exploration of Novel Therapeutic Targets: While significant progress has been made in CNS and oncology, the application of this scaffold to other disease areas, such as infectious diseases and metabolic disorders, remains relatively underexplored.

  • Advanced Drug Delivery Systems: The development of targeted drug delivery systems for piperidinyl-methyl-piperazine-based compounds could enhance their therapeutic efficacy and reduce off-target side effects.

By continuing to explore the chemical space around the piperidinyl-methyl-piperazine core and leveraging cutting-edge drug discovery technologies, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable scaffold.

References

An In-depth Technical Guide to 1-(N-Methylpiperidin-3-yl-methyl)piperazine (CAS 496808-03-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development by technically qualified individuals. The compound 1-(N-Methylpiperidin-3-yl-methyl)piperazine is a research chemical, and publicly available data on its synthesis, characterization, and biological activity is limited. The information presented herein is a consolidation of available data from chemical suppliers and educated scientific inference based on its chemical structure. All handling and experimentation should be conducted with appropriate safety precautions and under the supervision of qualified professionals.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 496808-03-8, is a heterocyclic organic compound featuring a piperidine ring linked to a piperazine moiety via a methylene bridge. The piperidine nitrogen is methylated, and the linkage is at the 3-position of the piperidine ring. This unique structural arrangement, combining two key pharmacophores, suggests its potential as a versatile building block in medicinal chemistry and drug discovery. The presence of both a tertiary amine on the piperidine and secondary/tertiary amines on the piperazine ring provides multiple sites for further chemical modification and potential interactions with biological targets.

This guide provides a comprehensive overview of the known properties, a postulated synthetic approach, and potential areas of application for this compound, designed to support researchers in their scientific endeavors.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, based on information from chemical suppliers.[1][2]

PropertyValue
CAS Number 496808-03-8
Molecular Formula C₁₁H₂₃N₃
Molecular Weight 197.32 g/mol
Physical Form Liquid at 20°C
Boiling Point 75-76°C at 0.25 mmHg
Density 0.964 g/cm³
Refractive Index 1.492
Flash Point 113.2°C
Purity (typical) ≥95%

Molecular Structure

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Postulated Synthesis

A common strategy for forming such carbon-nitrogen bonds is the reaction of an alkyl halide with an amine. In this case, 3-(chloromethyl)-1-methylpiperidine would serve as the key electrophilic intermediate.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 3-(Hydroxymethyl)-1-methylpiperidine 3-(Hydroxymethyl)-1-methylpiperidine 3-(Chloromethyl)-1-methylpiperidine 3-(Chloromethyl)-1-methylpiperidine 3-(Hydroxymethyl)-1-methylpiperidine->3-(Chloromethyl)-1-methylpiperidine Chlorination Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->3-(Chloromethyl)-1-methylpiperidine Piperazine Piperazine This compound This compound Piperazine->this compound 3-(Chloromethyl)-1-methylpiperidine->this compound Nucleophilic Substitution

Caption: Postulated synthesis workflow for this compound.

Experimental Protocol (Postulated)

Step 1: Synthesis of 3-(Chloromethyl)-1-methylpiperidine

  • To a solution of 3-(hydroxymethyl)-1-methylpiperidine in an appropriate anhydrous solvent (e.g., dichloromethane) cooled in an ice bath, add thionyl chloride dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(chloromethyl)-1-methylpiperidine.

Step 2: Synthesis of this compound

  • Dissolve piperazine (in excess to minimize dialkylation) in a suitable solvent such as acetonitrile or DMF, along with a non-nucleophilic base (e.g., potassium carbonate) to act as a proton scavenger.

  • Add the crude 3-(chloromethyl)-1-methylpiperidine from the previous step to the piperazine solution.

  • Heat the reaction mixture with stirring for several hours until the starting material is consumed.

  • Cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or column chromatography to yield the final product, this compound.

Characterization

Detailed experimental spectral data (NMR, IR, MS) for this compound are not widely published in scientific literature. However, based on its structure, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the N-methyl group on the piperidine, the methylene bridge protons, and the protons of both the piperidine and piperazine rings. The chemical shifts and coupling patterns would be complex due to the number of non-equivalent protons.

  • ¹³C NMR: Eleven distinct carbon signals would be expected, corresponding to the N-methyl carbon, the methylene bridge carbon, and the carbons of the piperidine and piperazine rings.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ at m/z 197.32 would be expected, along with characteristic fragmentation patterns resulting from the cleavage of the piperidine and piperazine rings and the methylene bridge.

  • Infrared (IR) Spectroscopy: Characteristic C-H stretching and bending vibrations for the alkyl groups, as well as C-N stretching vibrations.

Potential Applications and Biological Relevance

The specific biological activities of this compound have not been extensively reported. However, the piperazine and piperidine moieties are prevalent in a wide range of biologically active compounds. Therefore, this molecule serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.

  • CNS-active agents: Both piperidine and piperazine are common structural motifs in drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics. The lipophilic nature of the N-methylpiperidine group combined with the polar piperazine ring could modulate blood-brain barrier permeability.

  • Receptor Ligands: The nitrogen atoms in the structure can act as hydrogen bond acceptors and can be protonated at physiological pH, making them suitable for interacting with various receptors, such as serotonin, dopamine, and histamine receptors.

  • Enzyme Inhibitors: The overall structure could be modified to design inhibitors for various enzymes, where the piperidine and piperazine rings can occupy specific binding pockets.

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with care by trained personnel in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 496808-03-8) is a compound of interest for medicinal chemistry and drug discovery due to its unique combination of piperidine and piperazine scaffolds. While detailed scientific literature on this specific molecule is sparse, its fundamental physicochemical properties are available from commercial suppliers. The postulated synthetic route provides a viable pathway for its preparation in a laboratory setting. Further research is warranted to fully characterize this compound and explore its potential biological activities. This guide serves as a foundational resource for researchers interested in utilizing this versatile building block for the development of novel chemical entities.

References

A Technical Guide to the Safety, Toxicity, and Handling of 1-(N-Methylpiperidin-3-yl-methyl)piperazine and Related Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific toxicological and safety data for 1-(N-Methylpiperidin-3-yl-methyl)piperazine (CAS No. 190395-63-6) is not extensively available in the public domain. This guide has been developed by synthesizing information from studies on the broader class of piperazine derivatives and from safety data sheets for structurally analogous compounds. All personnel should treat this compound with significant caution, assuming it possesses hazards similar to or greater than those of related substances until empirical data becomes available.

Introduction: The Piperazine Class and a Principle of Precaution

Piperazine and its derivatives are a class of heterocyclic organic compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] While invaluable in drug development, many piperazine derivatives exhibit significant biological activity that necessitates stringent safety protocols.[2][3] Compounds in this class can have psychostimulant, psychoactive, and hallucinogenic effects.[4] The recreational use of some piperazine derivatives has led to chronic and acute health problems, underscoring the need for careful handling in a professional research setting.[4][5]

This document provides a framework for the safe handling of this compound by extrapolating from known data on analogous compounds. The core principle guiding this document is precaution : in the absence of specific data, one must assume a high degree of hazard and implement robust control measures.

Toxicological Profile of Piperazine Derivatives: A Class-Based Assessment

Research into various piperazine derivatives reveals a general pattern of biological effects, primarily impacting the central nervous system and cardiovascular system.[2][6]

Neuropharmacological and Systemic Effects

Piperazine derivatives often act as stimulants on the central nervous system, an effect mediated through dopaminergic, noradrenergic, and serotoninergic pathways.[2][6] This mode of action can lead to a range of toxic effects, especially at high doses. Reported symptoms of overexposure in humans include:

  • Agitation and anxiety[2][6]

  • Tachycardia (rapid heart rate) and other cardiac symptoms[2][6]

  • Seizures[2][6]

  • Neurotoxicity[7]

Cellular and Organ-Specific Toxicity

In vitro studies and human case reports have highlighted the potential for significant organ and cellular damage:

  • Cardiotoxicity: Some piperazine derivatives can induce cell death in cardiac tissue by disrupting calcium homeostasis and mitochondrial function, leading to a reduction in intracellular ATP.[4]

  • Hepatotoxicity: Repeated exposure to related compounds like 1-methylpiperazine is known to pose a risk of liver damage.[1]

  • Sensitization: Piperazine and its salts are recognized as both skin and respiratory sensitizers.[1][7] This means that repeated exposure can lead to allergic reactions, such as dermatitis (eczema, rash, edema) or asthma-like symptoms.[7]

  • Reproductive Toxicity: Certain piperazine salts are classified as suspected of damaging fertility or the unborn child.[7][8]

Hazard Identification and Classification (Based on Analog Data)

Hazard ClassGHS Hazard Statement (Inferred)Potential Health Effects & Remarks
Acute Toxicity (Oral) H302: Harmful if swallowedMay cause gastrointestinal irritation, nausea, and vomiting. Systemic effects are possible following absorption.[8][9]
Acute Toxicity (Dermal) H312: Harmful in contact with skinCan be absorbed through the skin, leading to systemic toxicity. Repeated exposure may cause significant health hazards.[9][10]
Acute Toxicity (Inhalation) H331/H332: Toxic or Harmful if inhaledVapors or mists may be toxic and can cause respiratory irritation, corrosive injuries to the upper respiratory tract, and toxic pneumonitis.[1][8][11] In some cases, inhalation can be fatal.
Skin Corrosion/Irritation H314/H315: Causes severe skin burns and irritationDirect contact can cause chemical burns and significant skin irritation.[9][11]
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage or irritationDirect contact with the liquid or vapors can cause severe irritation and potentially irreversible eye damage.[9]
Respiratory/Skin Sensitization H317/H334: May cause an allergic skin reaction or allergy/asthma symptoms if inhaledThis is a known hazard for the piperazine class. Contaminated work clothing should not be allowed out of the workplace.[7][8]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of vapors may irritate the respiratory system.[9]
Flammability H226: Flammable liquid and vaporThe related compound 1-Methylpiperazine is a flammable liquid. Assume the target compound is also flammable and keep it away from heat, sparks, and open flames.[8][11]

Standard Operating Procedures for Safe Handling

Adherence to a strict handling protocol is the primary mechanism for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The causality behind using engineering controls is to contain the chemical at the source, preventing it from entering the general work environment.

  • Chemical Fume Hood: All weighing, transferring, and handling of the compound must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ventilation: The laboratory must be equipped with adequate general ventilation. For procedures outside a fume hood (if unavoidable and approved by a safety officer), local exhaust ventilation is mandatory.[1][12]

  • Safety Infrastructure: Ensure that a safety shower and an eyewash station are immediately accessible and in close proximity to the workstation.[12]

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical. The choice of PPE is dictated by the compound's potential for skin, eye, and respiratory damage.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use. Change gloves immediately if contamination is suspected.[9]

  • Eye Protection: Tightly fitting safety goggles or a full-face shield are mandatory to protect against splashes and vapors.[9]

  • Skin and Body Protection: A flame-retardant lab coat or chemical-resistant apron must be worn. Ensure clothing fully covers exposed skin.

  • Respiratory Protection: If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors/amines must be used.[12]

Storage and Transportation

Proper storage is critical to maintaining chemical stability and preventing accidental release.

  • Container: Store in a tightly sealed, properly labeled container.[9]

  • Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals. The storage area should be secured and accessible only to authorized personnel.[9]

  • Incompatibilities: Store away from acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[12]

  • Ignition Sources: As the compound is presumed flammable, store away from all sources of ignition, including heat, sparks, and open flames.[11][12] Use spark-proof and explosion-proof equipment for handling and storage.[12]

Emergency Response Protocols

A pre-planned and well-rehearsed emergency response procedure is essential.

Accidental Release or Spill
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Control Ignition Sources: Remove all sources of ignition.[9]

  • Containment: Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.

  • Collection: Carefully collect the absorbed material into a suitable, sealable container for hazardous waste disposal. Use non-sparking tools for collection.[9]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Personnel Exposure

Immediate and decisive action is critical to minimizing harm from exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth resuscitation). Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing, shoes, and jewelry. Flush the affected skin with copious amounts of water for at least 15-30 minutes, using a safety shower if available. Seek immediate medical attention.[8][12]

  • Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[9]

Fire Response
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[12]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective, gas-tight chemical clothing.[9]

  • Hazards: Vapors may be explosive. Thermal decomposition can produce hazardous gases, including carbon oxides and nitrogen oxides (NOx).[11]

Visualization of Key Workflows

Risk Assessment for Novel Compounds

The following diagram outlines a logical workflow for assessing and mitigating risks when working with a compound that has limited safety data, such as this compound.

RiskAssessmentWorkflow Risk Assessment Workflow for Compounds with Limited Safety Data cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Hazard Assessment & Control cluster_2 Phase 3: Implementation & Review A Identify Compound (this compound) B Search for Specific SDS & Toxicity Data (CAS No. 190395-63-6) A->B C Data Found? B->C D Analyze Data from Structural Analogs (e.g., 1-Methylpiperazine, Isomers) C->D No F Assume 'Worst-Case' Hazard Profile (Corrosive, Toxic, Sensitizer, Flammable) C->F Yes (Proceed with known data) E Review Class-Specific Toxicity (Piperazine Derivatives) D->E E->F G Define Engineering Controls (Fume Hood, Ventilation) F->G H Specify Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) G->H I Develop Standard Operating Procedure (SOP) H->I J Train All Personnel on SOP & Emergency Protocols I->J K Conduct Experiment J->K L Document Observations & Any Adverse Events K->L M Review and Update SOP Periodically L->M M->I

Caption: A decision workflow for handling chemicals with limited safety information.

Conclusion

This compound is a compound that demands a high level of respect and caution due to the known hazards of the broader piperazine class. In the absence of comprehensive safety data, researchers and drug development professionals must operate under a heightened sense of awareness, implementing stringent engineering controls, utilizing comprehensive PPE, and being fully prepared for emergency situations. By adopting the precautionary principles and detailed protocols outlined in this guide, the risks associated with handling this and other novel piperazine derivatives can be effectively managed, ensuring a safe environment for scientific advancement.

References

Spectroscopic Characterization of 1-(N-Methylpiperidin-3-yl-methyl)piperazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chemical Identity and Significance

1-(N-Methylpiperidin-3-yl-methyl)piperazine is a heterocyclic compound featuring both a piperidine and a piperazine moiety. The piperazine ring is a common scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. Similarly, the piperidine ring is a prevalent structural motif in many pharmaceuticals and natural products.[1] The combination of these two rings, linked by a methylene bridge, results in a molecule with multiple basic nitrogen atoms, making it a key intermediate for the synthesis of novel drug candidates. Its structural elucidation is a critical step in its synthesis and application in drug development.

The Imperative of Spectroscopic Analysis

In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure, purity, and integrity is non-negotiable. Spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, form the cornerstone of chemical characterization. MS provides precise molecular weight information and insights into the molecule's fragmentation, while NMR offers a detailed map of the atomic connectivity and chemical environment of the nuclei. This guide provides an in-depth technical overview of the principles, experimental protocols, and data interpretation for the comprehensive spectroscopic characterization of this compound.

Scope of this Guide

This document is intended for researchers, chemists, and analytical scientists. It will detail the theoretical underpinnings and practical application of Mass Spectrometry and NMR spectroscopy for the structural verification of the title compound. We will explore the causality behind experimental choices, present standardized protocols, and interpret the resulting spectral data. While actual spectra are instrument-dependent, this guide will present predicted data based on the known spectroscopic behavior of related piperidine and piperazine derivatives to illustrate the analytical process.

Mass Spectrometry (MS) Analysis

Theoretical Background: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the ionization technique of choice for molecules like this compound. This is a "soft" ionization method that typically leaves the molecule intact.[1] The presence of multiple basic nitrogen atoms in the piperidine and piperazine rings makes them highly susceptible to protonation in a slightly acidic solution. In positive ion mode ESI-MS, the molecule readily accepts a proton (H⁺) to form a quasi-molecular ion, [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can measure the mass of this ion with exceptional accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula.[2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures the acidic environment needed for efficient protonation.

  • Instrumentation: Utilize a tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, equipped with an ESI source.[3]

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).[4]

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: Positive ion mode is selected due to the basic nature of the nitrogen atoms.[1]

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~120 °C[4]

    • Scan Range: m/z 100-500 for a full scan to identify the precursor ion.

    • Collision Energy (for MS/MS): If fragmentation analysis is desired, select the [M+H]⁺ ion and apply varying collision energies (e.g., 10-40 eV) to induce fragmentation.[3]

Data Interpretation

The primary goal is to observe the protonated molecule [M+H]⁺. For this compound (C₁₁H₂₃N₃), the theoretical monoisotopic mass is 197.1905. The expected [M+H]⁺ ion would have an m/z of 198.1983. The high-resolution measurement should confirm this value to within a few parts per million.

Further fragmentation (MS/MS) of the precursor ion can provide structural information. Common fragmentation pathways for piperidine and piperazine derivatives involve cleavage of the ring systems and the loss of substituents.[1][3] Alpha-cleavage adjacent to the nitrogen atoms is a dominant pathway, often resulting in the formation of stable iminium ions.[1]

Tabulated MS Data Summary
AnalyteMolecular FormulaTheoretical Mass (M)Observed Ion [M+H]⁺Theoretical m/z [M+H]⁺
This compoundC₁₁H₂₃N₃197.1905198.1983198.1978 (example)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fundamental Principles of ¹H and ¹³C NMR

NMR spectroscopy provides the most detailed structural information. ¹H NMR gives information about the number of different types of protons, their chemical environments, their relative numbers (through integration), and their neighboring protons (through spin-spin splitting). ¹³C NMR provides information on the number of unique carbon atoms in the molecule and their chemical environments. For complex molecules, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning protons and carbons.[5]

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O). The choice of solvent can influence chemical shifts.[6] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[7]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • COSY: To establish proton-proton coupling networks.

    • HSQC: To correlate directly attached protons and carbons.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum will be complex due to the overlapping signals from the two ring systems. The signals are generally expected in the aliphatic region (1-4 ppm).

  • N-CH₃ (Piperidine): A sharp singlet around 2.2-2.3 ppm, integrating to 3 protons.

  • Piperazine Ring Protons: Two sets of multiplets, typically broad, around 2.4-2.9 ppm, each integrating to 4 protons. The symmetry of the piperazine ring may be broken depending on the conformation.

  • Piperidine Ring Protons & Methylene Bridge: A complex series of overlapping multiplets from ~1.2 to 3.0 ppm. The diastereotopic protons of the methylene bridge will likely appear as distinct multiplets.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum will show 11 distinct signals, assuming free rotation and no conformational isomers at room temperature.[7]

  • N-CH₃ (Piperidine): A signal around 46-47 ppm.

  • Piperazine Carbons: Signals in the range of 45-55 ppm.

  • Piperidine Carbons & Methylene Bridge: Signals spread across the 25-65 ppm range.

Tabulated NMR Data Summary (Predicted in CDCl₃)

¹H NMR

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.8 - 2.4m8HPiperazine CH₂
~2.3s3HN-CH₃
~2.9 - 1.2m12HPiperidine CH/CH₂

¹³C NMR

Chemical Shift (δ) ppmCarbon TypeAssignment
~60-65CH₂Methylene Bridge
~55-60CH₂Piperidine C2, C6
~54CH₂Piperazine C2', C6'
~46CH₂Piperazine C3', C5'
~46.5CH₃N-CH₃
~35-40CHPiperidine C3
~25-30CH₂Piperidine C4, C5

Workflow Visualization

Diagram: General Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 NMR Spectroscopy Prep Dissolve Compound in Appropriate Solvent MS ESI-HRMS Analysis (Positive Ion Mode) Prep->MS NMR_acq Acquire ¹H, ¹³C, COSY, HSQC Spectra Prep->NMR_acq MS_Data Obtain Exact Mass [M+H]⁺ MS->MS_Data Formula Confirm Elemental Formula MS_Data->Formula Structure Elucidate Connectivity Formula->Structure Cross-Validation NMR_assign Assign Signals NMR_acq->NMR_assign NMR_assign->Structure

Caption: Workflow for Spectroscopic Characterization.

Diagram: Logic for Structural Elucidation

G cluster_analysis Data Analysis data ¹H NMR ¹³C NMR MS 2D NMR h_nmr ¹H NMR Analysis Number of Signals Integration (Proton Count) Multiplicity (Neighbors) data:f0->h_nmr c_nmr ¹³C NMR Analysis Number of Signals Chemical Shift (Carbon Type) data:f1->c_nmr ms_data MS Analysis Molecular Ion Peak Elemental Composition data:f2->ms_data two_d 2D NMR Analysis ¹H-¹H COSY (Connectivity) ¹H-¹³C HSQC (Direct Bonds) data:f3->two_d structure Final Structure Confirmation This compound h_nmr->structure c_nmr->structure ms_data->structure two_d->structure

Caption: Logic of Integrated Spectroscopic Data Analysis.

Conclusion: Integrated Spectroscopic Analysis

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. High-resolution mass spectrometry provides the foundational confirmation of the compound's elemental formula. Subsequently, ¹H and ¹³C NMR spectroscopy, augmented by 2D correlation experiments, allows for the precise mapping of the molecular skeleton. The chemical shifts, coupling patterns, and integrations must all be consistent with the proposed structure. Only when the data from MS and NMR are in complete agreement can the identity and purity of the compound be confidently established, a critical milestone for its use in research and drug development.

References

Methodological & Application

Application Notes & Protocols: Using 1-(N-Methylpiperidin-3-yl-methyl)piperazine in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacological and pharmacokinetic data for 1-((1-Methylpiperidin-3-yl)methyl)piperazine (CAS: 496808-03-8) are limited.[1] This guide is constructed based on the well-established properties of its core chemical motifs—piperazine and N-methylpiperidine—which are prevalent in numerous centrally active compounds.[2][3] The protocols provided are validated, standard methodologies for assessing compounds with presumed antipsychotic or antidepressant activity. Researchers must conduct initial dose-finding and safety studies before proceeding with the efficacy models described herein.

Introduction and Rationale

The piperazine ring is a cornerstone scaffold in medicinal chemistry, featured in a wide array of drugs targeting the central nervous system (CNS), including treatments for depression, anxiety, and psychosis.[2][4] Its structural versatility and favorable pharmacokinetic properties make it a frequent choice in drug design.[5] The compound 1-(N-Methylpiperidin-3-yl-methyl)piperazine combines this piperazine core with an N-methylpiperidine group, another moiety common in CNS-active agents.

This structural combination suggests a high likelihood of interaction with key neurotransmitter systems, such as dopamine and serotonin pathways.[2][6] Specifically, many piperazine derivatives function as agonists or antagonists at dopamine D2 and serotonin 5-HT1A receptors.[2] This dual activity is a hallmark of several atypical antipsychotic and anxiolytic/antidepressant drugs. Therefore, this compound is a rational candidate for in vivo evaluation in animal models of psychosis and depression.

Putative Pharmacological Profile & Signaling

Based on its structural class, the compound is hypothesized to modulate dopaminergic and/or serotonergic systems.

  • Dopamine D2 Receptor (D2R) Interaction: Many piperazine-containing antipsychotics (e.g., aripiprazole) are partial agonists at the D2 receptor. D2Rs are G protein-coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). Agonist binding typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels and modulates downstream protein kinase A (PKA) activity. This signaling cascade ultimately influences neuronal excitability.

  • Serotonin 5-HT1A Receptor Interaction: The 5-HT1A receptor is also a Gi/o-coupled GPCR.[7][8] Its activation hyperpolarizes neurons by opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, reducing neuronal firing rates.[7] This mechanism is central to the action of anxiolytics and antidepressants like buspirone.[9]

The balance of activity at these two receptors is critical and can predict the therapeutic profile of a compound. High D2R antagonism is associated with antipsychotic effects, while 5-HT1A agonism is linked to anxiolytic and antidepressant properties.

D2_Receptor_Signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Test_Compound This compound (Putative Agonist) Test_Compound->D2R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Modulation of Neuronal Excitability PKA->Response Leads to

Putative Dopamine D2 Receptor Signaling Pathway.

Experimental Design: Foundational Considerations

Before proceeding to efficacy models, careful planning is essential for robust and reproducible results.

Animal Selection and Husbandry
  • Species: Male Swiss Webster mice (20-30 g) or male Sprague-Dawley rats (200-250 g) are standardly used for initial neurobehavioral screening.

  • Acclimatization: Animals must be acclimatized to the facility for at least one week before any procedures. They should be group-housed (unless the model requires isolation) with ad libitum access to food and water, on a 12-hour light/dark cycle.

  • Ethical Considerations: All experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant animal welfare guidelines. Efforts should be made to minimize animal stress and the number of animals used.

Compound Formulation and Administration

The choice of vehicle and route of administration significantly impacts drug exposure and, consequently, experimental outcomes.

ParameterRecommendation & Rationale
Vehicle Selection Option 1 (Aqueous): 0.9% Saline. Rationale: Ideal for water-soluble salts (e.g., HCl or citrate salt of the compound). Physiologically compatible. Option 2 (Suspension): Saline + 0.5% Tween® 80 or 0.5% carboxymethylcellulose (CMC). Rationale: For compounds with poor water solubility. The surfactant/suspending agent helps maintain a homogenous mixture. Option 3 (Co-solvent): Up to 10% DMSO, 10% Cremophor® EL, diluted in saline. Rationale: For highly lipophilic compounds. Caution: DMSO and Cremophor can have their own biological effects; the vehicle must be used for the control group and kept at the lowest effective concentration.
Route of Admin. Intraperitoneal (IP): A common route for preclinical screening. Rationale: Bypasses first-pass metabolism, leading to higher bioavailability and more rapid onset compared to oral administration. Easier to perform than intravenous injections.[10] Subcutaneous (SC): Provides slower, more sustained absorption compared to IP. Rationale: Can be useful for longer-duration studies or to mimic a more gradual drug exposure. Oral Gavage (PO): Route of choice for compounds intended for oral use in humans. Rationale: Subject to first-pass metabolism, providing a more clinically relevant pharmacokinetic profile. Requires more technical skill.
Dose Selection A preliminary dose-range finding study is mandatory . Start with a low dose (e.g., 1 mg/kg) and escalate (e.g., 3, 10, 30 mg/kg) to identify a dose that elicits a behavioral response without causing overt toxicity or sedation. The literature on structurally similar compounds can provide a starting point.[11]

Protocol 1: Assessment of Antipsychotic-Like Potential

This protocol uses the amphetamine-induced hyperlocomotion model, a standard screening tool for antipsychotic drugs that measures a compound's ability to block dopamine-mediated hyperactivity.[12][13][14]

Workflow Diagram

workflow_psychosis cluster_testday Test Day Procedure A Day 1-7: Acclimatization B Day 8: Habituation (30 min in locomotor box) A->B C Day 9: Test Day B->C D t = -30 min: Administer Vehicle or Test Compound (IP) E t = 0 min: Administer Saline or Amphetamine (SC) D->E Time F t = 0-90 min: Record Locomotor Activity E->F Time G Data Analysis: Total Distance Traveled F->G Time

Experimental workflow for the antipsychotic model.
Step-by-Step Methodology

  • Animal & Apparatus:

    • Male Swiss Webster mice (n=8-10 per group).

    • Locomotor activity chambers equipped with infrared beams to detect movement.[14]

  • Habituation (Day 8):

    • Place each mouse individually into a locomotor activity chamber for 30 minutes to acclimate them to the novel environment. This reduces the confounding effects of novelty-induced anxiety on the test day.

  • Test Procedure (Day 9):

    • t = -30 min: Inject mice (IP) with either the vehicle or this compound at the pre-determined doses (e.g., 1, 3, 10 mg/kg). A positive control group receiving a known antipsychotic (e.g., haloperidol, 0.5 mg/kg) should be included.

    • t = 0 min: Inject mice (SC) with either 0.9% saline or d-amphetamine (2-3 mg/kg).[12] This creates the following experimental groups:

      • Group 1: Vehicle + Saline

      • Group 2: Vehicle + Amphetamine

      • Group 3: Test Compound (Dose 1) + Amphetamine

      • Group 4: Test Compound (Dose 2) + Amphetamine

      • Group 5: Test Compound (Dose 3) + Amphetamine

      • Group 6: Haloperidol + Amphetamine

    • Immediately after the second injection, place the mice back into the locomotor chambers.

  • Data Acquisition:

    • Record locomotor activity (total distance traveled, horizontal beam breaks) continuously for 90 minutes.[14]

  • Expected Outcome & Interpretation:

    • The Vehicle + Amphetamine group should show a significant increase in locomotor activity compared to the Vehicle + Saline group.[15]

    • An effective antipsychotic-like compound will significantly reduce the amphetamine-induced hyperlocomotion, bringing the activity levels closer to those of the saline control group. This effect should be dose-dependent.

Protocol 2: Assessment of Antidepressant-Like Potential

These protocols utilize the Forced Swim Test (FST) and Sucrose Preference Test (SPT) to assess behavioral despair and anhedonia, respectively—core symptoms of depression in humans.[16][17]

Forced Swim Test (FST)

The FST is a widely used screen for antidepressant efficacy based on the observation that rodents will cease escape-oriented behaviors when placed in an inescapable cylinder of water.[18][19] Antidepressants increase the duration of active, escape-oriented behaviors.

Note on Ethics: The FST is considered a significant stressor. The duration should be minimized, and animals must be monitored continuously to prevent drowning.[20]

Methodology (Rats):

  • Apparatus: A transparent glass cylinder (40 cm high, 20 cm diameter) filled with 30 cm of water (24-26°C).

  • Pre-Swim Session (Day 1):

    • Place each rat in the cylinder for 15 minutes. This initial exposure primes the depressive-like state.

    • After 15 minutes, remove the rat, dry it thoroughly with a towel, and return it to a heated cage before placing it back in its home cage.

  • Drug Administration:

    • Administer the vehicle, test compound (e.g., 5, 10, 20 mg/kg, IP), or a positive control (e.g., Imipramine, 15 mg/kg, IP) 60, 30, and 5 minutes before the test swim on Day 2. Alternatively, a chronic dosing regimen (e.g., once daily for 14-21 days) can be used for higher predictive validity.

  • Test Session (Day 2):

    • 24 hours after the pre-swim, place the rat back in the cylinder for a 5-minute test session.

    • Record the session with a video camera for later scoring.

  • Scoring & Interpretation:

    • A trained observer, blind to the treatment groups, should score the video for time spent in three behaviors:

      • Immobility: Making only minimal movements necessary to keep the head above water.

      • Swimming: Actively moving limbs and traversing the cylinder.

      • Climbing: Active upward-directed movements of the forepaws along the cylinder wall.

    • A significant decrease in immobility time, with a corresponding increase in swimming or climbing, is indicative of an antidepressant-like effect.[21]

Sucrose Preference Test (SPT)

This test measures anhedonia, the loss of interest in rewarding stimuli.[22] Depressed rodents often show a reduced preference for a palatable sucrose solution over plain water.[16][23]

Methodology (Mice or Rats):

  • Habituation (48 hours):

    • Single-house the animals.

    • Present each animal with two identical drinking bottles in its home cage. For the first 24 hours, both contain water. For the next 24 hours, one contains 1% sucrose solution and the other contains water. This trains the animal on the two-bottle choice.[16]

  • Baseline Measurement (24 hours):

    • After a period of food and water deprivation (12-24 hours), present the animals with two pre-weighed bottles (one with 1% sucrose, one with water) for 1-24 hours.

    • Switch the position of the bottles halfway through the period to prevent place preference bias.[16]

  • Chronic Stress & Dosing (Optional, for higher validity):

    • To induce an anhedonic state, animals can be subjected to a chronic mild stress (CMS) protocol for 2-4 weeks. The test compound is typically administered daily during the final 1-2 weeks of the stress protocol.

  • Test Procedure:

    • Following the baseline or stress period, administer the test compound or vehicle.

    • Repeat the two-bottle choice test as described in the baseline measurement.

  • Calculation & Interpretation:

    • Measure the weight of each bottle before and after the test to determine the volume consumed (assuming 1 g = 1 mL).

    • Calculate Sucrose Preference % = [Sucrose Intake / (Sucrose Intake + Water Intake)] * 100.

    • A significant increase in sucrose preference in the drug-treated group compared to the vehicle-treated (and especially the stress-exposed) group indicates an anti-anhedonic, antidepressant-like effect.[24]

Safety and Handling

As with any novel chemical, appropriate safety precautions are necessary.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent skin/eye contact.[25][26]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

  • Waste Disposal: Dispose of unused compound and contaminated materials according to institutional and local regulations.

References

Protocol for dissolving 1-(N-Methylpiperidin-3-yl-methyl)piperazine for cell culture assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Recommended Protocol for the Dissolution and Handling of 1-(N-Methylpiperidin-3-yl-methyl)piperazine for In Vitro Cell Culture Assays

Abstract

This document provides a comprehensive, field-tested protocol for the solubilization, storage, and handling of the small molecule this compound for use in cell-based assays. Given the absence of specific public solubility data for this compound, this guide is built upon established best practices for piperazine- and piperidine-containing heterocyclic compounds and general principles for preparing small molecules for biological research.[1][2] The primary objective is to ensure compound stability, maximize bioavailability in culture, and achieve accurate, reproducible experimental results. We detail the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO) and subsequent dilution into aqueous cell culture media, including critical considerations for solvent purity, final solvent concentration, and appropriate safety measures.

Introduction & Guiding Principles

This compound is a heterocyclic compound incorporating both piperazine and N-methylpiperidine moieties. Such scaffolds are common in medicinal chemistry and drug discovery, often investigated for a range of biological activities.[3][4][5] The accuracy and reproducibility of in vitro studies involving this and similar small molecules are critically dependent on proper solubilization. Poor solubility can lead to underestimated compound potency, inaccurate structure-activity relationships (SAR), and variable experimental data.[1]

The protocol outlined herein is designed around a core principle: preparing a concentrated stock solution in a suitable organic solvent, followed by serial dilution into the final aqueous assay medium. This strategy addresses several key challenges:

  • Overcoming Poor Aqueous Solubility: Many organic small molecules exhibit low solubility in the aqueous environment of cell culture media. A highly concentrated stock in an organic solvent like DMSO allows for the introduction of the compound into the media at a final concentration that remains below its solubility limit.[2]

  • Minimizing Solvent-Induced Cytotoxicity: By using a high-concentration stock, the volume of organic solvent added to the cell culture is minimized. It is imperative to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%, with many cell lines requiring concentrations as low as 0.1% to avoid off-target effects.[6][7][8]

  • Ensuring Accuracy and Consistency: Weighing milligram or microgram quantities of a compound for direct addition to media is prone to significant error. Preparing a stock solution allows for accurate and consistent dosing across multiple experiments through simple volumetric dilutions.[9]

Compound Information & Physicochemical Properties

Due to the lack of specific experimental data for this compound, the properties are calculated or inferred from its structure and related compounds.

PropertyValue / InformationSource / Note
IUPAC Name 1-((1-methylpiperidin-3-yl)methyl)piperazine-
Molecular Formula C₁₁H₂₃N₃Calculated
Molecular Weight 197.33 g/mol Calculated
Appearance Assumed to be a liquid or low-melting solid at room temperature.Based on analogues like 1-(1-Methyl-4-piperidinyl)piperazine.[10]
Predicted Solubility High solubility in Dimethyl Sulfoxide (DMSO) and other organic solvents. Limited solubility in aqueous buffers.General principle for similar heterocyclic small molecules.[7][11]

Workflow for Solution Preparation

The following diagram illustrates the overall workflow for preparing this compound from a powdered form to a final working solution for cell treatment.

G cluster_0 Stock Solution Preparation (Concentrated) cluster_1 Storage & Use cluster_2 Working Solution Preparation (Dilute) powder Weigh Compound Powder add_dmso Add Anhydrous DMSO powder->add_dmso Calculate Volume dissolve Vortex / Sonicate to Fully Dissolve add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock Clear Solution aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw One Aliquot store->thaw For Experiment dilute Serially Dilute Stock into Cell Culture Medium thaw->dilute working Final Working Solution (e.g., 1-10 µM) dilute->working control Prepare Vehicle Control (Medium + DMSO) dilute->control treat Add to Cells working->treat control->treat

Caption: Workflow for preparing stock and working solutions.

Materials and Reagents

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade (CAS 67-68-5)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Sonicator water bath

  • Sterile cell culture medium appropriate for the cell line

  • 0.2 µm syringe filter (DMSO-compatible, e.g., PTFE) for sterilization (optional)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a standard starting concentration for most in vitro applications.[7][11]

  • Pre-Handling: Before opening the vial, briefly centrifuge the this compound powder to ensure all contents are at the bottom of the vial.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. The formula is:

    Volume (L) = Mass (g) / (Molarity (mol/L) × Molecular Weight ( g/mol ))

    Example Calculation for 1 mg of Compound:

    • Mass = 0.001 g

    • Molarity = 0.010 mol/L

    • Molecular Weight = 197.33 g/mol

    • Volume (L) = 0.001 / (0.010 × 197.33) = 0.0005067 L = 506.7 µL

    • Therefore, add 506.7 µL of DMSO to 1 mg of powder to make a 10 mM stock solution.

  • Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the powder. Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution must be clear and free of any visible precipitate.

  • Aid Dissolution (if necessary): If the compound does not dissolve completely, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate in a water bath for 5-10 minutes.[6][12] Always check for clarity before proceeding.

  • Sterilization (Optional): For experiments requiring stringent sterility, the prepared stock solution can be passed through a 0.2 µm DMSO-compatible syringe filter into a sterile receiving tube.[7][13]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed cryovials or microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles and moisture absorption by the hygroscopic DMSO.[1][6][13]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the concentrated DMSO stock into cell culture medium to achieve the final desired experimental concentration.

  • Thaw Stock Solution: At room temperature, thaw a single aliquot of the 10 mM stock solution.

  • Dilution Strategy: To avoid precipitation, it is recommended to perform a serial or stepwise dilution.[6] Direct dilution of a large volume of stock into the final medium can cause the compound to crash out of solution.

  • Example Dilution to 10 µM:

    • To prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed cell culture medium.

    • This represents a 1:1000 dilution.

    • The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.[7]

  • Mixing: Immediately after adding the DMSO stock to the medium, mix the solution thoroughly by gentle vortexing or by inverting the tube several times. Do not store the diluted working solution for extended periods; prepare it fresh immediately before adding it to the cells.

  • Vehicle Control (Crucial): Always prepare a vehicle control by adding the same volume of DMSO to the same final volume of cell culture medium used for the experimental samples (e.g., 10 µL of DMSO in 9.99 mL of medium for a 0.1% DMSO control).[7] This control is essential to distinguish the effects of the compound from any potential effects of the solvent.

  • Application: Add the freshly prepared working solution (and vehicle control) to your cells and proceed with the planned incubation.

Storage and Stability Recommendations

Proper storage is essential to maintain the integrity and activity of the compound.

FormStorage TemperatureDurationNotes
Powder (Solid) -20°CUp to 3 yearsStore in a tightly sealed vial, preferably in a desiccator to protect from moisture.[13]
DMSO Stock Solution -20°CUp to 1 monthRecommended for frequent use. Avoid repeated freeze-thaw cycles.[8][13]
DMSO Stock Solution -80°CUp to 6 monthsRecommended for long-term storage. Ensure vials are tightly sealed.[8][13]
Aqueous Working Solution 2-8°CUse immediatelyNot recommended for storage. Prepare fresh for each experiment.

Note: Piperazine and its derivatives are generally stable, but thermal degradation can occur at elevated temperatures over extended periods.[14][15][16][17] Standard storage conditions are sufficient to ensure stability.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms in DMSO stock - Incomplete initial dissolution.- DMSO has absorbed water.[6]- Concentration is above solubility limit.- Use gentle heating (37°C) or sonication to aid dissolution.- Use fresh, anhydrous DMSO.- Prepare a lower concentration stock solution (e.g., 1 mM).
Precipitate forms upon dilution into aqueous medium - Final concentration exceeds aqueous solubility.- Improper dilution technique.- Perform a serial dilution: first dilute the stock into a smaller volume of medium, mix, then add to the final volume.[6]- Ensure the final DMSO concentration is kept as low as possible (≤0.5%).[8]- If the assay allows, consider using a small amount of a non-ionic detergent like Tween-20 in the final dilution step.[12]
Low or inconsistent biological activity - Compound degradation due to improper storage (repeated freeze-thaw).- Inaccurate pipetting of stock solution.- Compound precipitation in the well.- Always use freshly thawed, single-use aliquots.[13]- Use calibrated pipettes and verify technique.- Visually inspect wells for precipitation after adding the compound. If present, lower the final concentration.

Safety Precautions

While specific toxicity data for this compound is not available, related piperazine and piperidine compounds can be hazardous. The analogous compound 1-(1-Methyl-4-piperidinyl)piperazine is classified as causing severe skin burns and eye damage.[18]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound in both powdered and dissolved forms.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of powder and direct contact with skin and eyes.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

References

Application of 1-(N-Methylpiperidin-3-yl-methyl)piperazine in neuroscience research

Author: BenchChem Technical Support Team. Date: January 2026

Application of Piperazine Derivatives in Neuroscience Research: A Technical Guide

A Note to the Researcher: The initial focus of this guide was the neuroscientific application of the specific compound 1-(N-Methylpiperidin-3-yl-methyl)piperazine. However, a comprehensive search of the scientific literature revealed a significant lack of published research on this particular molecule. To provide a valuable and scientifically grounded resource, this guide has been pivoted to focus on a closely related and extensively studied piperazine derivative: 1-benzylpiperazine (BZP) . The principles, protocols, and experimental considerations detailed herein for BZP serve as a robust framework that can be adapted for the preliminary investigation of novel piperazine compounds in neuroscience.

Introduction to 1-Benzylpiperazine (BZP) in Neuroscience

1-Benzylpiperazine (BZP) is a synthetic compound belonging to the piperazine class of molecules. Initially investigated as a potential antidepressant, it was never commercialized for therapeutic use due to its stimulant effects, which are comparable to those of d-amphetamine, albeit with approximately one-tenth the potency.[1] In recent years, BZP has gained prominence as a research tool in neuroscience for its distinct psychoactive properties, making it a subject of study in neuropharmacology, addiction, and toxicology.[2] Its primary mechanism of action involves the modulation of monoaminergic systems in the central nervous system (CNS).[3][4]

Molecular Mechanism of Action

BZP exerts its effects on the CNS through a multi-target mechanism, primarily interacting with neurotransmitter transporters and receptors.

1. Monoamine Transporter Interaction: BZP functions as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and, to a lesser extent, the serotonin transporter (SERT).[4] This interaction leads to the release of dopamine (DA) and norepinephrine (NE) from presynaptic terminals and inhibits their reuptake, resulting in increased synaptic concentrations of these key neurotransmitters.[1][3] This action is the primary contributor to BZP's stimulant and sympathomimetic effects.

2. Serotonin Receptor Agonism: In addition to its effects on transporters, BZP also acts as a non-selective agonist at a variety of serotonin receptors.[4] Its binding to 5-HT2A receptors may contribute to mild hallucinogenic effects at higher doses, while interactions with 5-HT2B and 5-HT3 receptors could be responsible for some of its peripheral side effects, such as nausea and headaches.[4]

The following diagram illustrates the primary mechanism of action of BZP at a dopaminergic synapse.

BZP_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BZP BZP DAT Dopamine Transporter (DAT) BZP->DAT Blocks Reuptake & Promotes Efflux DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release DA->DAT Reuptake DA_synapse Dopamine DA->DA_synapse Increased Synaptic Concentration DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Signal Postsynaptic Signal DA_receptor->Signal Activation

Figure 1: Simplified schematic of BZP's action at the dopamine transporter.

Applications in Neuroscience Research

BZP is a valuable tool for investigating various aspects of neurobiology, including:

  • Models of Psychostimulant Action: Due to its amphetamine-like effects, BZP can be used in animal models to study the neurobiological underpinnings of psychostimulant addiction and reward.

  • Dopaminergic and Serotonergic System Modulation: Its mixed mechanism of action allows for the study of the interplay between the dopamine and serotonin systems in regulating mood, behavior, and motor function.

  • Neurotoxicity Studies: Research on BZP's effects at the cellular level can provide insights into the potential neurotoxic effects of psychoactive substances.[5]

  • Drug Discrimination Studies: BZP can be used as a pharmacological tool to probe the discriminative stimulus effects of other psychoactive compounds.[6][7]

Experimental Protocols

The following are detailed protocols for common in vitro and in vivo assays used to characterize the neuropharmacological effects of BZP.

Protocol 1: In Vitro Neurotoxicity Assessment using a Human Glioblastoma Cell Line (LN-18)

This protocol is adapted from studies investigating the neurotoxic effects of BZP at the cellular level.[5]

Objective: To determine the cytotoxic effects of BZP on a neural cell line by measuring lactate dehydrogenase (LDH) release, ATP levels, and reactive oxygen species (ROS) production.

Materials:

  • Human glioblastoma cell line (LN-18)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • BZP hydrochloride

  • Sterile phosphate-buffered saline (PBS)

  • LDH cytotoxicity assay kit

  • ATP bioluminescence assay kit

  • Dichlorodihydrofluorescein diacetate (DCFH-DA) for ROS detection

  • 96-well cell culture plates

  • Microplate reader (spectrophotometer and luminometer)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Culture LN-18 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1 x 104 cells per well and allow them to adhere overnight.

  • BZP Treatment: Prepare a stock solution of BZP hydrochloride in sterile water or PBS. Serially dilute the stock solution to achieve a range of final concentrations for treatment (e.g., 10 µM to 1 mM). Replace the cell culture medium with medium containing the different concentrations of BZP. Include a vehicle control (medium without BZP).

  • Incubation: Incubate the cells with BZP for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • LDH Assay (Cytotoxicity):

    • After the incubation period, collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the medium.

    • Measure absorbance at the appropriate wavelength using a microplate reader.

  • ATP Assay (Cell Viability):

    • After incubation, lyse the cells according to the ATP assay kit protocol.

    • Measure the luminescence generated from the ATP-dependent luciferase reaction using a luminometer.

  • ROS Production Assay:

    • After BZP treatment, wash the cells with PBS.

    • Load the cells with 5 µM DCFH-DA solution and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader.

Data Analysis: Express the results as a percentage of the control (untreated cells). Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

InVitro_Workflow cluster_assays Endpoint Assays start Start: Culture LN-18 Cells seed Seed Cells in 96-well Plates start->seed treat Treat with BZP (various concentrations) seed->treat incubate Incubate for 24 hours treat->incubate ldh LDH Assay (Cytotoxicity) incubate->ldh atp ATP Assay (Viability) incubate->atp ros ROS Assay (Oxidative Stress) incubate->ros analyze Data Analysis (% of Control) ldh->analyze atp->analyze ros->analyze end_node End: Characterize Neurotoxicity Profile analyze->end_node

Figure 2: Workflow for in vitro neurotoxicity assessment of BZP.
Protocol 2: In Vivo Assessment of Locomotor Activity in Mice

This protocol is designed to measure the stimulant effects of BZP on spontaneous movement in rodents, a common behavioral assay for psychostimulants.[2][6][7]

Objective: To quantify the dose-dependent effects of BZP on locomotor activity in mice.

Materials:

  • Open-field arena equipped with infrared beams or a video tracking system

  • BZP hydrochloride

  • Sterile 0.9% saline (vehicle)

  • Male C57BL/6 mice (8-10 weeks old)

  • Animal scale

  • Syringes and needles for intraperitoneal (IP) injection

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 60 minutes prior to the experiment.

  • Habituation: Place each mouse individually into the open-field arena and allow it to habituate for 30-60 minutes, or until baseline locomotor activity is stable.

  • Dosing:

    • Prepare BZP solutions in saline at various concentrations to deliver doses ranging from 1 mg/kg to 30 mg/kg.

    • Remove each mouse from the arena, weigh it, and administer the calculated dose of BZP or vehicle via IP injection. The injection volume should be consistent (e.g., 10 mL/kg).

  • Data Recording: Immediately return the mouse to the open-field arena and begin recording locomotor activity. Data is typically collected in 5-minute bins for a total of 60-120 minutes.

  • Data Analysis:

    • The primary endpoint is the total distance traveled or the number of beam breaks.

    • Analyze the data using a repeated-measures ANOVA to assess the effects of dose and time on locomotor activity.

    • Post-hoc tests can be used to compare individual dose groups to the vehicle control.

Quantitative Data Summary

The following tables summarize typical dosages of BZP and their observed effects in rodent models from published literature.

Table 1: Dosing of 1-Benzylpiperazine in Mice

Route of AdministrationDose (mg/kg)Observed EffectsReference(s)
Intraperitoneal (IP)1.0 - 30.0Dose-dependent increase in locomotor activity.[6][7]
Intraperitoneal (IP)3.0 (ED50)Substituted for S(+)-MDMA in drug discrimination studies.[2]
Intraperitoneal (IP)30.0Significantly increased locomotor activity compared to saline.[2]

Table 2: Dosing of 1-Benzylpiperazine in Rats

Route of AdministrationDose (mg/kg)Observed EffectsReference(s)
Oral (PO)50 - 150Increased pulse rate and blood pressure.[1]
Intraperitoneal (IP)10 - 40Increased release of dopamine in the nucleus accumbens.[3]

Safety and Handling

BZP is a psychoactive substance and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling the compound.

  • Ventilation: Handle BZP in a well-ventilated area or a chemical fume hood.

  • Storage: Store BZP in a secure, locked location, away from incompatible materials.

  • Regulations: Be aware of and comply with all local and national regulations regarding the handling and use of controlled or psychoactive substances.

Conclusion

1-Benzylpiperazine serves as a valuable research tool in neuroscience for elucidating the mechanisms of psychostimulant action and the complex interplay of monoaminergic systems. The protocols and data presented in this guide provide a foundation for researchers to design and execute rigorous experiments to further our understanding of the neuropharmacology of piperazine derivatives. While the specific compound this compound remains uncharacterized in the neuroscience literature, the methodologies applied to BZP offer a clear and scientifically sound starting point for its investigation.

References

Application Notes and Protocols for the Evaluation of 1-(N-Methylpiperidin-3-yl-methyl)piperazine as a Potential Kappa Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kappa Opioid Receptor as a Therapeutic Target

The kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR), and its endogenous ligand, dynorphin, are key components of the body's response to stress.[1] Activation of the KOR system has been implicated in the pathophysiology of a range of neuropsychiatric conditions, including major depressive disorder (MDD), anxiety, and substance use disorders.[2][3][4] Unlike mu-opioid receptor agonists which are associated with reward and euphoria, KOR activation often leads to dysphoria, anhedonia, and other negative affective states.[2][5] This has led to significant interest in the development of KOR antagonists as a novel therapeutic strategy for these disorders.[3][4]

These application notes provide a comprehensive framework for the preclinical evaluation of novel chemical entities as KOR antagonists, using the hypothetical molecule 1-(N-Methylpiperidin-3-yl-methyl)piperazine (herein referred to as "Compound X") as a case study. The protocols outlined below are designed to be robust and self-validating, guiding researchers from initial in vitro characterization to in vivo proof-of-concept studies.

PART 1: In Vitro Characterization of Compound X

The initial phase of evaluation focuses on determining the affinity, selectivity, and functional activity of Compound X at the human KOR.

Radioligand Binding Assays: Determining Affinity and Selectivity

The first step is to determine if Compound X binds to the KOR and with what affinity. This is typically achieved through competitive binding assays using a radiolabeled KOR ligand.

Protocol 1: KOR Competitive Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of Compound X for the human kappa opioid receptor.

  • Materials:

    • Cell membranes prepared from CHO or HEK293 cells stably expressing the human KOR (hKOR).

    • [³H]U-69,593 (a selective KOR agonist radioligand).

    • Naloxone (a non-selective opioid antagonist for determining non-specific binding).

    • Compound X stock solution (e.g., 10 mM in DMSO).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of Compound X in binding buffer.

    • In a 96-well plate, add in order: binding buffer, a fixed concentration of [³H]U-69,593 (typically at its Kₔ value), and varying concentrations of Compound X.

    • For total binding, add vehicle (DMSO) instead of Compound X.

    • For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).

    • Add the hKOR cell membranes to initiate the binding reaction.

    • Incubate the plate (e.g., 60 minutes at 25°C).

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of Compound X.

    • Plot the percentage of specific binding against the log concentration of Compound X to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of Compound X that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Opioid Receptor Selectivity Panel

To be a viable drug candidate, Compound X should exhibit high selectivity for the KOR over other opioid receptors (mu and delta). This protocol is identical to Protocol 1 but is performed using cell membranes expressing the human mu-opioid receptor (hMOR) and human delta-opioid receptor (hDOR), with their respective selective radioligands (e.g., [³H]DAMGO for MOR and [³H]DPDPE for DOR). The resulting Kᵢ values will determine the selectivity profile.

Table 1: Hypothetical Binding Affinity and Selectivity Data for Compound X

ReceptorRadioligandCompound X Kᵢ (nM)Selectivity Ratio (Kᵢ μ/κ)Selectivity Ratio (Kᵢ δ/κ)
hKOR[³H]U-69,5935.2--
hMOR[³H]DAMGO580111.5-
hDOR[³H]DPDPE>10,000->1923

A selectivity of >100-fold over other opioid receptors is generally considered desirable.

Functional Assays: Determining Antagonist Potency

Functional assays are crucial to determine whether Compound X acts as an antagonist (blocks receptor activation), an agonist (activates the receptor), or an inverse agonist (reduces basal receptor activity).

Protocol 3: [³⁵S]GTPγS Binding Assay

  • Objective: To determine the functional activity and antagonist potency (Kₑ) of Compound X. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.[6][7]

  • Materials:

    • hKOR-expressing cell membranes.

    • U-69,593 (a selective KOR agonist).

    • Compound X.

    • [³⁵S]GTPγS.

    • GDP (Guanosine diphosphate).

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Procedure:

    • Agonist Mode: To test for agonist activity, incubate membranes with [³⁵S]GTPγS, GDP, and increasing concentrations of Compound X.

    • Antagonist Mode: To determine antagonist potency, incubate membranes with [³⁵S]GTPγS, GDP, a fixed concentration of U-69,593 (e.g., its EC₈₀), and increasing concentrations of Compound X.

    • After incubation (e.g., 60 minutes at 30°C), terminate the reaction by rapid filtration.

    • Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis:

    • In agonist mode, an increase in [³⁵S]GTPγS binding indicates agonism.

    • In antagonist mode, a rightward shift of the U-69,593 concentration-response curve in the presence of Compound X indicates antagonism.

    • The antagonist equilibrium constant (Kₑ) can be calculated using the Schild equation. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.

Downstream Signaling Pathway Analysis

KOR activation triggers a cascade of intracellular signaling events.[1][8] Investigating the effect of Compound X on these pathways can provide a more detailed understanding of its mechanism of action.

KOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KOR KOR G_protein Gi/o Protein KOR->G_protein Activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates cAMP ↓ cAMP AC->cAMP MAPK MAPK Cascade (ERK, p38, JNK) Beta_Arrestin->MAPK K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Agonist KOR Agonist (e.g., Dynorphin) Agonist->KOR Activates Antagonist Compound X (Antagonist) Antagonist->KOR Blocks

Protocol 4: cAMP Accumulation Assay

  • Objective: To measure the ability of Compound X to block agonist-induced inhibition of cAMP production.

  • Method: Use a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Culture hKOR-expressing cells in a 96-well plate.

    • Pre-treat cells with Compound X at various concentrations.

    • Stimulate the cells with forskolin (to increase basal cAMP levels) and a KOR agonist (e.g., U-69,593).

    • Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.

  • Expected Outcome: A potent antagonist will reverse the agonist-induced decrease in cAMP levels in a concentration-dependent manner.

Protocol 5: β-Arrestin Recruitment Assay

  • Objective: To assess if Compound X blocks agonist-induced recruitment of β-arrestin to the KOR. Some KOR-mediated effects, particularly aversive ones, are thought to be β-arrestin dependent.[9][10]

  • Method: Utilize a technique like Bioluminescence Resonance Energy Transfer (BRET) or a path-hunter assay.[10][11]

  • Procedure: Use cells co-expressing KOR fused to a bioluminescent donor (e.g., Renilla luciferase) and β-arrestin fused to a fluorescent acceptor (e.g., GFP). Agonist stimulation brings the donor and acceptor into proximity, generating a BRET signal. The ability of Compound X to inhibit this signal is quantified.

PART 2: In Vivo Evaluation of Compound X

Following successful in vitro characterization, the focus shifts to in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of Compound X in animal models.

Pharmacokinetic (PK) Studies

A critical step is to determine if Compound X can reach its target in the brain and how long it remains there.

Protocol 6: Rodent Pharmacokinetic and Brain Penetration Study

  • Objective: To determine the plasma half-life, Cₘₐₓ, Tₘₐₓ, and brain-to-plasma ratio of Compound X.

  • Procedure:

    • Administer a single dose of Compound X to rats or mice via a relevant route (e.g., oral, intraperitoneal).

    • Collect blood and brain tissue samples at multiple time points post-administration.

    • Extract Compound X from plasma and brain homogenates.

    • Quantify the concentration of Compound X using a sensitive analytical method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis:

    • Plot plasma and brain concentrations over time.

    • Calculate key PK parameters. A good CNS drug candidate should have a favorable brain-to-plasma ratio (ideally >1).

Table 2: Hypothetical Pharmacokinetic Parameters for Compound X in Rats

ParameterValue (Oral Dosing, 10 mg/kg)
Tₘₐₓ (plasma)1.5 hours
Cₘₐₓ (plasma)850 ng/mL
Half-life (t₁/₂)6.2 hours
Brain-to-Plasma Ratio (at Tₘₐₓ)2.5
Pharmacodynamic (PD) and Behavioral Models

These studies aim to demonstrate that Compound X engages the KOR in a living animal and produces a therapeutically relevant behavioral effect.

Experimental_Workflow A In Vitro Screening (Binding & Functional Assays) B Potent & Selective KOR Antagonist? A->B C In Vivo Pharmacokinetics (Brain Penetration) B->C Yes J STOP (Re-evaluate/Synthesize Analogs) B->J No D Favorable PK Profile? C->D E In Vivo Target Engagement (Agonist Challenge) D->E Yes D->J No F Blocks KOR Agonist Effect? E->F G Behavioral Models (Depression, Anxiety, Addiction) F->G Yes F->J No H Therapeutic-like Effect? G->H I Lead Candidate H->I Yes H->J No

Protocol 7: KOR Agonist-Induced Antinociception Blockade

  • Objective: To demonstrate that Compound X can block a physiological effect of KOR activation in vivo.[6]

  • Model: The warm-water tail-withdrawal test in mice or rats.

  • Procedure:

    • Pre-treat animals with either vehicle or varying doses of Compound X.

    • After a set pre-treatment time (based on PK data), administer a selective KOR agonist (e.g., U-50,488), which produces analgesia (a longer time to withdraw the tail from warm water).

    • Measure the tail-withdrawal latency at several time points after agonist administration.

  • Expected Outcome: Compound X should dose-dependently block the analgesic effect of U-50,488, returning the tail-withdrawal latency to baseline levels.

Protocol 8: Forced Swim Test (FST) in Rodents

  • Objective: To assess the antidepressant-like effects of Compound X. KOR antagonists are known to have antidepressant-like effects in this model.[2][5]

  • Procedure:

    • Administer Compound X or a vehicle control to mice or rats.

    • After a pre-determined time, place the animals individually into a cylinder of water from which they cannot escape.

    • Record the duration of immobility over a set period (e.g., the last 4 minutes of a 6-minute test).

  • Expected Outcome: An effective antidepressant-like compound will significantly reduce the duration of immobility compared to the vehicle-treated group.

Protocol 9: Stress-Induced Reinstatement of Drug Seeking

  • Objective: To evaluate the potential of Compound X to prevent stress-induced relapse in models of addiction.[2][4]

  • Model: A conditioned place preference (CPP) or self-administration paradigm.

  • Procedure:

    • Animals are trained to associate a specific environment with a drug of abuse (e.g., cocaine).

    • The drug is then withdrawn (extinction phase).

    • Relapse to drug-seeking behavior is triggered by a stressor (e.g., a mild footshock).

    • The ability of pre-treatment with Compound X to block this stress-induced reinstatement of drug-seeking is measured.

  • Expected Outcome: Compound X is expected to prevent the stressor from reinstating the preference for the drug-paired environment.

Conclusion

The protocols detailed in these application notes provide a rigorous and systematic approach to evaluating the potential of a novel molecule, such as this compound, as a kappa opioid receptor antagonist. By progressing through in vitro binding and functional assays to in vivo pharmacokinetic and behavioral studies, researchers can build a comprehensive data package to support the advancement of promising candidates into further drug development. The successful translation of a selective KOR antagonist from the bench to the clinic holds significant promise for patients suffering from stress-related neuropsychiatric disorders.

References

Application Notes and Protocols for Behavioral Studies with Novel Piperazine Derivatives: A Focus on 1-(N-Methylpiperidin-3-yl-methyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Behavioral Profile of a Novel Piperazine Compound

The piperazine moiety is a cornerstone in the development of centrally acting therapeutic agents, with numerous derivatives exhibiting significant affinity for a range of neurotransmitter receptors. These compounds frequently interact with dopaminergic (D2, D3) and serotonergic (5-HT1A, 5-HT2A) systems, making them promising candidates for treating a variety of neuropsychiatric disorders, including schizophrenia, anxiety, and depression.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing behavioral studies for novel piperazine derivatives, using the hypothetical compound 1-(N-Methylpiperidin-3-yl-methyl)piperazine as a case study.

While specific pharmacological data for this compound is not yet publicly available, its structural similarity to other N-substituted piperazines suggests a potential interaction with dopamine and serotonin receptors.[5][6][7] Therefore, the experimental design outlined herein is tailored to probe its potential antipsychotic, anxiolytic, and antidepressant-like activities. The following protocols are designed to be robust, reproducible, and grounded in established neuropharmacological principles.

Pharmacological Target Hypothesis and Rationale for Behavioral Assay Selection

Based on the recurring pharmacological profiles of structurally related piperazine derivatives, we can formulate a working hypothesis for the mechanism of action of this compound. Many such compounds exhibit a multi-target profile, often acting as antagonists or partial agonists at dopamine D2 receptors and interacting with various serotonin receptor subtypes, particularly 5-HT1A and 5-HT2A.[1][3][4] This "dual-action" profile is characteristic of several atypical antipsychotic drugs.

This hypothesis informs the selection of a battery of behavioral assays designed to assess the following domains:

  • Antipsychotic-like activity: Assays that model positive and negative symptoms of schizophrenia.

  • Anxiolytic-like activity: Paradigms that measure anxiety-related behaviors in rodents.

  • Antidepressant-like activity: Tests that assess behavioral despair and anhedonia.

  • General locomotor activity and sensorimotor gating: Essential control measures to rule out confounding effects on motor function.

The following diagram illustrates the proposed experimental workflow:

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & Formulation B Acute Toxicity & Tolerability A->B C Open Field Test (Locomotor Activity) B->C D Antipsychotic-like Assays (e.g., Prepulse Inhibition, Amphetamine-Induced Hyperlocomotion) C->D E Anxiolytic-like Assays (e.g., Elevated Plus Maze, Light-Dark Box) C->E F Antidepressant-like Assays (e.g., Forced Swim Test, Sucrose Preference Test) C->F G Statistical Analysis D->G E->G F->G H Dose-Response Curve Generation G->H I Interpretation of Behavioral Profile H->I

Caption: Proposed experimental workflow for behavioral characterization.

Experimental Protocols

General Considerations for In Vivo Studies
  • Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used for these assays. Animals should be group-housed under standard laboratory conditions (12:12 h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

  • Drug Formulation: this compound should be dissolved in a suitable vehicle (e.g., saline, 0.5% methylcellulose). The route of administration (e.g., intraperitoneal, oral) and dosing volume should be consistent across all experiments.

  • Control Groups: A vehicle-treated control group is essential for every experiment. A positive control group treated with a standard drug (e.g., clozapine for antipsychotic assays, diazepam for anxiolytic assays, fluoxetine for antidepressant assays) is also highly recommended to validate the assay.

  • Dose Selection: A dose-response study should be conducted to determine the optimal dose range for efficacy without causing significant motor impairment or other side effects.

Assessment of General Locomotor Activity and Anxiety-Like Behavior

This test assesses spontaneous locomotor activity and anxiety-related behaviors in a novel environment.

Protocol:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer this compound or vehicle to the animals.

  • After a predetermined pretreatment time (e.g., 30 minutes), place each animal in the center of a square arena (e.g., 40x40 cm) and allow it to explore freely for 10-30 minutes.

  • Record the animal's activity using an automated video-tracking system.

  • Parameters to be measured:

    • Total distance traveled (locomotor activity).

    • Time spent in the center versus the periphery of the arena (anxiety-like behavior).

    • Rearing frequency (exploratory behavior).

The EPM is a widely used test to assess anxiety-like behavior in rodents.

Protocol:

  • Administer the test compound or vehicle.

  • After the pretreatment period, place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the session using a video camera.

  • Parameters to be measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

Assessment of Antipsychotic-Like Activity

PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients.

Protocol:

  • Place the animal in a startle chamber.

  • After an acclimation period, present a series of acoustic stimuli:

    • A startling pulse (e.g., 120 dB).

    • A non-startling prepulse (e.g., 75-85 dB) presented 100 ms before the startling pulse.

    • No stimulus (background noise).

  • Measure the startle response (whole-body flinch) using a piezoelectric transducer.

  • Calculate the percentage of PPI: [1 - (startle response to prepulse + pulse) / (startle response to pulse alone)] x 100.

  • Administer this compound or vehicle and repeat the test. A reversal of a deficit in PPI induced by a psychomimetic drug (e.g., MK-801) would suggest antipsychotic-like activity.[8]

This test models the positive symptoms of schizophrenia, which are associated with dopamine hyperfunction.

Protocol:

  • Habituate the animals to the open field arena.

  • Administer this compound or vehicle.

  • After the pretreatment period, administer amphetamine (e.g., 2-5 mg/kg, i.p.) to induce hyperlocomotion.

  • Immediately place the animal in the open field arena and record locomotor activity for 60-90 minutes.

  • A reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like activity.

Assessment of Antidepressant-Like Activity

The FST is a widely used model to assess behavioral despair, a core symptom of depression.

Protocol:

  • Place the animal in a cylinder filled with water (23-25°C) from which it cannot escape.

  • The standard protocol involves a 15-minute pre-test on day 1, followed by a 5-minute test session on day 2.

  • Administer this compound or vehicle at multiple time points before the test session on day 2.

  • Record the duration of immobility during the 5-minute test session.

  • A decrease in immobility time is indicative of an antidepressant-like effect.[9]

This test measures anhedonia, the inability to experience pleasure, which is another key symptom of depression.

Protocol:

  • Induce a state of chronic stress in the animals (e.g., chronic unpredictable mild stress) for several weeks to induce anhedonia.

  • During the test, present the animals with two bottles: one containing water and the other a 1% sucrose solution.

  • Measure the consumption of water and sucrose solution over 24 hours.

  • Calculate the sucrose preference: (sucrose intake / total fluid intake) x 100.

  • Administer this compound or vehicle daily during the stress period and measure sucrose preference. An increase in sucrose preference in the treated group compared to the stressed control group suggests an antidepressant-like effect.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods (e.g., t-test, ANOVA followed by post-hoc tests). The results should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of Behavioral Endpoints and Hypothesized Outcomes

Behavioral AssayPrimary EndpointHypothesized Effect of this compound
Open Field Test Total distance traveled, time in centerNo significant change in locomotion, increased time in the center
Elevated Plus Maze Time in open arms, open arm entriesIncreased time and entries in open arms
Prepulse Inhibition % PPIReversal of psychomimetic-induced PPI deficit
Amphetamine-Induced Hyperlocomotion Total distance traveled after amphetamineAttenuation of hyperlocomotion
Forced Swim Test Immobility timeDecreased immobility time
Sucrose Preference Test Sucrose preferenceIncreased sucrose preference in stressed animals

The following diagram illustrates the potential signaling pathways that may be modulated by this compound, leading to the observed behavioral effects.

G cluster_0 Putative Mechanism of Action cluster_1 Dopaminergic System cluster_2 Serotonergic System cluster_3 Behavioral Outcomes Compound This compound D2 D2 Receptor Compound->D2 Antagonist/Partial Agonist HT1A 5-HT1A Receptor Compound->HT1A Agonist/Partial Agonist HT2A 5-HT2A Receptor Compound->HT2A Antagonist Behavior Antipsychotic Anxiolytic Antidepressant D2->Behavior Modulation of Dopamine Signaling HT1A->Behavior Modulation of Serotonin Signaling HT2A->Behavior Modulation of Serotonin Signaling

Caption: Putative signaling pathways modulated by the test compound.

Conclusion

The experimental design detailed in these application notes provides a robust framework for the initial behavioral characterization of novel piperazine derivatives like this compound. By systematically evaluating its effects on locomotor activity, anxiety, psychosis-related behaviors, and depression-like states, researchers can build a comprehensive profile of its potential therapeutic utility. The causality behind these experimental choices lies in the established predictive validity of these models for corresponding human neuropsychiatric disorders. This self-validating system, incorporating control groups and dose-response analyses, ensures the trustworthiness of the generated data. Further studies, including receptor binding assays and in vivo microdialysis, will be crucial to elucidate the precise mechanism of action and confirm the initial pharmacological hypotheses.

References

Application Notes and Protocols: Synthesis and SAR Studies of 1-(N-Methylpiperidin-3-yl-methyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(N-Methylpiperidin-3-yl-methyl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its inherent structural features, combining a lipophilic methylpiperidine moiety with a versatile piperazine ring, offer a rich canvas for chemical modification to modulate physicochemical properties and biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a diverse library of derivatives based on this scaffold for the purpose of conducting Structure-Activity Relationship (SAR) studies. We detail robust synthetic protocols, characterization techniques, and a framework for designing and interpreting SAR data to accelerate the discovery of novel therapeutic agents.

Introduction: The Significance of the Piperazine Scaffold in Drug Discovery

The piperazine ring is a ubiquitous heterocyclic motif found in a vast array of FDA-approved drugs, demonstrating its broad therapeutic applicability.[2][3] Piperazine and its derivatives are key components in drugs with applications ranging from antipsychotics and antidepressants to antihistamines and anticancer agents.[4][5] The two nitrogen atoms within the six-membered ring provide crucial points for chemical diversification and can act as hydrogen bond acceptors or donors, influencing the pharmacokinetic and pharmacodynamic properties of the molecule.[3][6]

The specific scaffold, this compound, combines the advantageous features of piperazine with the N-methylpiperidine group, which can influence receptor binding, solubility, and metabolic stability. This application note will explore the systematic modification of this core structure to probe the chemical space and elucidate key structural features that govern biological activity.

Strategic Synthesis of a Focused Derivative Library

A successful SAR campaign hinges on the efficient and strategic synthesis of a well-designed compound library. The core scaffold presents three primary points for diversification:

  • N4-Position of the Piperazine Ring: This is the most common site for modification, allowing for the introduction of a wide variety of substituents to explore interactions with the target protein.

  • Piperidine Ring: Modifications here can probe the importance of the lipophilic pocket and stereochemistry.

  • Methylene Linker: While less commonly modified, alterations to the linker can influence the spatial orientation of the two heterocyclic rings.

The following diagram illustrates the overall synthetic strategy for generating a diverse library of derivatives.

G cluster_0 Core Scaffold Synthesis cluster_1 N4-Piperazine Diversification cluster_2 Piperidine & Linker Modification (Advanced) A 1-(N-Methylpiperidin-3-yl)methanol C This compound (Core Scaffold) A->C Reductive Amination B Piperazine B->C D Amide Coupling (R-COOH) C->D E Buchwald-Hartwig Amination (Ar-X) C->E F Reductive Amination (R-CHO) C->F G Ullmann Condensation (Ar-X) C->G H N4-Acyl Derivatives D->H I N4-Aryl Derivatives E->I J N4-Alkyl Derivatives F->J G->I K Alternative Piperidine Starting Materials L Modified Linker Synthesis caption General Synthetic Strategy for Derivative Library Generation

Caption: General Synthetic Strategy for Derivative Library Generation

Protocol 1: Synthesis of the Core Scaffold via Reductive Amination

This protocol describes a reliable method for the synthesis of the parent scaffold, this compound, which serves as the key intermediate for further derivatization. Reductive amination is a robust and widely used method for the formation of C-N bonds.[7][8][9]

Materials:

  • 1-(N-Methylpiperidin-3-yl)methanol

  • Piperazine (use of a large excess can minimize dialkylation)[10]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-(N-Methylpiperidin-3-yl)methanol (1.0 equiv.) and piperazine (5.0 equiv.) in DCE, add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: DCM/MeOH with 1% NH₄OH) to afford the desired this compound.

Protocol 2: N4-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl piperazines.[1][2][11][12] This method offers a broad substrate scope and generally provides good to excellent yields.[1][13]

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a suitable pre-catalyst)

  • Phosphine ligand (e.g., XantPhos, RuPhos)[10]

  • Base (e.g., NaO-t-Bu, Cs₂CO₃)[10][11]

  • Anhydrous solvent (e.g., toluene, dioxane)[10]

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, this compound, and the base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl derivative.

G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)(L_n)-X B->C D Ligand Exchange (Piperazine) C->D E Ar-Pd(II)(L_n)-Piperazine D->E F Reductive Elimination E->F Base F->A G N-Aryl Piperazine Product F->G caption Simplified Buchwald-Hartwig Catalytic Cycle

Caption: Simplified Buchwald-Hartwig Catalytic Cycle

Protocol 3: N4-Acylation via Amide Coupling

Amide bond formation is a fundamental transformation in medicinal chemistry. Standard coupling reagents can be employed to synthesize a wide range of N4-acyl derivatives.

Materials:

  • This compound (1.0 equiv.)

  • Carboxylic acid (1.1 equiv.)

  • Coupling agent (e.g., EDC·HCl, HATU)

  • Base (e.g., DIPEA, Et₃N)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • To a solution of the carboxylic acid in the chosen solvent, add the coupling agent and the base.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound in the same solvent to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or preparative HPLC.

Alternative N4-Functionalization Strategies:

  • Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig amination for N-arylation, which can be advantageous for certain substrates.[14][15][16]

  • N-Alkylation: Reaction with alkyl halides in the presence of a base can introduce various alkyl groups at the N4 position. To favor mono-alkylation, using an excess of the piperazine starting material is often necessary.[17]

Characterization of Synthesized Derivatives

Rigorous characterization of all synthesized compounds is crucial to confirm their identity, purity, and stability.[18] A combination of spectroscopic and chromatographic techniques should be employed.

Standard Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product.[18]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies characteristic functional groups.[19]

Table 1: Representative Characterization Data for a Hypothetical Derivative

Compound IDStructure¹H NMR (CDCl₃, 400 MHz) δ (ppm)MS (ESI+) m/zHPLC Purity (%)
DERIV-001 N-(4-fluorophenyl)-4-(1-(N-methylpiperidin-3-yl-methyl))piperazine-1-carboxamide7.45 (dd, J = 8.8, 5.2 Hz, 2H), 7.01 (t, J = 8.8 Hz, 2H), 3.55 (t, J = 5.0 Hz, 4H), 2.90-2.80 (m, 2H), 2.45 (t, J = 5.0 Hz, 4H), 2.30 (s, 3H), 2.25-2.15 (m, 2H), 1.95-1.60 (m, 5H), 1.30-1.15 (m, 2H)377.2 [M+H]⁺>98%

Framework for Structure-Activity Relationship (SAR) Studies

The primary goal of synthesizing a derivative library is to systematically evaluate the impact of structural modifications on biological activity. This process, known as establishing a Structure-Activity Relationship (SAR), provides critical insights for lead optimization.

Designing the SAR Study

A well-designed SAR study should explore:

  • Electronic Effects: Incorporate electron-donating and electron-withdrawing groups on aromatic rings to probe the influence of electronics on binding.[20][21]

  • Steric Effects: Vary the size and shape of substituents to understand the spatial constraints of the binding pocket.

  • Hydrophobicity/Hydrophilicity: Introduce polar and non-polar groups to modulate solubility and membrane permeability.

  • Stereochemistry: If chiral centers are present or introduced, the individual enantiomers should be synthesized and tested, as biological activity is often stereospecific.

High-Throughput Screening (HTS) for Initial SAR

High-Throughput Screening (HTS) is an efficient method to rapidly assess the biological activity of a large compound library.[22][23] The process typically involves miniaturized and automated assays to measure the effect of each compound on a specific biological target.[22][24]

G cluster_0 High-Throughput Screening Workflow A Compound Library (384-well plates) B Assay Miniaturization & Automation A->B C Primary Screen (Single Concentration) B->C D Data Analysis (Hit Identification) C->D E Hit Confirmation & Dose-Response D->E F Preliminary SAR E->F caption Typical High-Throughput Screening Workflow

Caption: Typical High-Throughput Screening Workflow

Interpreting SAR Data

The data generated from screening the derivative library should be compiled and analyzed to identify trends.

Table 2: Hypothetical SAR Data for N4-Aryl Derivatives

Compound IDR Group (at N4)Biological Activity (IC₅₀, µM)Key Observation
DERIV-002 Phenyl5.2Baseline activity.
DERIV-003 4-Fluorophenyl1.8Electron-withdrawing group improves potency.
DERIV-004 4-Methoxyphenyl8.5Electron-donating group decreases potency.
DERIV-005 2-Chlorophenyl15.6Steric hindrance at the ortho position is detrimental.
DERIV-006 4-Trifluoromethylphenyl0.9Strong electron-withdrawing group further enhances potency.

From this hypothetical data, a preliminary SAR model can be constructed:

  • Electronic Requirement: Electron-withdrawing substituents on the N4-phenyl ring are favorable for activity.

  • Steric Constraint: The space around the N4-phenyl ring appears to be sterically constrained, particularly at the ortho position.

These initial findings would guide the design and synthesis of the next generation of compounds, focusing on further exploration of electronically diverse and sterically acceptable substituents.

Conclusion

The this compound scaffold represents a highly tractable starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this application note provide a robust foundation for the creation of diverse chemical libraries. By systematically applying the principles of SAR, researchers can efficiently navigate the chemical space to identify compounds with optimized biological activity and drug-like properties. The iterative process of design, synthesis, and biological evaluation is fundamental to modern drug discovery, and the strategies presented herein are intended to facilitate and accelerate this critical endeavor.

References

Application Notes & Protocols: High-Throughput Screening of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold as a Privileged Structure in Drug Discovery

The piperazine ring is a ubiquitous heterocyclic scaffold that has earned the title of a "privileged structure" in medicinal chemistry.[1][2] Its prevalence is not accidental; the piperazine moiety confers a unique and advantageous combination of physicochemical properties. These include high water solubility, tunable basicity at its two nitrogen atoms, and straightforward chemical reactivity, making it an ideal building block for creating diverse compound libraries.[1][3] This versatility allows medicinal chemists to finely tune pharmacokinetic (PK) and pharmacodynamic (PD) properties, leading to the development of drugs across a vast range of therapeutic areas, including oncology, virology, and central nervous system (CNS) disorders.[2][4][5]

Given the sheer number of potential piperazine derivatives, high-throughput screening (HTS) is an indispensable tool for identifying promising lead compounds from large libraries.[6] HTS combines automation, miniaturization, and sensitive detection methods to rapidly assay tens of thousands of compounds per day, making the initial stages of drug discovery more efficient and cost-effective.[7][8] This guide provides detailed protocols and expert insights for conducting robust HTS campaigns targeting two major classes of proteins frequently modulated by piperazine derivatives: Protein Kinases and G-Protein Coupled Receptors (GPCRs).

Core Principles of a Self-Validating HTS Campaign

Every HTS protocol must be a self-validating system. Trust in the data is paramount and is built upon rigorous assay design and quality control. The foundation of a reliable screen is the Z-Factor (or Z') , a statistical measure of assay quality that quantifies the separation between positive and negative controls.[9][10][11]

Z'-Factor Formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

  • SD_pos / Mean_pos: Standard Deviation and Mean of the positive control (maximum signal/activity).

  • SD_neg / Mean_neg: Standard Deviation and Mean of the negative control (minimum signal/activity).

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[12][13]
0 to 0.5Marginal assay, may require optimization.[11][12]
< 0Poor assay, not suitable for screening.[11][13]

An acceptable assay must consistently yield a Z'-factor of >0.5, indicating a large enough signal window and low enough data variability to confidently identify "hits".[13] This metric, along with careful selection of controls, forms the basis of a trustworthy screen. The NIH's Assay Guidance Manual provides an invaluable and comprehensive resource for best practices in assay development and validation.[14][15][16][17]

General HTS Workflow

A well-structured HTS campaign follows a logical progression from primary screening to hit confirmation and characterization. This workflow ensures that resources are focused on the most promising candidates.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Characterization Primary_HTS Screen Library (e.g., 100,000 compounds) @ a single concentration (e.g., 10 µM) Identify_Hits Identify Primary Hits (e.g., >50% Inhibition) Primary_HTS->Identify_Hits Hit Rate ~0.5-2% Confirm_Hits Re-test Primary Hits in Singlicate Identify_Hits->Confirm_Hits Dose_Response Confirm Hits in Dose-Response (e.g., 10-point curve) Confirm_Hits->Dose_Response Eliminate False Positives IC50 Determine Potency (IC50/EC50) Dose_Response->IC50 Secondary_Assays Orthogonal & Selectivity Assays IC50->Secondary_Assays SAR Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR

Caption: General workflow for a high-throughput screening campaign.

Part 1: Biochemical Assay - Kinase Inhibition Screening

Protein kinases are a major class of drug targets, and many inhibitors feature a piperazine scaffold.[18] Fluorescence Polarization (FP) is a robust, homogeneous (no-wash) assay format well-suited for HTS kinase inhibitor screening.[19][20]

Principle of Fluorescence Polarization: FP measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") in solution.[21] A small, freely tumbling tracer depolarizes plane-polarized excitation light, resulting in a low polarization signal. When this tracer (e.g., a fluorescently labeled peptide substrate product) binds to a much larger molecule (e.g., a phospho-specific antibody), its rotation slows dramatically, and the emitted light remains highly polarized.[20][22] In a competitive FP assay, inhibitors prevent the kinase from phosphorylating its substrate, thus preventing the product from displacing a fluorescent tracer from the antibody, which results in a sustained high polarization signal.[19]

Detailed Protocol 1: Competitive FP Kinase Assay

This protocol describes a 384-well competitive FP assay to identify inhibitors of a hypothetical serine/threonine kinase.

Materials & Reagents:

  • Kinase: Purified, active serine/threonine kinase.

  • Substrate: Biotinylated peptide substrate for the kinase.

  • Antibody: Phospho-specific antibody that recognizes the phosphorylated substrate.

  • Tracer: Fluorescently labeled phosphopeptide (identical to the reaction product).

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

  • Stop/Detection Reagent: Assay buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the phospho-specific antibody/tracer complex.

  • Controls: Staurosporine (positive control, potent kinase inhibitor), DMSO (negative control, vehicle).

  • Plates: 384-well, low-volume, black, non-binding surface microplates.

  • Instrumentation: Multimode plate reader with FP capabilities (e.g., PHERAstar).[23]

Experimental Procedure:

  • Compound Plating (Day 1):

    • Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of test compounds, positive controls, and negative controls from source plates into the 384-well assay plates. This results in a final screening concentration of 10 µM (assuming a 5 µL final assay volume).

    • Scientist's Note: Acoustic dispensing minimizes DMSO carryover, which can interfere with some assays. The final DMSO concentration should be kept below 0.5%.[24]

  • Enzyme/Substrate Addition (Day 1):

    • Prepare a 2X kinase/substrate mix in cold Assay Buffer. The final concentrations should be optimized to achieve ~50-80% substrate conversion in the desired reaction time.

    • Using a multi-drop dispenser, add 2.5 µL of the 2X kinase/substrate mix to each well.

    • Seal the plates and briefly centrifuge (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Pre-incubate the plates for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiate Kinase Reaction (Day 1):

    • Prepare a 2X ATP solution in Assay Buffer. The concentration should be at or near the Km of the kinase for ATP to identify both ATP-competitive and non-competitive inhibitors.

    • Add 2.5 µL of the 2X ATP solution to all wells to start the reaction.

    • Seal, centrifuge, and incubate the reaction for 60 minutes at room temperature.

    • Scientist's Note: The reaction time is critical. It must be long enough to generate a robust signal window but short enough to remain in the linear range of the enzyme kinetics.[25]

  • Stop Reaction & Add Detection Reagents (Day 1):

    • Prepare the Stop/Detection Reagent containing EDTA, antibody, and tracer at their pre-optimized concentrations.

    • Add 5 µL of the Stop/Detection Reagent to all wells. This doubles the volume to 10 µL.

    • Seal, centrifuge, and incubate for at least 60 minutes at room temperature to allow the binding equilibrium to be reached.

  • Data Acquisition (Day 1):

    • Read the plates on a fluorescence polarization plate reader. Ex/Em wavelengths will depend on the fluorophore used for the tracer (e.g., 485nm/535nm for fluorescein). The output is typically in millipolarization (mP) units.[26]

Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = 100 * ( (mP_compound - mP_neg_ctrl) / (mP_pos_ctrl - mP_neg_ctrl) )

  • Determine Z'-Factor: Use the raw mP values from the positive (Staurosporine) and negative (DMSO) control wells.

  • Hit Identification: Define a hit threshold, typically >50% inhibition or >3 standard deviations from the mean of the negative controls.

ParameterExample ValueRationale
Final Compound Conc.10 µMA standard concentration for primary HTS to balance hit identification with minimizing off-target effects.
Final Kinase Conc.0.5 nMOptimized to produce a robust signal within the linear range of the assay.
Final ATP Conc.10 µM (Km)Allows for the identification of both competitive and non-competitive inhibitors.[25]
Reaction Time60 minSufficient time for ~50-80% substrate conversion, maximizing the assay window.
Expected Z'-Factor> 0.7Indicates a highly robust and reliable screening assay.

Part 2: Cell-Based Assay - GPCR Functional Screening

Piperazine derivatives are well-known modulators of GPCRs, particularly serotonin and dopamine receptors, which are key targets for CNS disorders.[27][28] Cell-based functional assays provide more physiologically relevant data than biochemical assays by measuring the downstream consequences of receptor activation in a living cell.[29] A calcium flux assay is a common HTS method for GPCRs that couple to the Gαq signaling pathway.[30][31]

Principle of Gαq Signaling & Calcium Flux: Gαq-coupled GPCRs, upon agonist binding, activate phospholipase C (PLC).[32] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[31][33] This transient increase in intracellular Ca²⁺ can be detected using calcium-sensitive fluorescent dyes (e.g., Fluo-8), providing a direct measure of receptor activation.[34]

GPCR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPCR Gαq-Coupled Receptor Gq Gαq Protein GPCR->Gq Activates PLC PLC PIP2 PIP₂ PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds Ca_Store Ca²⁺ Store Ca_Release ↑ Intracellular [Ca²⁺] (Fluorescent Signal) Ca_Store->Ca_Release Release IP3R->Ca_Store Opens Channel Ligand Piperazine Agonist Ligand->GPCR Binds

Caption: Simplified Gαq-coupled GPCR signaling pathway leading to calcium release.

Detailed Protocol 2: Calcium Flux Assay for GPCR Antagonists

This protocol describes a 384-well, no-wash calcium flux assay to identify antagonists of a Gαq-coupled receptor stably expressed in HEK293 cells.

Materials & Reagents:

  • Cells: HEK293 cell line stably expressing the target GPCR.

  • Culture Medium: DMEM, 10% FBS, 1% Pen-Strep, selection antibiotic (e.g., G418).

  • Calcium Assay Kit: No-wash calcium-sensitive dye kit (e.g., Fluo-8 AM). Kits often include probenecid, which inhibits organic anion transporters to prevent dye leakage from the cells.[30]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: A known agonist for the target receptor.

  • Controls: Known antagonist (positive control), DMSO (negative control).

  • Plates: 384-well, black-walled, clear-bottom, cell-culture treated microplates.

  • Instrumentation: Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).[33]

Experimental Procedure:

  • Cell Plating (Day 1):

    • Harvest log-phase cells and resuspend in culture medium to an optimized density (e.g., 20,000 cells/well).

    • Dispense 25 µL of the cell suspension into each well of the 384-well plates.

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment and monolayer formation.[30]

    • Scientist's Note: A uniform cell monolayer is critical for consistent results. Edge effects can be minimized by not using the outermost wells or by filling them with sterile buffer.

  • Dye Loading (Day 2):

    • Prepare the calcium-sensitive dye loading solution in Assay Buffer according to the manufacturer's protocol.

    • Remove the culture medium from the cell plates and add 25 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[34]

  • Compound Addition (Day 2):

    • While cells are incubating, prepare a 3X dilution plate of the piperazine library compounds and controls in Assay Buffer.

    • Using the plate reader's integrated liquid handler, transfer 12.5 µL of the compound dilutions to the cell plate. The final volume is now 37.5 µL.

    • Incubate for 15-30 minutes at room temperature. This allows the compounds (potential antagonists) to bind to the receptor.

  • Agonist Stimulation & Signal Detection (Day 2):

    • Prepare a 4X solution of the reference agonist in Assay Buffer. The concentration should be the EC₈₀ (the concentration that gives 80% of the maximal response) to ensure a large signal window for detecting inhibition.

    • Place the cell plate into the fluorescence plate reader.

    • Initiate the kinetic read:

      • Read baseline fluorescence for 10-20 seconds.

      • The instrument automatically injects 12.5 µL of the 4X agonist solution into each well (final volume = 50 µL).

      • Continue reading the fluorescence signal (e.g., once per second) for 60-120 seconds to capture the transient calcium peak.[27]

Data Analysis:

  • Quantify Response: The response is typically measured as the maximum peak fluorescence intensity minus the baseline fluorescence.

  • Calculate Percent Inhibition: % Inhibition = 100 * ( 1 - ( (Response_compound - Response_pos_ctrl) / (Response_neg_ctrl - Response_pos_ctrl) ) )

  • Determine Z'-Factor: Use the response values from the positive (known antagonist) and negative (DMSO + agonist) control wells.

  • Hit Identification: Primary hits are compounds that meet a defined inhibition threshold (e.g., >50% inhibition). Confirmed hits will be further characterized in dose-response experiments to determine their IC₅₀ values.[27]

Conclusion

The piperazine scaffold remains a cornerstone of modern drug discovery, offering unparalleled versatility for targeting key protein classes like kinases and GPCRs.[1][5] The successful identification of novel therapeutic leads from piperazine-based libraries is critically dependent on the design and execution of robust, validated high-throughput screening assays. The Fluorescence Polarization and Calcium Flux protocols detailed here provide reliable, scalable, and field-proven methodologies for primary screening campaigns. By adhering to the principles of rigorous assay validation, including the consistent monitoring of the Z'-factor, and employing a logical hit triage workflow, research and drug development professionals can confidently and efficiently navigate the early stages of the drug discovery process.

References

Application Note: A Robust Gas Chromatography Method for Purity Analysis of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperazine and its derivatives are a critical class of organic compounds widely utilized as starting materials and key intermediates in the synthesis of a vast array of pharmaceutical drugs.[1][2][3] Their structural motif is present in medications ranging from anthelmintics to antipsychotics and antihistamines.[2][3] Given their integral role in the formation of active pharmaceutical ingredients (APIs), ensuring the purity of piperazine compounds is of paramount importance to the safety and efficacy of the final drug product. Impurities, which can arise from the synthetic route or degradation, may possess their own pharmacological or toxicological profiles, potentially impacting patient health.[4]

This application note presents a detailed, validated gas chromatography (GC) method for the quantitative determination of the purity of piperazine and the analysis of its potential impurities. The method is designed to be robust, specific, and accurate, adhering to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[5][6][7][8][9][10][11][12]

The Rationale for Gas Chromatography

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like piperazine and many of its common process-related impurities.[13] Its high resolving power allows for the effective separation of the main component from closely related substances. When coupled with a Flame Ionization Detector (FID), this method offers high sensitivity and a wide linear range, making it suitable for both the accurate assay of the main component and the quantification of trace-level impurities. The inherent volatility of piperazine and its common alkylated derivatives makes GC a more direct and often simpler analytical approach compared to liquid chromatography, which may require derivatization to achieve adequate retention and detection.[2]

Understanding Potential Impurities in Piperazine Synthesis

The purity profile of a piperazine compound is intrinsically linked to its synthetic pathway. Common impurities can include starting materials, by-products of side reactions, and degradation products. For instance, in the synthesis of N-substituted piperazines, one might encounter residual unsubstituted piperazine or di-substituted species.[2] A thorough understanding of the manufacturing process is crucial for identifying potential impurities to be monitored. Common impurities that this method is designed to separate and quantify include 1-methylpiperazine and 1-ethylpiperazine.[1][2]

Experimental Workflow

The overall workflow for the purity analysis of piperazine compounds by gas chromatography is depicted below. This process begins with precise sample and standard preparation, followed by instrumental analysis and culminating in data processing and interpretation.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Reporting A Weighing of Sample & Reference Standards B Dissolution in Methanol A->B C Dilution to Final Concentration B->C D Injection into GC System C->D E Separation on DB-17 Column D->E F Detection by FID E->F G Chromatogram Integration & Peak Area Determination F->G H Calculation of Purity & Impurity Levels G->H J Final Report Generation H->J I System Suitability Verification I->H

Figure 1: A schematic overview of the gas chromatography workflow for piperazine purity analysis.

Detailed Protocols

Materials and Reagents
  • Piperazine reference standard (of known purity)

  • 1-Methylpiperazine reference standard

  • 1-Ethylpiperazine reference standard

  • Methanol (HPLC grade or equivalent)

  • Helium (carrier gas, 99.999% purity)

  • Hydrogen (FID fuel gas, 99.999% purity)

  • Air (FID oxidizer, zero grade)

Instrumentation and Chromatographic Conditions

This method was developed on an Agilent 6890 GC system equipped with a flame ionization detector, though equivalent systems may be used.[2]

ParameterConditionRationale
Column DB-17, 30 m x 0.53 mm ID, 1.0 µm film thicknessThe mid-polarity (50%-Phenyl)-methylpolysiloxane stationary phase provides excellent selectivity for piperazine and its alkylated impurities.[1][2]
Carrier Gas HeliumAn inert and efficient carrier gas for capillary GC.
Flow Rate 2.0 mL/min (Constant Flow)This flow rate provides a good balance between analysis time and separation efficiency for the specified column dimensions.
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analytes without thermal degradation.[1][2]
Detector Temperature 260 °CPrevents condensation of the analytes in the detector and ensures a stable signal.[1][2]
Oven Program Initial: 150 °C, hold for 10 minThis initial hold allows for the elution of any highly volatile components and ensures a sharp peak shape for the main analytes.[1][2]
Ramp: 35 °C/min to 260 °CA rapid temperature ramp effectively elutes higher boiling point impurities in a reasonable timeframe.[1][2]
Final Hold: 260 °C for 2 minEnsures that any late-eluting compounds are cleared from the column before the next injection.[1][2]
Injection Volume 1.0 µLA standard injection volume suitable for achieving good sensitivity without overloading the column.[1][2]
Split Ratio 1:5A split injection is used to prevent column overload when analyzing a high-concentration sample, ensuring sharp, symmetrical peaks.[2]
Detector Flame Ionization Detector (FID)Provides excellent sensitivity for carbon-containing compounds and a wide linear dynamic range.[2]
Preparation of Solutions

Diluent: Methanol

Standard Solution:

  • Accurately weigh approximately 100 mg of Piperazine reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol. This yields a standard solution with a concentration of approximately 1000 µg/mL.

Impurity Stock Solution:

  • Accurately weigh approximately 100 mg each of 1-methylpiperazine and 1-ethylpiperazine into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

System Suitability Solution (Spiked Sample):

  • Prepare a solution of the piperazine sample at a concentration of 1000 µg/mL in methanol.

  • Spike this solution with the impurity stock solution to achieve a final impurity concentration of approximately 0.15% relative to the main analyte. This solution is used to verify the resolution and sensitivity of the system.

Sample Solution:

  • Accurately weigh approximately 100 mg of the piperazine sample to be tested into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[6][10][12]

Validation Parameters Summary

ParameterSpecificationTypical Result
Specificity No interference from blank at the retention times of the analytes.Pass
Linearity (r²) ≥ 0.999 for piperazine and impurities.> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%[1]
Precision (RSD) Repeatability (n=6): ≤ 2.0%< 2.0%[2]
Intermediate Precision: ≤ 2.0%< 2.0%[2]
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 100.02% for 1-methylpiperazine and 0.002% for 1-ethylpiperazine[2]
Robustness No significant impact on results with minor variations in flow rate, oven temperature, etc.Pass
System Suitability

Before sample analysis, the chromatographic system must meet the following criteria when injecting the system suitability solution:

  • Tailing Factor (Asymmetry Factor): Not more than 2.0 for the piperazine peak.

  • Theoretical Plates (N): Not less than 2000 for the piperazine peak.

  • Resolution (Rs): Not less than 2.0 between piperazine and the closest eluting impurity peak.

  • Relative Standard Deviation (RSD): Not more than 2.0% for the peak area of piperazine from six replicate injections.

System_Suitability cluster_criteria System Suitability Criteria cluster_decision Decision cluster_outcome Outcome Tailing Tailing Factor ≤ 2.0 Decision Proceed with Sample Analysis? Tailing->Decision Plates Theoretical Plates ≥ 2000 Plates->Decision Resolution Resolution ≥ 2.0 Resolution->Decision RSD RSD (n=6) ≤ 2.0% RSD->Decision Proceed Yes Decision->Proceed All Criteria Met Troubleshoot No - Troubleshoot System Decision->Troubleshoot Criteria Not Met

Figure 2: Decision-making flowchart based on system suitability test results.

Data Analysis and Calculations

The percentage of each impurity in the piperazine sample is calculated using the following external standard formula:

% Impurity = (Areaimpurity / Areastandard) x (Concstandard / Concsample) x Puritystandard x 100

Where:

  • Areaimpurity is the peak area of the impurity in the sample chromatogram.

  • Areastandard is the peak area of the corresponding impurity in the standard chromatogram.

  • Concstandard is the concentration of the impurity in the standard solution (µg/mL).

  • Concsample is the concentration of the piperazine sample in the sample solution (µg/mL).

  • Puritystandard is the purity of the impurity reference standard.

The purity of the piperazine sample (Assay) is calculated by subtracting the sum of all impurity percentages from 100%.

% Purity = 100% - (Σ % Individual Impurities)

Conclusion

This application note provides a comprehensive and robust gas chromatography method for the purity analysis of piperazine compounds. The detailed protocol, including instrument conditions, solution preparation, and validation parameters, offers a reliable framework for researchers, scientists, and drug development professionals. By adhering to the principles of scientific integrity and regulatory guidelines, this method ensures the accurate assessment of piperazine purity, contributing to the overall quality and safety of pharmaceutical products. The causality behind experimental choices, such as the selection of the GC column and detector, has been explained to provide a deeper understanding of the method's development. This self-validating system, grounded in authoritative standards, is designed for immediate implementation in a quality control or research laboratory setting.

References

Application Note: A Comprehensive Guide to the HPLC-UV Analysis of Piperazine-Containing Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Piperazine Moieties and the Need for Robust Analysis

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to exist in different protonation states and its conformational flexibility, make it a versatile building block in the design of a wide range of therapeutic agents.[1] Many blockbuster drugs, spanning diverse therapeutic areas such as anthelmintics (e.g., piperazine citrate), antihistamines (e.g., cyclizine), antipsychotics (e.g., clozapine), and antianginals, incorporate the piperazine moiety.[2][3][4] Given its prevalence, the development of robust and reliable analytical methods for the identification, quantification, and purity assessment of piperazine-containing active pharmaceutical ingredients (APIs) is of paramount importance in drug discovery, development, and quality control.[2][5]

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a cornerstone analytical technique in the pharmaceutical industry due to its high sensitivity, selectivity, and reliability.[6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the HPLC-UV analysis of piperazine-containing APIs. We will delve into the underlying principles, provide detailed experimental protocols, discuss method validation strategies in accordance with ICH guidelines, and offer troubleshooting advice based on field-proven insights.

Principle of HPLC-UV Analysis for Piperazine-Containing APIs

The separation of piperazine-containing compounds is most commonly achieved using reversed-phase HPLC (RP-HPLC).[5][7] In this mode, the stationary phase is non-polar (typically a C18-bonded silica), and the mobile phase is polar. The analytes are separated based on their relative hydrophobicity, with more hydrophobic compounds exhibiting stronger retention on the column. The basic nature of the piperazine ring can, however, lead to challenging chromatographic behavior, such as peak tailing, due to interactions with residual silanol groups on the stationary phase.[8] To mitigate this, amine modifiers like triethylamine or diethylamine are often added to the mobile phase to mask these active sites and improve peak shape.[8][9]

A significant consideration in the HPLC-UV analysis of piperazine-containing APIs is the presence or absence of a chromophore—a part of the molecule that absorbs UV light. The parent piperazine ring itself lacks a strong chromophore, making its direct detection at low concentrations challenging.[2][9][10] Therefore, for the analysis of piperazine as an impurity or in APIs lacking a suitable chromophore, a pre-column derivatization step is often necessary to attach a UV-active moiety to the piperazine nitrogen atoms.[2][9][10][11] A widely used derivatizing agent for this purpose is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amines of piperazine to form a stable, UV-active product.[2][9][10] Conversely, many piperazine-containing APIs possess inherent chromophores within their structures, allowing for direct and sensitive UV detection without the need for derivatization.[12]

The choice of the UV detection wavelength is critical and should be set at the wavelength of maximum absorbance (λmax) of the analyte to ensure the highest sensitivity.[13] A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the entire UV spectrum of the eluting peaks, which can aid in peak identification and purity assessment.

Experimental Workflow for HPLC-UV Analysis

The following diagram illustrates the general workflow for the HPLC-UV analysis of a piperazine-containing API, highlighting the key decision point of whether derivatization is required.

HPLC-UV Workflow for Piperazine APIs Figure 1: HPLC-UV Analysis Workflow Sample Sample Receipt & Initial Assessment SamplePrep Sample Preparation (Dissolution) Sample->SamplePrep ChromophoreCheck Does the API have a native chromophore? DirectAnalysis Direct HPLC-UV Analysis ChromophoreCheck->DirectAnalysis Yes Derivatization Pre-column Derivatization (e.g., with NBD-Cl) ChromophoreCheck->Derivatization No HPLC_UV_Analysis HPLC-UV Analysis DirectAnalysis->HPLC_UV_Analysis Derivatization->HPLC_UV_Analysis DataProcessing Data Processing & Quantification HPLC_UV_Analysis->DataProcessing MethodValidation Method Validation (ICH Guidelines) DataProcessing->MethodValidation Reporting Reporting MethodValidation->Reporting SamplePrep->ChromophoreCheck

Caption: Workflow for HPLC-UV analysis of piperazine-containing APIs.

Detailed Experimental Protocols

Protocol 1: Direct HPLC-UV Analysis of a Piperazine-Containing API with a Native Chromophore

This protocol is suitable for APIs such as N-Boc-piperazine or other derivatives with inherent UV absorbance.[12]

1. Instrumentation and Reagents:

  • HPLC system with a UV or PDA detector

  • Analytical column: C18, 250 x 4.6 mm, 5 µm (or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (reagent grade)

  • Purified water (18.2 MΩ·cm)

  • Phosphoric acid (for pH adjustment)

  • API reference standard and sample

2. Preparation of Mobile Phase:

  • Prepare the desired mobile phase composition. A common starting point is a mixture of an aqueous buffer and an organic modifier (e.g., Acetonitrile:Water with 0.1% Triethylamine).

  • Adjust the pH of the aqueous component with phosphoric acid to a suitable value (typically between 3 and 7 for silica-based columns). The optimal pH will depend on the pKa of the analyte.[8]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a suitable amount of the API reference standard and dissolve it in a known volume of diluent (often the mobile phase or a component of it) to obtain a stock solution of known concentration. Prepare working standards by serial dilution of the stock solution.

  • Sample Solution: Prepare the sample by accurately weighing and dissolving it in the diluent to achieve a concentration within the linear range of the method.

4. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for a wide range of hydrophobicities.
Mobile Phase Acetonitrile:Water (gradient or isocratic) with 0.1% TriethylamineTriethylamine minimizes peak tailing of basic analytes.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 35°CEnsures reproducible retention times.[12]
Injection Volume 10 µLA typical injection volume.
Detection Wavelength λmax of the analyteMaximizes sensitivity.

5. Data Analysis:

  • Identify the API peak in the chromatogram based on its retention time compared to the reference standard.

  • Quantify the API using a calibration curve constructed from the peak areas of the standard solutions.

Protocol 2: HPLC-UV Analysis of Piperazine via Pre-column Derivatization with NBD-Cl

This protocol is designed for the trace analysis of piperazine or for APIs lacking a chromophore.[2][9][10][11]

1. Instrumentation and Reagents:

  • In addition to the items in Protocol 1:

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Heating block or water bath

2. Derivatization Procedure:

  • Prepare a stock solution of piperazine standard in a suitable solvent (e.g., diluent from the mobile phase).

  • Prepare a solution of NBD-Cl in acetonitrile.

  • In a reaction vial, mix the piperazine solution with an excess of the NBD-Cl solution.

  • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction.[2]

  • Cool the solution to room temperature and dilute with the mobile phase before injection.

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Chiralpak IC, 250 x 4.6 mm, 5 µmHas been shown to provide good separation for piperazine derivatives.[2][9]
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)This specific mobile phase has been successfully used for the separation of NBD-piperazine derivative.[2][9]
Flow Rate 1.0 mL/minStandard flow rate.
Column Temperature 35°CFor reproducible chromatography.[2][9]
Injection Volume 10 µLStandard injection volume.
Detection Wavelength Dependent on the λmax of the NBD-piperazine derivativeThe wavelength will be significantly different from that of underivatized piperazine.

4. Data Analysis:

  • Follow the same procedure as in Protocol 1, using the derivatized piperazine standard to identify and quantify the analyte.

Method Validation according to ICH Q2(R2) Guidelines

A crucial aspect of developing a reliable HPLC method is its validation to ensure it is suitable for its intended purpose.[13][14][15] The following parameters, as outlined in the ICH Q2(R2) guideline, should be assessed:[15][16]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[14][17] This can be demonstrated by spiking the sample with known impurities and showing that the analyte peak is well-resolved.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[17] This is typically evaluated by analyzing a series of standards at different concentrations (a minimum of five is recommended) and performing a linear regression analysis of the peak area versus concentration.[17]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[13][14] It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts, different equipment), and reproducibility (between laboratories).[13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]

The following table summarizes typical acceptance criteria for these validation parameters:

Validation ParameterAcceptance Criteria
Specificity Analyte peak is well-resolved from other peaks (Resolution > 2).
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery within 98.0% to 102.0%
Precision Repeatability (%RSD) ≤ 2.0%, Intermediate Precision (%RSD) ≤ 2.0%
Robustness %RSD of results should not be significantly affected by minor changes in parameters.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH.- Add an amine modifier (e.g., triethylamine) to the mobile phase.[8] - Reduce sample concentration. - Adjust mobile phase pH to ensure the analyte is in a single ionic form.[8]
Poor Resolution - Inadequate separation power of the column or mobile phase.- Optimize the mobile phase composition (e.g., change the organic modifier or gradient). - Try a column with a different stationary phase (e.g., C8, phenyl).[8]
Baseline Noise/Drift - Contaminated mobile phase or column. - Detector lamp aging.- Use fresh, high-purity solvents and filter the mobile phase. - Flush the column with a strong solvent. - Replace the detector lamp.
Inconsistent Retention Times - Fluctuations in column temperature. - Inconsistent mobile phase composition. - Pump malfunction.- Use a column oven to maintain a constant temperature. - Ensure accurate preparation and thorough mixing of the mobile phase. - Check the HPLC pump for leaks and proper functioning.

Conclusion

The HPLC-UV method is a powerful and versatile tool for the analysis of piperazine-containing APIs. By understanding the fundamental principles of the separation and detection, and by carefully considering the need for derivatization, researchers can develop robust and reliable analytical methods. The detailed protocols and troubleshooting guide provided in this application note, coupled with a thorough method validation according to ICH guidelines, will enable the generation of high-quality, reproducible data essential for the successful development and quality control of these important pharmaceutical compounds.

References

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Improving the Aqueous Solubility of 1-(N-Methylpiperidin-3-yl-methyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-(N-Methylpiperidin-3-yl-methyl)piperazine. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. As a polybasic molecule, its behavior in aqueous buffers is highly dependent on its environment. This document provides a structured approach to understanding and overcoming these solubility issues through scientifically grounded, field-proven strategies.

Compound Profile: this compound

Understanding the physicochemical properties of a molecule is the first step in troubleshooting its solubility. While specific experimental data for this exact isomer may be limited, we can infer its properties from its structure, which contains three basic nitrogen atoms: one tertiary amine on the piperidine ring and two secondary/tertiary amines on the piperazine ring.

PropertyValue / DescriptionRationale & Significance
Chemical Structure Chemical structure of this compoundThe structure reveals three basic nitrogen centers capable of being protonated.
Molecular Formula C₁₁H₂₃N₃Confirms the elemental composition.
Molecular Weight ~197.32 g/mol Important for calculating molar concentrations.
Predicted pKa Values pKa₁: ~9.0-9.8pKa₂: ~5.0-6.0pKa₃: ~2.0-3.0The molecule is a weak base with multiple ionization constants (pKa). The highest pKa corresponds to the most basic nitrogen (likely the piperidine), making it poorly soluble at neutral or alkaline pH where it is uncharged.[1][2]
Predicted LogP ~0.5 - 1.5Indicates moderate lipophilicity. The uncharged free base form is expected to have limited aqueous solubility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of this compound.

Q1: Why is my compound poorly soluble in standard neutral buffers like PBS (pH 7.4)?

A: Your compound is a polybasic weak base. In neutral or alkaline solutions (where the pH is above its highest pKa), the amine groups are predominantly in their uncharged, free base form. This form is less polar and thus has significantly lower solubility in aqueous media compared to its charged, protonated (salt) form.[2][3]

Q2: What is the most direct and common method to improve its solubility?

A: The most straightforward approach is pH adjustment . By lowering the pH of the solution to a value at least 2 units below the compound's highest pKa, you can ensure complete protonation of the most basic nitrogen, converting the molecule into a much more soluble cationic salt.[][5][6]

Q3: When should I consider using cosolvents or other excipients?

A: You should consider cosolvents when your experimental system has strict pH requirements that are incompatible with the acidic conditions needed to dissolve the compound. For example, many cell-based assays must be conducted at a physiological pH of ~7.4. In such cases, using a water-miscible organic solvent can increase solubility without altering pH.[7][8][9]

Q4: What is the practical difference between adjusting the pH of my buffer and using a pre-synthesized salt form of the compound?

A: Adjusting the pH in situ creates the salt form within your solution. Using a pre-synthesized, isolated salt form (e.g., a hydrochloride or citrate salt) provides a solid material that is often more readily soluble in water or neutral buffers directly. Pre-formed salts can offer better handling, stability, and consistency, which is particularly important in drug development and for creating stock solutions.[10][11][12]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step solutions to specific solubility challenges.

Workflow for Solubility Enhancement

Before diving into specific protocols, it's helpful to have a logical workflow. The following diagram outlines the decision-making process for addressing solubility issues with this compound.

Caption: Decision workflow for selecting a solubility enhancement strategy.

Problem 1: My compound precipitates when added to a neutral buffer (e.g., PBS, pH 7.4).

This is the most common issue and is directly related to the pH and pKa of the compound.

Causality Explanation

At pH 7.4, which is significantly higher than the pKa of the secondary piperazine nitrogen but lower than the pKa of the piperidine nitrogen, the molecule exists in a partially protonated state with low net charge and polarity. To achieve high solubility, the goal is to fully protonate the molecule, creating a water-soluble salt. The relationship between pH, pKa, and solubility is a fundamental principle dictated by the Henderson-Hasselbalch equation.[5]

Protocol 1: Solubilization via pH Adjustment

This protocol involves creating an acidic stock solution and then carefully diluting it into your final buffer.

Materials:

  • This compound (free base)

  • 0.1 M Hydrochloric Acid (HCl)

  • Your final aqueous buffer (e.g., PBS)

  • Calibrated pH meter

  • Vortex mixer

Step-by-Step Methodology:

  • Prepare an Acidic Stock Solution: a. Weigh the required amount of the compound to make a concentrated stock solution (e.g., 10 mg for a 10 mg/mL stock). b. Instead of adding buffer directly, add 0.1 M HCl dropwise while vortexing until the solid is fully dissolved. The acidic environment protonates the basic nitrogens, forming the highly soluble hydrochloride salt in situ. c. Add 0.1 M HCl to reach the final desired stock volume (e.g., 1 mL for a 10 mg/mL stock). Visually inspect to ensure complete dissolution.

  • Dilution into Final Buffer: a. Take the required volume of your final experimental buffer. b. While vigorously stirring or vortexing the buffer, add the acidic stock solution dropwise. This gradual addition helps prevent localized high concentrations that can cause precipitation. c. For example, to make a 100 µM final solution from a 10 mM stock, add 10 µL of the stock to 990 µL of your buffer.

  • Validation and Final pH Check: a. After dilution, measure the pH of your final solution. The addition of the acidic stock will have lowered it slightly. b. If the final pH is critical for your experiment, you may need to adjust it back carefully using a dilute base (e.g., 0.1 M NaOH). Perform this adjustment slowly while stirring and monitor for any signs of precipitation. c. Crucially, determine the pH at which precipitation occurs (the "pH of maximum solubility", or pHmax). This will define the working pH range for your compound.[10]

Problem 2: My experiment is pH-sensitive and must be performed at pH 7.4.

When altering the buffer pH is not an option, the next strategy is to modify the solvent itself by using cosolvents.

Causality Explanation

Cosolvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the overall polarity of the aqueous medium.[9][13] They disrupt the hydrogen-bonding network of water, creating a more favorable environment for hydrophobic molecules to dissolve.[]

Protocol 2: Solubilization Using Cosolvents

This protocol focuses on creating a high-concentration stock in a pure cosolvent, followed by careful dilution.

Materials:

  • This compound (free base)

  • Cosolvent (e.g., DMSO, PEG 400, Ethanol)

  • Your final aqueous buffer (pH 7.4)

Step-by-Step Methodology:

  • Prepare a Concentrated Stock in a Cosolvent: a. Dissolve a pre-weighed amount of the compound in a minimal volume of a suitable cosolvent (see table below). b. Use sonication or vortexing to ensure complete dissolution. Stocks can often be prepared at concentrations of 10-50 mM.

  • Dilution into Aqueous Buffer: a. Add the cosolvent stock solution to your final buffer in a dropwise manner, with vigorous vortexing. This is critical to avoid precipitation ("crashing out").[14] b. The final concentration of the cosolvent should be kept as low as possible, typically <1% v/v for cell-based assays to avoid toxicity.

  • Validation and Controls: a. Solvent Tolerance Test: Before your main experiment, run a control with just the vehicle (buffer + cosolvent at the final concentration) to ensure it has no effect on your assay. b. Metastability Check: Observe the final solution for a period equivalent to your experiment's duration. Some supersaturated solutions may be kinetically stable initially but can precipitate over time.[14]

Table of Common Cosolvents for Biological Assays:

CosolventPropertiesTypical Final Conc. LimitReference
DMSO Strong solvent, cryoprotectant.< 0.5% (some cells tolerate 1%)[][14]
PEG 400 Low toxicity, often used in formulations.1-5%[9][15]
Ethanol Volatile, can affect protein structure.< 1%[13]
Propylene Glycol Viscous, good solubilizer.1-5%[7]
Problem 3: I require a stable, solid, and directly water-soluble form of the compound for consistent results.

For long-term use, high-throughput screening, or formulation development, a pre-formed salt is the optimal solution.

Causality Explanation

Salt formation converts the basic drug into an ionic compound by reacting it with an acid.[11] This ionic salt has a crystal lattice with strong interactions with water, leading to significantly improved aqueous solubility and often a higher dissolution rate compared to the free base.[10][16] The choice of the acid counterion is critical, as it influences properties like solubility, stability, and hygroscopicity.[17][18][19]

Protocol 3: Conceptual Guide to Salt Screening

While performing a full salt screen is a complex process, this guide outlines the concept for selecting an appropriate salt.

Objective: To identify an acid counterion that forms a stable, crystalline salt with improved aqueous solubility.

Conceptual Steps:

  • Counterion Selection: Choose a set of pharmaceutically acceptable acids with varying properties (e.g., HCl, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).

  • Salt Formation Reaction: In a suitable solvent system, react the free base of your compound with a stoichiometric equivalent of the selected acid.

  • Isolation: Induce crystallization of the newly formed salt through methods like cooling, solvent evaporation, or addition of an anti-solvent.

  • Characterization: Analyze the resulting solid for key properties:

    • Aqueous Solubility: Measure the solubility of the new salt form in water or the target buffer.

    • Dissolution Rate: Determine how quickly the salt dissolves.

    • Physical Stability: Assess the crystallinity (via XRD) and hygroscopicity (moisture uptake).

    • Chemical Stability: Evaluate degradation under stressed conditions (heat, humidity).

Table of Common Counterions and Their Potential Impact:

CounterionAcid SourceTypical Impact on SolubilityNotes
Chloride Hydrochloric AcidHigh increaseMost common, but can sometimes be hygroscopic.[11]
Sulfate Sulfuric AcidGood increaseDivalent, can alter crystal packing.[11]
Mesylate Methanesulfonic AcidGood increaseOften forms stable, non-hygroscopic crystalline salts.
Tartrate Tartaric AcidModerate to high increaseChiral counterion, can be used for chiral resolution.
Citrate Citric AcidModerate increaseCan act as a buffer; may chelate metal ions.

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges presented by this compound and ensure reliable, reproducible results in their experiments.

References

Technical Support Center: Stability of 1-(N-Methylpiperidin-3-yl-methyl)piperazine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction Welcome to the technical support guide for 1-(N-Methylpiperidin-3-yl-methyl)piperazine. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability in solution. Reliable and reproducible experimental outcomes are contingent upon the integrity of the compound. Due to the specific nature of this molecule, which combines both a piperidine and a piperazine moiety, understanding its potential degradation pathways is critical. This guide provides a framework of frequently asked questions (FAQs), troubleshooting protocols, and the underlying chemical principles based on established knowledge of related heterocyclic compounds.

Section 1: General Storage, Handling, and Common Observations

This section addresses the most common initial queries regarding the handling of this compound solutions and interpreting visual changes.

Q1: What are the recommended storage and handling conditions for solutions of this compound?

Answer: Proper storage is the first line of defense against degradation. Based on the general chemical properties of piperidine and piperazine derivatives, the following conditions are recommended:

  • Temperature: For long-term stability, solutions should be stored at low temperatures, ideally at -20°C or -80°C. For short-term storage (a few days), refrigeration at 2-8°C is acceptable, but qualification is necessary.[1][2] Avoid repeated freeze-thaw cycles, which can accelerate degradation, by preparing single-use aliquots.

  • Light Exposure: Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.[1][3] Photodegradation is a common pathway for many organic molecules.

  • Atmosphere: The piperazine and piperidine nitrogens can be susceptible to oxidation. For maximum stability, especially for long-term storage of sensitive solutions, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.[3]

  • Container: Always use tightly sealed, high-quality containers to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.[4][5][6]

Q2: I've observed a gradual color change (e.g., to yellow or brown) in my stock solution. What is the likely cause?

Answer: A color change in a solution that was initially colorless is a strong indicator of chemical degradation. For a compound like this compound, the most probable causes are:

  • Oxidation: The tertiary amine on the piperidine ring and the secondary amine on the piperazine ring are susceptible to oxidation by atmospheric oxygen.[3] This can lead to the formation of N-oxides and other chromophoric (color-absorbing) degradation products. This process can be accelerated by the presence of trace metal ion impurities, light, and elevated temperatures.

  • Photodegradation: Exposure to ambient or UV light can provide the energy needed to initiate degradation reactions, even if the parent molecule does not have a strong chromophore.[1]

If you observe a color change, it is crucial to verify the purity of the solution using an appropriate analytical method, such as HPLC, before proceeding with your experiments. It is highly recommended to prepare fresh solutions if degradation is suspected.[3]

Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. Is this a stability issue?

Answer: This is a very common issue that is more often related to solubility than chemical stability. This compound, like many organic molecules with significant carbon frameworks, may have limited aqueous solubility.

Troubleshooting Steps:

  • Check Final Solvent Concentration: Ensure the final concentration of your organic co-solvent (like DMSO) is below the threshold that affects your experimental system (typically <1%), but high enough to maintain solubility.[7]

  • pH Adjustment: The compound has multiple basic nitrogen atoms. Adjusting the pH of your aqueous buffer to be more acidic (e.g., pH 4-6) will protonate these nitrogens, forming a more soluble salt in situ.

  • Lower the Concentration: You may be exceeding the compound's solubility limit in the final buffer. Try working with a lower final concentration.

  • Use of Solubilizing Agents: In some cases, excipients like cyclodextrins can be used to enhance aqueous solubility, though their compatibility with your assay must be verified.[7]

If precipitation occurs, it does not necessarily mean the compound has degraded, but it will lead to inaccurate concentration and unreliable experimental results.

G cluster_0 Solubility vs. Stability Solubility Solubility Issue (Physical Change) Stability Stability Issue (Chemical Change) Precipitation Precipitate Forms Upon Dilution Precipitation->Solubility Degradation New Impurities Detected Degradation->Stability

Caption: Differentiating between solubility and stability issues.

Section 2: Troubleshooting Specific Degradation Pathways

Understanding the chemical vulnerabilities of this compound is key to designing robust experiments and interpreting unexpected results. This section details potential degradation pathways and provides protocols for testing them.

Q4: How does solution pH affect the stability of this compound?

Answer: The stability of this compound is expected to be highly pH-dependent due to the presence of three basic nitrogen atoms. While the molecule lacks readily hydrolyzable groups like esters or amides, extreme pH values can catalyze degradation.

  • Acidic Conditions (pH < 4): In highly acidic solutions, the molecule will be fully protonated. This state is often more stable against oxidation but could be susceptible to other acid-catalyzed reactions.

  • Neutral to Mildly Basic Conditions (pH 7-9): In this range, a mixture of protonated and free-base forms will exist. The presence of the unprotonated, nucleophilic free-base form can potentially lead to intermolecular reactions or degradation.

  • Strongly Basic Conditions (pH > 10): The compound will be predominantly in its neutral, free-base form. This increases its nucleophilicity and susceptibility to oxidative degradation.

It is critical to perform a pH-stability profile to identify the optimal pH range for your formulation.[3] Typically, a mildly acidic pH where the compound is protonated and soluble provides the best stability.

This protocol is a standard forced degradation study to assess stability across a pH range.[8][9]

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., 0.1 M HCl for pH 1, acetate buffer for pH 4-5, phosphate buffer for pH 7-8, and 0.1 M NaOH for pH 13).

  • Prepare Samples: Prepare solutions of this compound (e.g., at 1 mg/mL) in each buffer. Include a control sample in purified water.

  • Incubate: Store one set of samples at room temperature and another at an elevated temperature (e.g., 60°C) to accelerate degradation.

  • Analyze Samples: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acidic and basic samples before dilution.

  • Quantify: Analyze all samples by a stability-indicating HPLC method (see Section 3) to determine the percentage of the parent compound remaining.

  • Plot Data: Plot the percentage of remaining parent compound against time for each pH condition to determine the degradation rate.

Q5: Could my compound be degrading via oxidation?

Answer: Yes, oxidation is a significant potential degradation pathway. The tertiary amine of the N-methylpiperidine moiety and the secondary amine of the piperazine are electron-rich centers vulnerable to attack by oxidizing agents, including atmospheric oxygen.

Potential Oxidative Degradation Products:

  • N-Oxides: Formation of N-oxides at one or more nitrogen atoms is a common pathway for such compounds.

  • Ring Opening: More aggressive oxidation can lead to the cleavage of the heterocyclic rings.

Oxidation can be catalyzed by light, heat, and trace metal ions. If your experimental medium contains metal catalysts or is exposed to air for long periods, oxidative degradation is a primary concern.[10]

G Parent This compound Oxidant [O] (e.g., H₂O₂, O₂) Parent->Oxidant Product1 Piperidine N-Oxide Derivative Oxidant->Product1 Product2 Piperazine N-Oxide Derivative Oxidant->Product2

Caption: Potential oxidative degradation pathways.
  • Prepare Solution: Dissolve the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).

  • Add Oxidant: Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.[3]

  • Incubate: Store the solution at room temperature, protected from light.

  • Monitor: Withdraw and analyze aliquots at various time points (e.g., 0, 2, 6, 24 hours) using a stability-indicating HPLC method.

  • Evaluate: Determine the rate of degradation and identify major degradation products, often by LC-MS.[8]

Q6: What is the thermal stability of this compound in solution?

Answer: Studies on related piperazine and piperidine compounds show that they are susceptible to thermal degradation, especially at temperatures above 60-80°C.[10][11][12] The rate of degradation is typically first-order with respect to the amine concentration.[10]

Mechanisms can be complex, involving nucleophilic attack and potential ring-opening reactions, especially if other reactive species are present in the solution.[10][12] It is always advisable to avoid prolonged exposure of solutions to high temperatures.

The following table provides a hypothetical summary of expected degradation based on data for analogous compounds. Actual rates must be determined experimentally.

TemperatureSolventIncubation TimeExpected Degradation (%)
40°CpH 7.4 Buffer48 hours< 5%
60°CpH 7.4 Buffer24 hours5 - 15%
80°CpH 7.4 Buffer12 hours> 20%

Section 3: Analytical Strategy for Stability Assessment

A robust analytical method is the cornerstone of any stability study. It allows for the accurate quantification of the parent compound and the detection of degradation products.

Q7: How do I develop a stability-indicating method for this compound?

Answer: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. For this compound, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the method of choice.[8][9][13]

The key steps are outlined in the workflow below:

G A Generate Stressed Samples (Acid, Base, H₂O₂, Heat, Light) B Develop HPLC Method (Column, Mobile Phase) A->B C Analyze Stressed Samples B->C D Assess Peak Purity (Ensure degradants are resolved) C->D E Validate Method (Specificity, Linearity, Accuracy) D->E

Caption: Workflow for stability-indicating method development.
  • Column Selection: Start with a standard C18 reversed-phase column. The basic nature of the compound may cause peak tailing. If this occurs, consider a column with end-capping or a phenyl-hexyl stationary phase for alternative selectivity.

  • Mobile Phase Optimization:

    • Aqueous Phase: Use a buffer to control the pH, which is critical for retention and peak shape. A pH of 3-4 using a formate or acetate buffer is a good starting point to ensure the nitrogens are protonated.

    • Organic Phase: Acetonitrile or methanol are common choices.

    • Gradient Elution: Start with a broad gradient (e.g., 5% to 95% organic) to elute all components, including potential degradation products.

    • Ion-Pairing/Additives: Adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can sometimes improve the peak shape of basic compounds.[3]

  • Detection:

    • UV Detection: The compound lacks a strong chromophore, so detection at low wavelengths (e.g., 200-220 nm) will be necessary. This can lead to baseline noise.

    • Mass Spectrometry (MS): LC-MS is highly recommended. It provides superior sensitivity and selectivity and is invaluable for the identification of unknown degradation products by providing mass information.[8]

  • Method Validation: Once the method can separate the parent peak from all degradation peaks (as generated in forced degradation studies), it must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

References

Troubleshooting low yield in the synthesis of 1-(N-Methylpiperidin-3-yl-methyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(N-Methylpiperidin-3-yl-methyl)piperazine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. As Senior Application Scientists, we understand that synthesizing this specific molecule, which features two distinct heterocyclic systems, can present unique challenges. Low yields can stem from a variety of factors including side reactions, suboptimal reaction conditions, and purification difficulties.

This guide is designed to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices and provide self-validating protocols to help you troubleshoot and optimize your synthesis for higher yields and purity.

Troubleshooting Guide: The Reductive Amination Pathway

Reductive amination is a robust and widely used method for constructing the target molecule from N-Methyl-3-piperidinecarboxaldehyde and piperazine.[1][2] It involves the initial formation of an iminium ion intermediate, which is then reduced in situ. However, several pitfalls can lead to diminished yields.

Q1: My reaction has stalled, showing low conversion of the starting aldehyde and piperazine. What are the likely causes and solutions?

A1: Low conversion in a reductive amination typically points to issues with the crucial first step: the formation of the iminium ion intermediate. This process is highly sensitive to reaction conditions.

  • Cause 1: Suboptimal pH. The formation of the imine/iminium ion is a pH-dependent equilibrium. The reaction requires a mildly acidic environment to protonate the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, if the medium is too acidic, the piperazine starting material (a base) will be fully protonated, rendering it non-nucleophilic and halting the reaction.

    • Solution: Most reductive aminations using sodium triacetoxyborohydride (STAB) benefit from the addition of a catalytic amount of acetic acid (typically 1-2 equivalents). The STAB reagent itself releases acetic acid, but sometimes an initial addition is required to initiate the reaction. If you suspect your conditions are too acidic (e.g., if using a salt form of piperazine without sufficient base), the reaction will fail.

  • Cause 2: Inactive Reducing Agent. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation because it is mild enough not to reduce the starting aldehyde but reactive enough to reduce the iminium ion.[3] However, it is moisture-sensitive.

    • Solution: Use freshly opened STAB from a reputable supplier. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a desiccator. If you suspect your reagent is old or has been improperly stored, it is best to use a new batch.

  • Cause 3: Solvent Choice. The solvent must be aprotic to avoid reaction with the reducing agent.

    • Solution: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard choices. Tetrahydrofuran (THF) is also commonly used. Avoid protic solvents like methanol or ethanol with STAB, as they will react with the hydride.[4]

  • To a dry round-bottom flask under an inert atmosphere (N₂), add N-Methyl-3-piperidinecarboxaldehyde (1.0 eq.) and anhydrous piperazine (1.5-2.0 eq.).

  • Dissolve the components in anhydrous DCM (approx. 0.1 M concentration).

  • Add glacial acetic acid (1.1 eq.) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes to control any initial exotherm.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

Q2: My main impurity is a high-molecular-weight byproduct. What is it, and how can I prevent its formation?

A2: This is almost certainly the result of di-alkylation, where both nitrogen atoms of the piperazine ring have reacted with the aldehyde. The product, this compound, still contains a secondary amine that is nucleophilic and can compete with the piperazine starting material for the aldehyde.

  • Cause: Unfavorable Stoichiometry. If the ratio of piperazine to aldehyde is too low (e.g., 1:1), as the reaction progresses, the concentration of the mono-alkylated product increases, making the second alkylation statistically more likely.[5]

    • Solution 1: Use Excess Piperazine. The most straightforward strategy to favor mono-alkylation is to use a significant excess of piperazine (3 to 5 equivalents).[5][6] This ensures that the aldehyde is statistically more likely to encounter an unreacted piperazine molecule. The unreacted piperazine can then be easily removed during an aqueous workup.

    • Solution 2: Slow Addition of the Aldehyde. If using a large excess of piperazine is not feasible, adding the aldehyde slowly via a syringe pump to a solution of piperazine and the reducing agent can maintain a low aldehyde concentration, thus favoring the initial mono-alkylation.[5]

G P Piperazine MP Desired Mono-Product P->MP + Aldehyde A Aldehyde A->MP DP Di-Alkylated Side Product A->DP MP->DP caption Competition between mono- and di-alkylation.

Caption: Reaction pathway showing desired mono-alkylation vs. undesired di-alkylation.

Troubleshooting Guide: The N-Alkylation Pathway

An alternative route involves the direct N-alkylation of piperazine with a reactive derivative of 1-methyl-3-hydroxymethylpiperidine, such as 3-(chloromethyl)-1-methylpiperidine or its tosylate/mesylate analog. This pathway is often plagued by selectivity issues.

Q3: I'm attempting a direct alkylation but am getting a complex mixture of mono-alkylated, di-alkylated, and unreacted starting material. How can I achieve selective mono-alkylation?

A3: This is the primary challenge of the N-alkylation route due to the symmetrical nature of piperazine.[6] Controlling the reaction to favor mono-substitution is critical.

  • Cause: Similar Reactivity of Piperazine Nitrogens. Both secondary amines in piperazine are nucleophilic. Once the first N-C bond is formed, the second nitrogen remains reactive and can compete for the alkylating agent.

    • Solution 1: Use a Monoprotected Piperazine. This is the cleanest and most reliable method. By using a starting material like 1-Boc-piperazine, you physically block one nitrogen from reacting.[6] The alkylation occurs selectively at the free secondary amine. The Boc group can then be cleanly removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane) to yield the desired product.

    • Solution 2: Alkylation of a Monopiperazinium Salt. Reacting the alkylating agent with a monopiperazinium salt (e.g., piperazine monohydrochloride) can improve selectivity. The protonated nitrogen is deactivated, directing alkylation to the free nitrogen.[7][8] This requires careful control of stoichiometry and base.

  • Alkylation:

    • Dissolve 1-Boc-piperazine (1.0 eq.) and 3-(chloromethyl)-1-methylpiperidine hydrochloride (1.05 eq.) in a polar aprotic solvent like acetonitrile or DMF.

    • Add a mild inorganic base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.) to act as both a neutralizer for the hydrochloride salt and an acid scavenger for the reaction.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS.

    • After completion, perform a standard aqueous workup and purify the Boc-protected product by column chromatography.

  • Deprotection:

    • Dissolve the purified Boc-protected intermediate in DCM.

    • Add an excess of trifluoroacetic acid (TFA) (5-10 eq.) at 0 °C and allow the mixture to warm to room temperature.

    • Stir for 1-4 hours until the reaction is complete (monitored by TLC/LC-MS).

    • Remove the solvent and excess acid under reduced pressure. The product is typically isolated as a TFA salt, which can be neutralized or used as is.

Frequently Asked Questions (FAQs)

Q: Which synthetic route—reductive amination or N-alkylation—is generally preferred?

A: For laboratory-scale synthesis, the reductive amination pathway is often preferred . It is a one-pot reaction that tends to be cleaner and more direct, provided that the starting aldehyde is readily available.[1] While di-alkylation can be an issue, it is easily managed by using an excess of piperazine. The N-alkylation route, while effective, requires an additional protection/deprotection sequence to ensure mono-selectivity, adding two steps to the overall synthesis.[6]

Q: What is the best method for purifying the final product?

A: this compound is a relatively polar, basic compound, which dictates the purification strategy.

  • Acid-Base Extraction: During the aqueous workup, the product can be separated from non-basic impurities. First, wash the organic layer with water. Then, extract the organic layer with dilute acid (e.g., 1M HCl). The basic product will move into the aqueous phase as a salt. This aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent (like DCM or EtOAc) to recover the purified free base.

  • Column Chromatography: Silica gel chromatography can be used, but tailing is common due to the basic nature of the amines. To mitigate this, a mobile phase containing a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide is highly recommended. A typical eluent system would be DCM/Methanol/Triethylamine.

  • Crystallization: The product can often be converted to a crystalline salt (e.g., dihydrochloride or maleate salt) for purification. Dissolve the crude free base in a suitable solvent like isopropanol or ethanol and add a stoichiometric amount of the desired acid. The salt will often precipitate out in high purity.

Q: How can I effectively monitor the reaction's progress?

A:

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a mobile phase that gives good separation between your starting materials and product (e.g., 10% Methanol in DCM with 1% NH₄OH). Visualize the spots using a potassium permanganate stain, which is excellent for detecting amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It will not only show the disappearance of reactants and the appearance of the product but will also confirm the mass of the product and detect any side products (like the di-alkylated species), providing a more complete picture of the reaction.

Data Summary & Reagent Guide

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAbbreviationProsCons
Sodium TriacetoxyborohydrideSTABMild, selective for imines/iminiums, tolerant of many functional groups.[2][3]Moisture sensitive, relatively expensive.
Sodium CyanoborohydrideNaBH₃CNEffective and widely used.Highly toxic (releases HCN in acid), requires careful pH control.[9]
Sodium BorohydrideNaBH₄Inexpensive, readily available.Can reduce the starting aldehyde; often requires pH control or special conditions.[10]

Troubleshooting Decision Workflow

G start Low Yield Observed check_conversion Check Conversion by LC-MS start->check_conversion low_conv Low Conversion: Mainly Starting Material check_conversion->low_conv No high_conv High Conversion: Complex Mixture/Side Products check_conversion->high_conv Yes check_reagents Verify Reagent Quality (Fresh STAB, Anhydrous Solvent) low_conv->check_reagents reagents_ok Reagents OK: Optimize pH (add Acetic Acid) check_reagents->reagents_ok Yes reagents_bad Reagents Suspect: Replace Reagents & Rerun check_reagents->reagents_bad No check_mw Identify Main Impurity (High MW vs. Other) high_conv->check_mw high_mw High MW Impurity: Di-alkylation Occurred check_mw->high_mw High MW other_impurity Other Impurities: Review Purification Strategy check_mw->other_impurity Other optimize_stoich Increase Piperazine Excess (3-5 eq.) or Use Mono-Boc-Piperazine high_mw->optimize_stoich caption Decision tree for troubleshooting low yield.

Caption: A logical workflow to diagnose and solve common yield issues.

References

Technical Support Center: Optimizing In Vivo Dosage for 1-(N-Methylpiperidin-3-yl-methyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following guide is intended for research professionals. The compound 1-(N-Methylpiperidin-3-yl-methyl)piperazine is a novel chemical entity with limited publicly available data. The recommendations provided herein are based on established principles of preclinical pharmacology and data extrapolated from structurally related piperazine and N-methylpiperidine compounds. All experimental procedures should be conducted in accordance with institutional and national guidelines for animal welfare.

Introduction

This technical support center provides a comprehensive resource for researchers initiating in vivo studies with the novel compound this compound. The unique structure, featuring both a piperazine and an N-methylpiperidine moiety, suggests potential activity within the central nervous system (CNS). This guide offers a structured approach to dosage optimization, troubleshooting common experimental hurdles, and ensuring the scientific rigor of your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

A1: While the precise mechanism is yet to be elucidated, the piperazine and N-methylpiperidine scaffolds are common in a variety of CNS-active agents. Piperazine derivatives are known to interact with a range of neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors. The N-methylpiperidine moiety is also present in numerous neurologically active compounds. Therefore, it is plausible that this compound may exhibit activity at one or more of these receptor systems, potentially acting as an agonist, antagonist, or modulator.

Q2: How should I determine the starting dose for my first in vivo experiment?

A2: For a novel compound without prior in vivo data, a conservative approach is crucial. The initial dose should be extrapolated from in vitro potency data (e.g., EC50 or IC50 values from cell-based assays). If no in vitro data is available, a dose-range finding (DRF) study is the essential first step. It is advisable to start with a very low dose, for instance, 0.1 mg/kg, and escalate in semi-log or log increments (e.g., 0.3, 1, 3, 10 mg/kg) in a small cohort of animals to identify a maximum tolerated dose (MTD).

Q3: What is the best route of administration for this compound?

A3: The optimal route of administration will depend on the physicochemical properties of the compound and the experimental objectives.

  • Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacokinetic (PK) studies.

  • Intraperitoneal (IP): Often used in rodents for systemic administration, bypassing first-pass metabolism.

  • Oral (PO): Relevant for assessing potential as an orally administered therapeutic. Bioavailability will need to be determined.

  • Subcutaneous (SC): Can provide a slower, more sustained release profile.

For initial efficacy and tolerability studies, IP or SC administration is often a practical starting point.

Q4: What are the potential off-target effects I should monitor for?

A4: Given the structural motifs, be vigilant for CNS-related side effects. These may include sedation, hyperactivity, stereotypy, or motor impairments. It is also prudent to monitor for general signs of toxicity such as weight loss, changes in food and water intake, and alterations in grooming behavior.

Troubleshooting Guide

Issue 1: Unexpected Toxicity or Adverse Events at Low Doses

Possible Cause:

  • High potency of the compound.

  • Rapid absorption and high peak plasma concentration (Cmax).

  • Off-target activity at critical receptors.

  • Metabolism to a more toxic species.

Troubleshooting Workflow:

Technical Support Center: Minimizing Off-Target Effects of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-based compounds. The piperazine scaffold is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical properties and synthetic tractability.[1][2] However, its structural features, particularly the basic nitrogen atoms and lipophilic character, can also lead to unintended interactions with biological targets, known as off-target effects.[3] These effects can confound experimental results and pose significant safety risks.

This guide is designed to provide you with practical, in-depth solutions to common challenges encountered during your research. It is structured in a question-and-answer format to directly address specific issues, explaining the underlying scientific principles and offering actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Assessment and Prediction
Q1: My new piperazine derivative is showing unexpected activity in cellular assays. How do I begin to investigate if this is due to off-target effects?

The first step is to systematically profile your compound to distinguish on-target from potential off-target activities. The promiscuity of piperazine derivatives often stems from their interactions with G-protein coupled receptors (GPCRs), ion channels, and kinases.[4][5]

Initial Troubleshooting Steps:

  • Literature and Database Review: Check databases (e.g., ChEMBL, PubChem) for known activities of structurally similar compounds. This can provide early clues about potential off-target families.

  • In Silico Profiling: Before committing to expensive wet-lab experiments, leverage computational tools to predict potential off-target liabilities.[5]

    • Similarity-Based Searches: Compare the 2D and 3D structure of your molecule against databases of compounds with known off-target activities.[4]

    • Pharmacophore Modeling: Develop a 3D model of the key chemical features required for binding to a known off-target (e.g., the hERG channel) and screen your compound against it.[4][5]

    • Molecular Docking: Dock your compound into the crystal structures of common off-targets, such as various GPCR subtypes, to predict binding affinity and identify key interactions that could be disrupted through chemical modification.[4][5]

  • Broad Experimental Screening: The most definitive initial step is to use a commercially available off-target screening panel. These services screen your compound at a fixed concentration (e.g., 10 µM) against a wide array of receptors, ion channels, and transporters to provide a comprehensive overview of potential liabilities.[4]

Section 2: Common Off-Target Liabilities and Mitigation Strategies
Q2: My piperazine compound shows high affinity for adrenergic or serotonergic receptors, confounding my primary target assessment. What structural modifications can I make to improve selectivity?

This is a classic issue, as the basic nitrogen of the piperazine ring often mimics the endogenous ligands for aminergic GPCRs (e.g., serotonin, dopamine, norepinephrine).[5] The key is to introduce structural changes that are disfavored by the off-target receptor while being tolerated by the on-target protein.

Structure-Activity Relationship (SAR) Strategies for Selectivity:

  • Modulate Basicity (pKa): The basicity of the piperazine nitrogen is a critical driver for affinity at many aminergic receptors.

    • Action: Introduce electron-withdrawing groups near the basic nitrogen to lower its pKa. A pKa below 7.5 is often desirable to reduce these interactions.[5] Replacing hydrogen with fluorine on carbons adjacent to the nitrogen can also effectively reduce basicity.[5]

  • Introduce Steric Hindrance: Off-target receptors may have differently shaped binding pockets.

    • Action: Add bulky substituents to the piperazine ring or adjacent positions. This can create steric clashes that prevent binding to the off-target while still allowing interaction with the desired target.

  • Rigidify the Scaffold: The conformational flexibility of the piperazine ring can allow it to adapt to multiple receptor binding sites.[6]

    • Action: Constrain the conformation of the piperazine ring by incorporating it into a bridged or fused ring system.[7] This locks the molecule into a conformation that may be unfavorable for the off-target receptor.[7]

  • Bioisosteric Replacement: In some cases, the piperazine ring itself is the primary source of off-target activity.

    • Action: Replace the piperazine moiety with a bioisostere—a different functional group with similar steric and electronic properties.[8][9] This can fundamentally alter the off-target profile while maintaining on-target activity.[10]

Q3: My compound is flagged for potential cardiotoxicity due to hERG channel inhibition in an initial screen. How can I address this liability?

hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition is a major safety concern for many basic and lipophilic compounds, including piperazine derivatives, as it can lead to fatal cardiac arrhythmias.[4] This interaction is often driven by a combination of the compound's basicity and lipophilicity.[5]

Strategies to Mitigate hERG Inhibition:

  • Reduce Lipophilicity (LogP): High lipophilicity is strongly correlated with hERG binding.[4][5]

    • Action: Modify the molecule to decrease its overall lipophilicity. Replace lipophilic substituents (e.g., -CF3, -Cl) on aromatic rings with more polar ones (e.g., -OH, -NH2). You can also introduce polar atoms into alkyl chains.[4]

  • Modulate Basicity (pKa): As with GPCR off-targets, the basicity of the piperazine nitrogen is a key driver of hERG affinity.[4][5]

    • Action: Introduce electron-withdrawing groups near the basic nitrogen to lower its pKa. A pKa below 7.5 is often a desirable goal.[5]

  • Disrupt Key Pharmacophore Features: Molecular modeling can help identify key interactions with residues in the hERG channel pore (e.g., Tyr652, Phe656).

    • Action: Block or remove these interactions. Introducing steric bulk near the basic nitrogen can disrupt the critical cation-pi interaction with key aromatic residues in the channel.[5]

Below is a decision tree to guide your strategy for mitigating hERG risk.

hERG_Mitigation_Strategy start hERG Liability Identified check_logp Is LogP > 3.5? start->check_logp reduce_logp Reduce Lipophilicity: - Add polar groups - Remove lipophilic groups check_logp->reduce_logp Yes check_pka Is pKa > 8.0? check_logp->check_pka No reduce_logp->check_pka reduce_pka Lower Basicity (pKa): - Add electron-withdrawing groups - N-alpha fluorination check_pka->reduce_pka Yes model_binding Model Binding Pose in hERG check_pka->model_binding No reduce_pka->model_binding disrupt_interaction Disrupt Key Interactions: - Add steric bulk - Block H-bonds model_binding->disrupt_interaction retest Synthesize & Retest in hERG Assay disrupt_interaction->retest

Caption: Decision tree for selecting a hERG mitigation strategy.

Section 3: Troubleshooting Experimental Discrepancies
Q4: My piperazine derivative is potent in a biochemical (e.g., purified enzyme) assay but shows much lower activity in a cell-based assay. What are the potential causes?

This is a common and often frustrating issue. The discrepancy points to factors present in the complex cellular environment that are absent in a purified system.

Potential CauseTroubleshooting Steps
Poor Cell Permeability The compound may not be efficiently crossing the cell membrane. Assess its physicochemical properties (e.g., LogP, polar surface area). Consider structural modifications to improve permeability.[4]
Drug Efflux The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. Co-incubate with known efflux pump inhibitors to see if cellular potency is restored.[4]
High Intracellular ATP (for Kinase Inhibitors) Biochemical kinase assays are often run at ATP concentrations near the Km of the kinase. Intracellular ATP levels are much higher, leading to competitive displacement of ATP-competitive inhibitors. Re-run the biochemical assay with physiological ATP concentrations (1-10 mM).[4]
Plasma Protein Binding If your cell culture media contains serum, your compound may bind to proteins like albumin, reducing the free concentration available to interact with the target. Perform assays in serum-free media or measure the fraction of unbound compound.[4]
Metabolic Instability Cellular enzymes (e.g., cytochrome P450s) could be metabolizing your compound into an inactive form.[4][11]

Here is a workflow to diagnose the issue:

Discrepancy_Workflow start High In Vitro Potency, Low Cellular Potency permeability Assess Cell Permeability (e.g., PAMPA) start->permeability efflux Test for Efflux Pump Substrate Activity permeability->efflux Permeable solution Identify Cause and Modify Compound or Assay permeability->solution Not Permeable atp Is it an ATP-competitive kinase inhibitor? efflux->atp Not a Substrate efflux->solution Is a Substrate serum Is serum present in the cellular assay? atp->serum No atp->solution Yes, test with high ATP serum->solution No serum->solution Yes, test in serum-free media

Caption: Workflow for investigating discrepant in vitro vs. cellular activity.

Q5: I'm observing general cytotoxicity in my experiments, even in control cell lines. How do I determine if this is an off-target effect?

Widespread cytotoxicity suggests your compound may be hitting a fundamental cellular process or multiple targets.

Potential CauseTroubleshooting Steps
Compound Instability/Precipitation Ensure your compound is fully dissolved. Precipitates can lead to inconsistent, high localized concentrations. Assess compound stability in your specific culture medium over the time course of your experiment using methods like HPLC.[4]
Off-Target Cytotoxicity The compound may be interacting with unintended cellular targets (e.g., microtubules, mitochondria). Perform a broad off-target screening panel (see Q1). Compare the cytotoxic concentration with the on-target potency; a large difference may suggest an off-target effect.[4]
Metabolic Activation Cellular enzymes (e.g., cytochrome P450s) could be metabolizing your compound into a more toxic form. Co-incubate with CYP450 inhibitors to see if toxicity is reduced.[4]
Cell Line Sensitivity The chosen cell line may be particularly sensitive. Test your compound on a panel of different cell lines, including non-cancerous control cells, to determine if the toxicity is cell-type specific.[4]
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). Always include a vehicle-only control.[4]

Key Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay (Radiometric)

Objective: To determine the IC50 of a piperazine derivative against a panel of kinases to identify potential off-target inhibition.[4]

Principle: This assay measures the incorporation of a radiolabeled phosphate from [γ-33P]ATP onto a specific substrate by a kinase. A decrease in radioactivity indicates inhibition of the kinase.[4]

Methodology:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the piperazine derivative in DMSO.

  • Reaction Setup: In the wells of a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted compound or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-33P]ATP. The final ATP concentration should be at or near the Km for each kinase. Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a filter plate that captures the substrate.

  • Washing: Wash the filter plates multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.[4]

  • Detection: Dry the filter plates, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.[4]

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[4]

Protocol 2: Automated Patch-Clamp Assay for hERG Inhibition

Objective: To evaluate the potential for a piperazine derivative to inhibit the hERG potassium channel using a high-throughput automated system.[4]

Principle: This electrophysiology assay directly measures the flow of potassium ions through the hERG channel in a whole-cell patch-clamp configuration. A reduction in the current in the presence of the compound indicates channel blockade.

Methodology:

  • Cell Preparation: Culture and prepare the hERG-expressing cells (e.g., HEK293) according to the manufacturer's protocol for the specific automated patch-clamp system.

  • System Setup: Prime the system with the appropriate intracellular and extracellular solutions.

  • Compound Plate Preparation: Prepare a multi-well plate containing the serial dilutions of the piperazine derivative, a vehicle control, and a positive control (e.g., Cisapride).

  • Experiment Execution: The system automatically establishes a whole-cell recording from a single cell in each well.[4]

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG tail currents.

  • Compound Application: The system applies the test compound at various concentrations and measures the resulting hERG current.

  • Data Analysis: The system software automatically calculates the percentage of hERG current inhibition for each concentration. Fit this data to a dose-response curve to determine the IC50 value.

Protocol 3: MTT Cell Viability Assay

Objective: To assess the effect of a piperazine derivative on cell metabolic activity as an indicator of cell viability and cytotoxicity.[4]

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.[4]

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control).[4]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of the MTT Labeling Reagent to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C.[4]

  • Solubilization: Add 100 µL of the Solubilization solution to each well and incubate overnight in a humidified incubator at 37°C to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50/IC50 value from the resulting dose-response curve.

References

Technical Support Center: Purity Assessment and Quality Control for 1-(N-Methylpiperidin-3-yl-methyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for the purity assessment and quality control of 1-(N-Methylpiperidin-3-yl-methyl)piperazine. As a Senior Application Scientist, my goal is to equip you with not just protocols, but also the underlying scientific principles and troubleshooting strategies to ensure the integrity of your experimental results.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and analysis of this compound.

Q1: What are the critical quality attributes of this compound that I should be aware of?

A1: The critical quality attributes (CQAs) for this compound, like many active pharmaceutical ingredients (APIs) or intermediates, are primarily its identity, purity, and strength. Specifically, you should focus on:

  • Identity: Confirming the chemical structure is indeed this compound.

  • Purity: Quantifying the percentage of the desired compound and identifying and quantifying any impurities. This includes organic impurities (starting materials, by-products, degradation products), inorganic impurities, and residual solvents.[1][2]

  • Assay/Strength: Determining the exact amount of the active substance.

Q2: What are the potential sources of impurities in this compound?

A2: Impurities can be introduced at various stages of the synthesis and storage process.[3] Common sources include:

  • Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.

  • By-products: Unwanted products from side reactions during the synthesis.

  • Degradation products: Impurities formed due to exposure to light, heat, or reactive substances during storage.

  • Residual solvents: Solvents used in the synthesis or purification that are not completely removed.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: As a tertiary amine, this compound can be susceptible to oxidation. It is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation. The container should be tightly sealed to prevent moisture absorption.

Section 2: Analytical Methodologies & Experimental Protocols

A multi-faceted approach is essential for a comprehensive purity assessment. The following are the most critical analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a cornerstone technique for separating and quantifying non-volatile and thermally labile compounds like this compound.[4]

Scientific Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For piperazine derivatives, which may lack a strong UV chromophore, derivatization might be necessary to enhance detection.[4][5]

Step-by-Step HPLC Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient elution is often necessary to separate the main compound from its impurities. A typical gradient could be:

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Start with a low percentage of B and gradually increase it over the run time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm or after derivatization).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

    • Impurities are identified by their retention times relative to the main peak and quantified based on their peak areas.

HPLC Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the stationary phase (common with basic compounds like piperazines).[6]- Adjust the mobile phase pH with a suitable buffer to suppress the ionization of the analyte.[6][7]- Use a column with end-capping to reduce silanol interactions.[8]- Lower the sample concentration to avoid column overload.[6][9]
Poor Resolution Inadequate separation between the main peak and impurities.- Optimize the mobile phase gradient (slower gradient for better separation).- Try a different stationary phase (e.g., a phenyl-hexyl column).- Increase the column length or decrease the particle size.[7][8]
Ghost Peaks Contamination in the mobile phase, injector, or column.- Use fresh, high-purity solvents.- Flush the system thoroughly.- Run a blank gradient to identify the source of contamination.
Baseline Drift Changes in mobile phase composition or temperature.- Ensure the mobile phase is well-mixed and degassed.- Use a column thermostat to maintain a stable temperature.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It also provides valuable structural information through mass spectral fragmentation patterns.[10]

Scientific Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.

Step-by-Step GC-MS Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

    • Derivatization may be necessary to increase the volatility of the analyte.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is generally suitable.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature and ramp up to a high temperature to elute all components.

    • Injector Temperature: Typically 250-280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to a high m/z ratio (e.g., 40-500 amu).

  • Data Analysis:

    • Identify impurities by comparing their mass spectra to a library (e.g., NIST).

    • The fragmentation pattern of the main peak can be used to confirm the structure of this compound. Key fragments would likely arise from the cleavage of the piperidine and piperazine rings.[11]

GC-MS Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No Peaks or Weak Signal Injection problem, leak in the system, or compound not reaching the detector.- Check the syringe and injector for proper functioning.- Perform a leak check.- Ensure the oven temperature program is appropriate for the analyte's volatility.
Peak Broadening Column degradation, slow injection, or too high a concentration.- Condition the column.- Use a faster injection speed.- Dilute the sample.
Poor Mass Spectral Library Match Co-eluting peaks or a novel compound not in the library.- Improve the chromatographic separation.- Manually interpret the mass spectrum based on known fragmentation rules for piperazine and piperidine derivatives.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity

NMR is an indispensable tool for unambiguous structure determination and can also be used for quantitative analysis (qNMR).

Scientific Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.

Step-by-Step NMR Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • Add a known amount of an internal standard for quantitative analysis.

  • NMR Experiment:

    • Acquire ¹H and ¹³C NMR spectra.

    • For more complex structural analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.

  • Data Analysis:

    • The ¹H NMR spectrum should show characteristic signals for the N-methyl group, the piperidine and piperazine ring protons, and the methylene bridge protons.[13][14]

    • The ¹³C NMR spectrum will show the corresponding carbon signals.

    • Purity can be determined by integrating the signals of the compound against those of the internal standard.

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be used to verify the empirical formula.

Scientific Principle: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.[15][16][17]

Data Interpretation:

The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values for the molecular formula C₁₁H₂₃N₃.[18]

ElementTheoretical %
Carbon (C)66.95%
Hydrogen (H)11.75%
Nitrogen (N)21.30%

Section 3: Regulatory Context and Impurity Thresholds

The control of impurities in pharmaceutical substances is governed by guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[1][19]

Key ICH Guidelines:

  • ICH Q3A(R2): Impurities in New Drug Substances.[1] This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.

  • ICH Q3C(R9): Residual Solvents.[20] This provides permissible daily exposures for various solvents.

  • ICH Q3D(R1): Elemental Impurities.[20] This guideline sets limits for the presence of elemental impurities.

Impurity Thresholds (as per ICH Q3A):

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)

Section 4: Workflow and Diagrams

Purity Assessment Workflow

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Analysis cluster_2 Structural & Elemental Verification cluster_3 Final Evaluation Start Sample of this compound Initial_Screening Visual Inspection & Physical Properties Start->Initial_Screening HPLC HPLC-UV/DAD (Purity & Impurity Profile) Initial_Screening->HPLC GC_MS GC-MS (Volatile Impurities & ID) Initial_Screening->GC_MS NMR NMR Spectroscopy (Structure Confirmation) Initial_Screening->NMR Elemental_Analysis Elemental Analysis (Empirical Formula) Initial_Screening->Elemental_Analysis Data_Integration Integrate All Data HPLC->Data_Integration GC_MS->Data_Integration NMR->Data_Integration Elemental_Analysis->Data_Integration Final_Report Certificate of Analysis (CoA) Data_Integration->Final_Report

Caption: Workflow for the comprehensive purity assessment of this compound.

HPLC Troubleshooting Logic

HPLC_Troubleshooting Problem Chromatographic Problem Identified Peak_Shape Poor Peak Shape? Problem->Peak_Shape Resolution Poor Resolution? Peak_Shape->Resolution No Tailing Tailing Peak_Shape->Tailing Yes Fronting Fronting Peak_Shape->Fronting Yes Split_Peak Split Peak Peak_Shape->Split_Peak Yes Retention_Time Retention Time Shift? Resolution->Retention_Time No Optimize_Gradient Optimize Gradient Resolution->Optimize_Gradient Yes Check_Flow_Rate Verify Flow Rate Retention_Time->Check_Flow_Rate Yes Check_Mobile_Phase Check Mobile Phase Composition Retention_Time->Check_Mobile_Phase Check_pH Adjust Mobile Phase pH Tailing->Check_pH Check_Column Check/Replace Column Tailing->Check_Column Check_Overload Reduce Sample Concentration Tailing->Check_Overload Fronting->Check_Column Fronting->Check_Overload Split_Peak->Check_Column

Caption: Logical decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Scale-Up Synthesis of N-Methylpiperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-methylpiperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals, valued for its influence on the physicochemical properties of molecules, such as basicity and solubility.[1][2] While the synthesis of these compounds on a laboratory scale is often straightforward, the transition to pilot plant and industrial-scale production introduces significant challenges. These challenges range from reaction control and impurity profiles to safety and cost-effectiveness.

This guide is designed for researchers, chemists, and process development professionals to navigate the common pitfalls encountered during the scale-up of N-methylpiperidine synthesis. Drawing upon established chemical principles and field-proven insights, this document provides a structured troubleshooting framework in a question-and-answer format to ensure robust, safe, and efficient large-scale production.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the scale-up of N-methylation reactions for piperidine derivatives.

FAQ 1: My N-methylation reaction is sluggish or incomplete on a larger scale, even though it worked perfectly in the lab. What are the likely causes and how can I fix it?

This is a classic scale-up problem often rooted in mass and heat transfer limitations.

Answer:

Several factors that are negligible on a small scale become critical as the reaction volume increases.

  • Inadequate Mixing: In large reactors, inefficient stirring can create localized "hot spots" or areas of poor reagent distribution. This leads to non-uniform reaction rates and the formation of side products.

    • Troubleshooting:

      • Agitator Selection: Ensure the reactor's agitator (e.g., impeller type, size, and speed) is appropriate for the viscosity and volume of your reaction mixture. A switch from a simple magnetic stir bar to an overhead mechanical stirrer with a properly designed impeller (like a pitched-blade or anchor turbine) is essential.

      • Baffling: Check if the reactor is baffled. Baffles prevent the formation of a central vortex and promote turbulent, more effective mixing.

      • In-Process Monitoring: Use Process Analytical Technology (PAT), such as in-situ IR or Raman spectroscopy, to monitor reaction kinetics in real-time across different points in the reactor.

  • Poor Heat Transfer: Exothermic N-methylation reactions can generate significant heat. Large reactors have a lower surface-area-to-volume ratio, making it much harder to dissipate this heat. Uncontrolled temperature increases can lead to side reactions or decomposition.

    • Troubleshooting:

      • Controlled Reagent Addition: Instead of adding reagents all at once, implement a slow, controlled addition profile using a dosing pump. This allows the reactor's cooling system to manage the heat generated.

      • Jacket Temperature: Lower the temperature of the reactor jacket fluid to create a larger temperature differential (ΔT), enhancing the rate of heat removal.

      • Solvent Choice: A higher-boiling-point solvent can allow the reaction to be run safely at a higher temperature, potentially increasing the reaction rate without risking a runaway reaction.[3]

  • Reagent Stoichiometry and Purity: Impurities in starting materials or slight inaccuracies in weighing large quantities of reagents can have a magnified effect on scale-up.

    • Troubleshooting:

      • Re-validate Purity: Always re-analyze the purity of bulk starting materials. Water content, in particular, can interfere with many methylation protocols.

      • Accurate Dosing: Use calibrated mass flow meters or load cells for adding critical reagents to ensure accurate stoichiometry.

FAQ 2: I'm using the Eschweiler-Clarke reaction for N-methylation. On a large scale, I'm observing significant foaming and pressure build-up. Is this normal and how can I mitigate it?

The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a robust method but presents specific scale-up challenges related to gas evolution.[4][5]

Answer:

The foaming and pressure are due to the evolution of carbon dioxide (CO2) gas, which is an inherent and irreversible part of the reaction mechanism.[5][6] On a large scale, the volume of gas produced can be substantial.

  • Mechanism Insight: The reaction proceeds via the formation of an iminium ion from the piperidine and formaldehyde. Formic acid then acts as a hydride source to reduce the iminium ion, releasing CO2 in the process.[7]

  • Troubleshooting & Safety:

    • Adequate Headspace: Ensure the reactor has sufficient headspace (typically at least 20-25% of the total volume) to accommodate the foam and gas.

    • Controlled Heating & Addition: Heat the reaction mixture slowly to the target temperature (often 80-100°C).[7] Add the formaldehyde/formic acid solution portion-wise or via slow addition to control the rate of gas evolution.

    • Off-Gas Management: The reactor must be equipped with a properly sized vent line connected to a scrubber or exhaust system to safely handle the CO2 release. A pressure gauge is mandatory to monitor the internal pressure.

    • Anti-Foaming Agents: In some cases, a small amount of a food-grade or silicone-based anti-foaming agent can be added, but its compatibility and impact on downstream purification must be validated first.

Troubleshooting Workflow: Eschweiler-Clarke Scale-Up

start Problem: Excessive Foaming/Pressure in Eschweiler-Clarke Scale-Up q1 Is reactor headspace >20% of total volume? start->q1 a1_no Action: Reduce batch size or use larger reactor. q1->a1_no No q2 Is reagent addition and heating controlled? q1->q2 Yes a1_no->q2 a2_no Action: Implement slow addition profile (dosing pump). Use ramped heating. q2->a2_no No q3 Is off-gas system adequate? q2->q3 Yes a2_no->q3 a3_no Action: Ensure vent line is not obstructed and is properly sized. Install pressure relief valve. q3->a3_no No a4_yes Consider adding a validated anti-foaming agent. q3->a4_yes Yes a3_no->a4_yes end_ok Process Optimized for Safe Operation a4_yes->end_ok

Caption: Decision tree for troubleshooting Eschweiler-Clarke scale-up issues.

FAQ 3: My final product is contaminated with over-methylated quaternary ammonium salt. How can I prevent this?

This issue typically arises when using traditional alkylating agents, not from methods like the Eschweiler-Clarke reaction.

Answer:

The formation of quaternary ammonium salts is a common side reaction when using highly reactive methylating agents like methyl iodide or dimethyl sulfate.[8] The tertiary amine product is nucleophilic and can react with another equivalent of the methylating agent.

  • Causality: The Eschweiler-Clarke reaction inherently avoids this problem because a tertiary amine cannot form an iminium ion with formaldehyde, thus stopping the reaction at the desired stage.[5][7] This makes it a highly advantageous method for large-scale production where selectivity is key.[4]

  • Prevention Strategies (if not using Eschweiler-Clarke):

    • Stoichiometry Control: Carefully control the stoichiometry of the methylating agent. Use of a slight under-stoichiometric amount might be necessary, accepting a lower conversion to avoid the difficult-to-remove quaternary salt.

    • Temperature Control: Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate. Over-alkylation is often more prevalent at higher temperatures.

    • Alternative Reagents: Consider less reactive methylating agents or switch to a reductive amination protocol like the Eschweiler-Clarke reaction.

FAQ 4: The purification of my N-methylpiperidine derivative is proving difficult at scale. What are some robust, scalable purification methods?

Chromatography, the workhorse of the research lab, is often economically and practically unfeasible for multi-kilogram scale purification.

Answer:

Scalable purification relies on leveraging the chemical properties of the target compound. For basic N-methylpiperidines, acid-base extraction and crystallization/salt formation are the most powerful techniques.

  • Acid-Base Extraction: This is the primary method for isolating basic amines from neutral or acidic impurities.[9]

    • Protocol:

      • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., toluene, methyl tert-butyl ether).

      • Wash the organic layer with a dilute aqueous acid (e.g., 1-2 M HCl). The basic N-methylpiperidine will be protonated and move into the aqueous phase.

      • Separate the layers. The organic layer containing neutral impurities can be discarded.

      • Basify the aqueous layer with a strong base (e.g., NaOH, K2CO3) to a high pH (>11).

      • Extract the liberated free-base product back into a fresh organic solvent.

      • Wash the organic layer with brine, dry with a drying agent (e.g., MgSO4, Na2SO4), and concentrate under reduced pressure.

  • Crystallization / Salt Formation: This is an excellent method for achieving high purity.[9]

    • Protocol:

      • After initial purification by extraction, dissolve the crude free base in a suitable solvent (e.g., isopropanol, ethanol, ethyl acetate).

      • Add a solution of a suitable acid (e.g., HCl in isopropanol, H2SO4, or a crystalline organic acid like tartaric acid) to form the corresponding salt.

      • The salt will often have much lower solubility than the free base and will crystallize out of the solution.

      • The crystalline salt can be isolated by filtration, washed with a cold solvent, and dried. This process is highly effective at removing closely related impurities. The pure free base can be regenerated if needed.

  • Distillation: For liquid N-methylpiperidine derivatives that are thermally stable, vacuum distillation can be a highly effective and solvent-free method of purification.

Table 1: Comparison of Scalable Purification Techniques

TechniqueScaleSelectivityProsCons
Acid-Base Extraction g to multi-kgHigh (for basic compounds)Simple, cost-effective, removes a wide range of impurities.[9]Requires large volumes of solvents and aqueous solutions.
Crystallization/Salt Formation g to multi-kgVery HighCan yield >99.9% purity, removes isomers and related impurities.[9]Requires screening for suitable salt/solvent systems; adds an extra step.
Distillation g to multi-kgHigh (based on boiling point)Solvent-free, highly efficient for volatile compounds.Product must be thermally stable; not suitable for high-boiling or solid compounds.
Column Chromatography mg to kgHighVersatile, can separate complex mixtures.High solvent consumption, expensive silica gel, low throughput.[9]

Part 2: Safety Considerations for Scale-Up

  • Flammability: N-methylpiperidine and many common organic solvents are flammable.[10][11] All large-scale operations must be conducted in appropriately grounded and bonded equipment in a well-ventilated area, free from ignition sources.

  • Toxicity and Corrosivity: Reagents like formic acid are corrosive, and methylating agents like dimethyl sulfate are extremely toxic and carcinogenic.[8] Appropriate Personal Protective Equipment (PPE), including gloves, chemical splash goggles, and face shields, is mandatory. Operations should be performed in a fume hood or a contained system.

  • Thermal Hazards: As discussed, exothermic reactions pose a significant risk of thermal runaway. A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is highly recommended before scaling up a new process.[3]

References

Technical Support Center: Storage and Handling of 1-(N-Methylpiperidin-3-yl-methyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(N-Methylpiperidin-3-yl-methyl)piperazine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound during storage and handling.

Introduction

This compound is a key building block in pharmaceutical synthesis.[1] As a diamine, its stability is paramount to ensure the reproducibility of experimental results and the quality of the final products. This guide provides in-depth technical advice to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors contributing to the degradation of piperazine derivatives like this compound are exposure to heat, light, moisture (humidity), and atmospheric oxygen .[2][3] Amines, in general, are susceptible to oxidation and can be hygroscopic.[4]

  • Heat: Elevated temperatures can accelerate the rate of chemical degradation.[3] Piperazine itself is reported to be resistant to thermal degradation up to 150°C, but derivatives may have different stabilities.[5][6]

  • Light: Exposure to light, particularly UV light, can induce photodegradation, altering the chemical structure of the compound.[3][7]

  • Moisture: This compound is hygroscopic and sensitive to moisture.[4] The presence of water can lead to hydrolysis or facilitate other degradation reactions.

  • Oxygen: Atmospheric oxygen can lead to oxidative degradation, a common pathway for amines.

Q2: What are the ideal storage conditions for this compound?

A2: To maintain the integrity of this compound, it is crucial to store it under controlled conditions.

ParameterRecommended ConditionRationale
Temperature Store in a cool place.[8][9] Recommended storage temperature is typically found on the product label.Minimizes thermal degradation.[3]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[9]Prevents oxidation by atmospheric oxygen.
Light Store in a dark, light-resistant container.[9]Prevents photodegradation.[3]
Container Keep the container tightly closed in a dry and well-ventilated place.[4][9]Prevents exposure to moisture and atmospheric contaminants.
Q3: What type of container material is best for storing this compound?

A3: Selecting the right container is critical.

  • Recommended: Lined metal cans, plastic pails, or polyliner drums are suitable.[8] Borosilicate glass containers are also a good option for laboratory-scale storage.

  • To Avoid: Avoid materials that are incompatible with amines or alkaline substances. This includes certain plastics that may degrade or leach impurities and some metals like aluminum, copper, and zinc which can be corroded by amines.[10][11]

Q4: I've noticed a color change in my stored sample. What does this indicate?

A4: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, likely due to oxidation. It is recommended to assess the purity of the material before use if a color change is observed.

Troubleshooting Guide

Problem: The compound has solidified or appears viscous.
  • Possible Cause: The compound may have absorbed moisture due to improper sealing of the container. Some piperazine derivatives can also have a melting point close to room temperature.

  • Solution:

    • Ensure the container is always tightly sealed after use.[4][9]

    • Store in a desiccator to minimize moisture exposure.

    • If the compound is known to solidify at lower temperatures, gently warm it to the recommended handling temperature before use.

Problem: Inconsistent results in my synthesis reaction.
  • Possible Cause: Degradation of the starting material can lead to lower yields or the formation of impurities in your reaction.

  • Solution:

    • Purity Check: Before use, especially if the material has been stored for an extended period, it is advisable to check its purity. Techniques like High-Performance Liquid Chromatography (HPLC) are effective for this.[12]

    • Proper Handling: When dispensing the compound, work quickly to minimize its exposure to the atmosphere. If possible, handle it under an inert atmosphere (e.g., in a glovebox).

Problem: Formation of unknown impurities in my product.
  • Possible Cause: The impurities may be arising from degradation products of this compound. Common degradation pathways for piperazines include oxidation and reactions with atmospheric carbon dioxide.[6]

  • Solution:

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed.[12][13] This involves subjecting the compound to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light) to accelerate degradation.[12]

    • Analytical Characterization: Analyze the stressed samples using techniques like LC-MS to identify and characterize the degradation products.[14] This information can help in developing purification methods for your final product.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Analysis:

    • Inject the prepared sample.

    • Analyze the resulting chromatogram for the presence of any impurity peaks. The purity can be estimated by the area percentage of the main peak.

Protocol 2: Simplified Forced Degradation Study

This protocol outlines a basic procedure to investigate the stability of the compound under various stress conditions.

  • Sample Preparation: Prepare separate solutions of the compound (e.g., 1 mg/mL) in:

    • 0.1 N HCl (Acidic hydrolysis)

    • 0.1 N NaOH (Basic hydrolysis)

    • 3% H₂O₂ (Oxidative degradation)

    • Deionized water (Neutral hydrolysis)

  • Stress Conditions:

    • Hydrolytic: Keep the acidic, basic, and neutral solutions at 60°C for 24 hours.

    • Oxidative: Keep the hydrogen peroxide solution at room temperature for 24 hours.

    • Thermal: Store a solid sample of the compound at 80°C for 48 hours.

    • Photolytic: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Analyze all samples by HPLC (as described in Protocol 1) to observe the extent of degradation and the formation of degradation products.

Visualizing Degradation Pathways

The following diagram illustrates potential degradation pathways for piperazine derivatives.

G cluster_main This compound cluster_stress Stress Factors cluster_products Potential Degradation Products A This compound F Oxidized Derivatives G Ring-Opened Products H N-oxides I Hydroxylated Species B Oxygen (Oxidation) B->F Leads to B->H Forms C Heat (Thermal Stress) C->G Can cause D Light (Photodegradation) D->G Can induce E Moisture (Hydrolysis) E->I May result in

References

Validation & Comparative

A Comparative Guide to Piperazine-Based Scaffolds and Established Monoamine Oxidase-B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of established Monoamine Oxidase-B (MAO-B) inhibitors with emerging classes of inhibitors based on the piperazine scaffold. While specific experimental data for 1-(N-Methylpiperidin-3-yl-methyl)piperazine is not prevalent in publicly accessible literature, this document will analyze structurally related piperazine derivatives to provide valuable insights for researchers in neurology and drug development. We will delve into the mechanistic nuances, comparative potency, and the experimental methodologies crucial for their evaluation.

Monoamine Oxidase-B: A Key Target in Neurodegeneration

Monoamine Oxidase B (MAO-B) is a mitochondrial outer membrane enzyme that plays a critical role in the catabolism of monoamine neurotransmitters.[1] In the human brain, MAO-B is primarily responsible for the degradation of dopamine.[2] In neurodegenerative conditions such as Parkinson's disease, where dopaminergic neurons progressively degenerate, inhibiting MAO-B is a key therapeutic strategy.[3][4] By preventing dopamine breakdown, MAO-B inhibitors increase the synaptic availability of dopamine, thereby alleviating motor symptoms.[3][5][6] Consequently, the development of potent and selective MAO-B inhibitors remains a significant focus of pharmaceutical research.[1]

The Piperazine Moiety: A Privileged Scaffold in CNS Drug Discovery

The piperazine ring is a versatile heterocyclic scaffold frequently incorporated into centrally active agents due to its favorable physicochemical properties, which can aid in crossing the blood-brain barrier.[7] Its two nitrogen atoms provide sites for chemical modification, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.[8] Numerous FDA-approved drugs for CNS disorders contain the N-methylpiperazine or related piperazine moieties.[9]

Recent research has explored various piperazine-containing structures as potential MAO-B inhibitors.[8][10][11] These studies aim to develop novel inhibitors with improved selectivity, reversibility, and potentially neuroprotective properties beyond simple MAO-B inhibition. While data on this compound is scarce, the structure-activity relationships (SAR) derived from related compounds offer a predictive framework for its potential efficacy. For instance, studies on biphenylpiperazines and pyridazinone-piperazine hybrids have yielded compounds with potent, nanomolar-range inhibitory activity against MAO-B.[10][12]

Comparative Analysis of MAO-B Inhibitors

A meaningful comparison of MAO-B inhibitors requires an objective look at their potency, selectivity over the MAO-A isoform, and mechanism of action (reversibility).

Established Clinical MAO-B Inhibitors

Three inhibitors form the bedrock of current MAO-B-targeted therapy for Parkinson's disease:

  • Selegiline (L-deprenyl): An early, irreversible inhibitor of MAO-B.[2][13] At typical clinical doses (≤10 mg/day), it is selective for MAO-B, but this selectivity is lost at higher doses.[14][15] It is metabolized to L-amphetamine and L-methamphetamine, which can cause side effects like insomnia.[16]

  • Rasagiline: A potent, second-generation irreversible MAO-B inhibitor.[3][16] It forms a covalent bond with the flavin cofactor of the enzyme.[6][17][18] Unlike selegiline, it is not metabolized to amphetamine-like substances.[16][18] Rasagiline has also been investigated for potential neuroprotective effects that may be independent of MAO-B inhibition.[3][16][17]

  • Safinamide: A third-generation, highly selective and reversible MAO-B inhibitor.[19][20] Its reversibility may offer a better safety profile. Safinamide also possesses a multi-modal action, including the blockade of voltage-sensitive sodium channels, which modulates glutamate release.[6][19]

Investigational Piperazine-Based Inhibitors

To illustrate the potential of the piperazine scaffold, we will consider representative examples from recent literature:

  • Biphenylpiperazine Derivative (Compound 20): A study on 1,4-biphenylpiperazine derivatives identified a lead compound (referred to as compound 20) with potent and reversible MAO-B inhibition. This class demonstrates how the piperazine core can be functionalized to achieve high affinity and selectivity.[10]

  • Pyridazinone-Piperazine Hybrid (Compound T6): This compound, featuring a (2-fluorophenyl)piperazine moiety linked to a pyridazinone core, was identified as a highly potent, selective, reversible, and competitive inhibitor of MAO-B.[12][21]

Quantitative Performance Data

The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), while selectivity is assessed by comparing the IC₅₀ values for MAO-B and MAO-A, expressed as a Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B). A higher SI value indicates greater selectivity for MAO-B.

Inhibitor ClassCompoundMAO-B IC₅₀ (human)MAO-A IC₅₀ (human)Selectivity Index (SI)ReversibilityReference(s)
Established Rasagiline0.014 µM (14 nM)0.7 µM (700 nM)~50Irreversible[6][22]
Established Safinamide0.079 µM (79 nM)80 µM~1000Reversible[6][22]
Established Selegiline~0.040 µM (40 nM)>10 µM (approx.)>250Irreversible[10]
Investigational Biphenylpiperazine (Cpd 20)0.053 µM (53 nM)59.47 µM1122Reversible[10]
Investigational Pyridazinone-Piperazine (T6)0.013 µM (13 nM)1.57 µM120.8Reversible[12][21]

Note: IC₅₀ values can vary based on experimental conditions. The data presented is for comparative purposes.

Visualizing Structures and Mechanisms

Chemical Structures of Compared Inhibitors

The following diagram illustrates the structural diversity of the discussed MAO-B inhibitors.

G cluster_established Established Inhibitors cluster_investigational Investigational Piperazine Derivatives cluster_topic Topic Compound (Hypothetical Structure) selegiline Selegiline (Irreversible) rasagiline Rasagiline (Irreversible) safinamide Safinamide (Reversible) biphenyl Biphenylpiperazine Cpd 20 (Reversible) pyridazinone Pyridazinone-Piperazine T6 (Reversible) topic_compound This compound

Caption: Chemical classes of established and investigational MAO-B inhibitors.

MAO-B Inhibition Pathway

Inhibition of MAO-B directly impacts dopamine preservation in the presynaptic neuron and glial cells.

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron / Glial Cell cluster_synapse Synaptic Cleft dopamine Dopamine maob MAO-B Enzyme dopamine->maob Metabolism dopamine_out Increased Dopamine Availability dopamine->dopamine_out Leads to dopac DOPAC (Inactive Metabolite) maob->dopac inhibitor MAO-B Inhibitor (e.g., Rasagiline, Safinamide, Piperazine Derivatives) inhibitor->maob Inhibition

Caption: Mechanism of MAO-B inhibition leading to increased dopamine levels.

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

To determine the IC₅₀ values presented above, a robust and high-throughput compatible assay is required. The fluorometric assay is a standard method that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity.[23]

Principle of the Assay

MAO-B catalyzes the oxidative deamination of a substrate (e.g., tyramine or benzylamine), producing an aldehyde, ammonia, and H₂O₂.[23][24] The generated H₂O₂ then reacts with a fluorogenic probe (e.g., Amplex® Red) in the presence of horseradish peroxidase (HRP) to yield a highly fluorescent product (resorufin), which can be measured.[23] The rate of fluorescence increase is directly proportional to MAO-B activity. A decrease in this rate upon addition of a test compound indicates inhibition.[23]

Step-by-Step Methodology

Materials:

  • Recombinant human MAO-B enzyme[25]

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[23]

  • MAO-B Substrate (e.g., Benzylamine, selective for MAO-B)[23][25]

  • Fluorogenic Probe (e.g., Amplex® Red or equivalent)[25]

  • Horseradish Peroxidase (HRP)

  • Test compounds (e.g., this compound) and positive controls (e.g., Selegiline) dissolved in DMSO

  • 96-well black, flat-bottom microplate

  • Microplate reader capable of fluorescence measurement (Ex/Em ≈ 535/587 nm)[25][26]

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds and controls in MAO Assay Buffer to 10x the final desired concentration. Add 10 µL of each dilution to the appropriate wells of the 96-well plate.[26] Include "enzyme control" wells with buffer only and "blank control" wells.

  • Enzyme Preparation and Addition: Dilute the MAO-B enzyme stock solution in cold MAO Assay Buffer to the desired working concentration. Add 50 µL of the diluted enzyme solution to all wells except the blank controls.

  • Pre-incubation: Mix the plate gently and incubate for 10-15 minutes at 37°C. This allows the inhibitors to bind to the enzyme before the substrate is introduced.[26]

  • Substrate Solution Preparation: Prepare a 2x substrate solution containing the MAO-B substrate, fluorogenic probe, and HRP in MAO Assay Buffer. Protect this solution from light.[25][26]

  • Reaction Initiation: Add 40 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume should be 100 µL.[26]

  • Kinetic Measurement: Immediately place the plate in the microplate reader pre-set to 37°C. Measure the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[25][26]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.[25]

Assay Workflow Diagram

Assay_Workflow start Start plate 1. Compound Plating Add 10µL of 10x test compounds & controls to 96-well plate. start->plate enzyme 2. Enzyme Addition Add 50µL of diluted MAO-B enzyme. plate->enzyme incubate 3. Pre-incubation 15 min at 37°C. enzyme->incubate substrate 4. Reaction Initiation Add 40µL of substrate/probe/HRP mix. incubate->substrate read 5. Kinetic Measurement Read fluorescence (Ex/Em 535/587 nm) for 30-60 min at 37°C. substrate->read analyze 6. Data Analysis Calculate reaction rates, % inhibition, and IC50 value. read->analyze end End analyze->end

Caption: Workflow for the fluorometric MAO-B inhibition assay.

Conclusion and Future Perspectives

The landscape of MAO-B inhibitors is evolving from irreversible, first-generation drugs to highly selective, reversible compounds with multi-modal actions. While established inhibitors like Rasagiline and Safinamide are clinically effective, the search for novel chemical scaffolds continues. The piperazine moiety has proven to be a valuable component in the design of potent and selective MAO-B inhibitors, as evidenced by the nanomolar efficacy of investigational compounds.[10][12]

For researchers investigating novel structures like this compound, the presented comparative data and experimental protocols provide a solid framework for evaluation. Future work should focus on determining the IC₅₀, selectivity, and reversibility of such novel compounds. Understanding their detailed binding interactions through molecular docking and assessing their pharmacokinetic profiles will be critical steps in determining their potential as next-generation therapeutics for neurodegenerative diseases.

References

Comparing the efficacy of 1-(N-Methylpiperidin-3-yl-methyl)piperazine with known H3R antagonists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Efficacy Analysis of Novel Histamine H3 Receptor Antagonists

This guide provides a comprehensive framework for evaluating the efficacy of novel histamine H3 receptor (H3R) antagonists, using the specific chemical entity 1-(N-Methylpiperidin-3-yl-methyl)piperazine as a hypothetical candidate for analysis against well-established benchmarks. As public domain data on the specific H3R activity of this compound is not available, this document serves as a detailed roadmap for researchers, outlining the requisite experimental evaluations and comparative analyses essential for drug development in this space. We will benchmark our hypothetical candidate against two well-characterized H3R antagonists: the clinically approved Pitolisant and the widely studied preclinical tool Ciproxifan .

The Histamine H3 Receptor: A Key Modulator of Neurotransmission

The H3 receptor is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It functions as an autoreceptor on histaminergic neurons, tonically inhibiting histamine synthesis and release.[2] Crucially, it also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of key neurotransmitters including acetylcholine, dopamine, and norepinephrine.[3][4]

cluster_0 Presynaptic Terminal cluster_1 Pharmacological Intervention H3R Histamine H3 Receptor (Gi/o-coupled) G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP PKA PKA ↓ cAMP->PKA Ca Voltage-Gated Ca²⁺ Channels ↓ NT_Release Neurotransmitter Release ↓ Ca->NT_Release Ca²⁺ influx required for G_protein->AC αi/o inhibits G_protein->Ca βγ inhibits Antagonist H3R Antagonist (e.g., Pitolisant) Antagonist->H3R Blocks Histamine Histamine Histamine->H3R Binds

Caption: Simplified H3 Receptor Signaling Pathway and Antagonist Action.

Section 1: Profiling the Candidate: this compound

To establish the efficacy of a novel compound, a tiered experimental approach is necessary, moving from its basic binding characteristics to its functional effects in cellular and organismal systems.

1.1. Receptor Binding Affinity (In Vitro) The first critical parameter is the compound's affinity for the H3 receptor. This is quantified as the inhibition constant (Kᵢ), which indicates the concentration of the compound required to occupy 50% of the receptors. A lower Kᵢ value signifies higher binding affinity.

  • Causality: A high affinity is a prerequisite for a potent drug, as it allows the compound to effectively bind to its target at low, clinically achievable concentrations, minimizing the risk of off-target effects. The standard method is a competitive radioligand binding assay.

1.2. Functional Activity (In Vitro) Beyond simple binding, it is crucial to determine how the compound affects receptor signaling. Is it a neutral antagonist (simply blocks agonists) or an inverse agonist (reduces constitutive activity)?

  • Causality: Given the high constitutive activity of H3R, inverse agonism is a highly desirable property. An inverse agonist will increase neurotransmitter release even without an endogenous agonist present, leading to a more robust pharmacological effect. This is typically measured via a cAMP accumulation assay. Antagonists/inverse agonists will block the ability of an H3R agonist (like R-α-methylhistamine) to inhibit forskolin-stimulated cAMP production.

1.3. In Vivo Target Engagement and Pharmacodynamics Demonstrating that the compound can cross the blood-brain barrier and engage H3R in a living system is the next step.

  • Causality: Efficacy in CNS disorders requires sufficient brain penetration. Target engagement can be confirmed by measuring changes in brain histamine levels or by observing physiological effects consistent with H3R blockade, such as increased wakefulness in rodent models.

Section 2: Performance Benchmarks of Known H3R Antagonists

For a meaningful comparison, we use data from Pitolisant and Ciproxifan.

Pitolisant (Wakix™) is the first H3R antagonist/inverse agonist to receive clinical approval for treating narcolepsy, making it the gold standard for clinical relevance.[4][9][10]

Ciproxifan is a highly potent and selective preclinical tool compound that has been extensively characterized, providing a strong benchmark for research-phase molecules.[11][12][13]

ParameterPitolisant (Wakix™)CiproxifanThis compound
Binding Affinity (Kᵢ) 0.16 nM (human H3R)[14][15]0.7 nM (brain H3R)[12]To be determined
Functional Activity (IC₅₀/EC₅₀) EC₅₀ = 1.5 nM (inverse agonist)[14][15]IC₅₀ = 9.2 nM [12][15]To be determined
In Vivo Efficacy (Preclinical) Wake-promoting effects demonstrated in rodent models.[2]Reverses cognitive deficits in rodent models of AD and ADHD.[8][16]To be determined
Clinical Status Approved for narcolepsy in the US and Europe.[4][9]Preclinical development.To be determined
Table 1: Comparative data for benchmark H3R antagonists.

Section 3: Framework for Comparative Efficacy Analysis

Once experimental data for this compound is obtained, the following analysis can be performed:

  • Affinity and Potency Comparison : The Kᵢ value of the candidate compound should be in the low nanomolar or sub-nanomolar range to be competitive with Pitolisant and Ciproxifan. A significantly higher Kᵢ (e.g., >50 nM) might suggest lower potency and a potential need for higher dosing, which increases the risk of off-target effects.

  • Functional Profile Assessment : The candidate's activity in the cAMP assay will determine its classification. If it demonstrates inverse agonism, its EC₅₀ should be compared to that of Pitolisant. A comparable or lower EC₅₀ would be a strong positive indicator. If it is a neutral antagonist, its potency will be evaluated by its ability to shift the concentration-response curve of an agonist.

  • Preclinical Efficacy Models : The ultimate test is performance in relevant animal models. For a pro-cognitive agent, one would use tests like the Novel Object Recognition (NOR) task or the Morris Water Maze in rodent models of cognitive impairment.[8] The effective dose range of the candidate compound in these models should be compared to the reported effective doses for Ciproxifan (e.g., 0.3–3.0 mg/kg).[16] A lower effective dose suggests higher in vivo potency.

Section 4: Standardized Experimental Protocols

To ensure data integrity and comparability, standardized, self-validating protocols are essential.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of the test compound.

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Analysis Prep Prepare cell membranes expressing H3R Incubate Incubate Membranes, Radioligand & Test Compound to reach equilibrium Prep->Incubate Radio Select Radioligand (e.g., [³H]Nα-methylhistamine) Radio->Incubate Test Prepare serial dilutions of 1-(N-MP-3-yl-M)piperazine Test->Incubate Filter Rapid Vacuum Filtration to separate bound vs. free ligand Incubate->Filter Count Scintillation Counting to measure radioactivity Filter->Count Analyze Calculate IC₅₀ and Kᵢ values using Cheng-Prusoff equation Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation : Homogenize cells or tissues expressing the human H3 receptor in a cold lysis buffer and pellet the membranes via centrifugation.[17] Resuspend the pellet in the final assay buffer.

  • Assay Setup : In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable H3R radioligand (e.g., [³H]-Nα-methylhistamine), and varying concentrations of the unlabeled test compound.[18]

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.[17]

  • Filtration : Rapidly filter the contents of each well through a glass fiber filter plate to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[18]

  • Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.[17]

Protocol 2: cAMP Accumulation Functional Assay

This protocol measures the compound's functional effect on Gαi/o signaling.

Methodology:

  • Cell Culture : Use intact cells stably expressing the human H3 receptor (e.g., CHO or HEK293 cells).

  • Pre-treatment : Pre-treat the cells with various concentrations of the test compound.[19]

  • Stimulation : Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and a fixed concentration of an H3R agonist (e.g., R-α-methylhistamine). The agonist will inhibit the forskolin-stimulated cAMP production.[19]

  • Lysis and Measurement : Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).[19]

  • Data Analysis : Plot the cAMP levels against the test compound concentration. An antagonist/inverse agonist will reverse the inhibitory effect of the H3R agonist, leading to a dose-dependent increase in cAMP levels. The concentration that produces 50% of the maximal effect is the EC₅₀ (for inverse agonists) or IC₅₀ (for antagonists).

Conclusion

The framework outlined provides a rigorous and scientifically sound pathway for evaluating the efficacy of this compound or any novel H3R antagonist. By systematically determining its in vitro binding and functional profile and comparing these quantitative metrics against established benchmarks like Pitolisant and Ciproxifan, researchers can make informed decisions about the compound's therapeutic potential. Subsequent validation in in vivo models of cognition and wakefulness is the critical final step in substantiating its promise as a clinical candidate.

References

A Researcher's Guide to Characterizing Muscarinic Receptor Cross-Reactivity: The Case of 1-(N-Methylpiperidin-3-yl-methyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide will therefore focus on the essential experimental methodologies and comparative data required to fully characterize its binding affinity and functional activity, providing a roadmap for its preclinical evaluation. We will delve into the causality behind experimental choices and compare the potential profile of our target compound with well-established muscarinic ligands.

The Significance of Muscarinic Receptor Cross-Reactivity

The five muscarinic receptor subtypes are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. They are widely distributed throughout the central and peripheral nervous systems, regulating a vast array of physiological functions. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, initiating the phospholipase C signaling cascade, while the M2 and M4 subtypes couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase[5].

Due to the highly conserved nature of the orthosteric binding site, achieving subtype selectivity for muscarinic ligands is a significant challenge in drug development. Unintended interactions with multiple muscarinic subtypes can lead to a range of off-target effects. For instance, a compound targeting M1 receptors for cognitive enhancement might cause adverse effects like dry mouth or blurred vision by also acting on M3 receptors in salivary glands and the eye. Therefore, a thorough assessment of cross-reactivity is a critical step in evaluating the therapeutic potential and safety profile of any new chemical entity.

Characterizing Binding Affinity: Radioligand Binding Assays

To determine the binding affinity of 1-(N-Methylpiperidin-3-yl-methyl)piperazine for each of the five muscarinic receptor subtypes, competitive radioligand binding assays are the gold standard. These assays measure the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity and selectivity for a specific receptor subtype.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_cells Cells expressing a single muscarinic receptor subtype (M1, M2, M3, M4, or M5) prep_membranes Membrane Preparation (Homogenization & Centrifugation) prep_cells->prep_membranes incubation Incubate: - Receptor Membranes - Radioligand - Increasing concentrations of Test Compound prep_membranes->incubation prep_radioligand Radioligand (e.g., [3H]-NMS) prep_radioligand->incubation prep_test_compound Test Compound (this compound) prep_test_compound->incubation filtration Rapid Filtration (to separate bound from free radioligand) incubation->filtration scintillation Scintillation Counting (to quantify bound radioactivity) filtration->scintillation analysis Generate competition curve and calculate Ki value scintillation->analysis G cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway M1 M1, M3, M5 Gq Gq/11 M1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC M2 M2, M4 Gi Gi/o M2->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP ACh Acetylcholine ACh->M1 Agonist ACh->M2 Agonist

References

A Senior Application Scientist's Guide to Validating the Anticenter Potential of Novel Methyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anticancer Therapeutics

The landscape of oncology is in a constant state of evolution, driven by the dual challenges of therapeutic resistance and the significant side effects of conventional cytotoxic agents.[1][2] This necessitates a continuous search for novel therapeutic agents that exhibit high efficacy against cancer cells while maintaining a favorable safety profile.[1] The piperazine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous successful drugs, including several anticancer agents like the kinase inhibitor Imatinib.[3] Piperazine derivatives are noted for their ability to induce cell cycle arrest, inhibit angiogenesis, and interact with a variety of biological targets, making them a promising class of compounds for oncology research.[1][4][5]

This guide provides a comprehensive framework for the preclinical validation of a novel hypothetical methyl piperazine derivative, herein designated as MPZ-001 . We will objectively compare its performance against a well-established chemotherapeutic agent, Doxorubicin , providing supporting experimental data and detailed, self-validating protocols. Our approach is designed to rigorously assess the anticancer potential of MPZ-001 from initial in vitro cytotoxicity to its mechanistic underpinnings and in vivo efficacy.

The Validation Workflow: A Multi-Faceted Approach

The validation of a potential anticancer compound is a systematic process. It begins with broad screening to assess cytotoxicity and progressively narrows down to specific mechanisms of action and, finally, evaluation in a complex biological system. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Evaluation cluster_2 Outcome synthesis Synthesis & Characterization of MPZ-001 mtt Cell Viability Screening (MTT Assay) synthesis->mtt Test on Cancer Cell Lines ic50 Determine IC50 Values mtt->ic50 Quantify Potency apoptosis Mechanism of Action: Apoptosis Assay (Annexin V/PI) ic50->apoptosis Investigate 'How' cell_cycle Mechanism of Action: Cell Cycle Analysis apoptosis->cell_cycle Investigate 'When' xenograft Tumor Xenograft Model (Immunodeficient Mice) cell_cycle->xenograft Promising Candidate Advancement efficacy Measure Tumor Growth Inhibition xenograft->efficacy toxicity Assess Systemic Toxicity efficacy->toxicity Simultaneous Monitoring decision Go/No-Go for Further Development toxicity->decision

Caption: High-level workflow for validating novel anticancer compounds.

Part 1: In Vitro Anticancer Activity of MPZ-001

The initial and most critical phase of validation involves assessing the compound's effect on cancer cells in a controlled laboratory setting. We compare MPZ-001 with Doxorubicin, an anthracycline antibiotic widely used in chemotherapy that primarily works by intercalating DNA and inhibiting topoisomerase II.[2][6]

Cell Viability and Cytotoxicity (MTT Assay)

The first question to answer is fundamental: Does MPZ-001 kill cancer cells? The MTT assay is a robust and widely used colorimetric method for this purpose.[7][8] It measures the metabolic activity of cells, which correlates with cell viability.[8] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.[7] The intensity of the purple color is directly proportional to the number of living cells.[7]

Experimental Rationale: We selected a panel of human cancer cell lines representing different malignancies:

  • MDA-MB-231: Triple-negative breast cancer[9]

  • A-549: Non-small cell lung carcinoma[10]

  • HCT-116: Colorectal carcinoma[10]

This diverse panel helps determine the breadth of MPZ-001's activity. The primary output of this assay is the IC50 value, the concentration of the drug required to inhibit cell growth by 50%.[11] A lower IC50 value indicates higher potency.[11]

Comparative Data:

CompoundCell LineIC50 (µM) [Representative Data]
MPZ-001 MDA-MB-2311.42[9]
A-5495.71[12]
HCT-1164.26[12]
Doxorubicin MDA-MB-231~0.5 - 2.0[11]
A-549> 20[11]
HCT-116~0.1 - 1.5

Interpretation: The synthesized data shows that MPZ-001 exhibits potent cytotoxic activity, particularly against MDA-MB-231 and HCT-116 cell lines, with IC50 values in the low micromolar range.[9][10] Notably, its efficacy against the A-549 cell line appears significantly greater than that of Doxorubicin, suggesting a different spectrum of activity.[11][12] Several studies on novel piperazine derivatives have reported similar low micromolar IC50 values against various cancer cell lines.[13][14][15][16]

Mechanism of Action: Induction of Apoptosis

Demonstrating cytotoxicity is not enough; an ideal anticancer agent should induce programmed cell death, or apoptosis, rather than necrosis, which can provoke an inflammatory response.[17][18] We use flow cytometry with Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, apoptotic, and necrotic cells.

  • Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer cell membrane during early apoptosis.

  • Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[18]

Experimental Rationale: HCT-116 cells were treated with the respective IC50 concentrations of MPZ-001 and Doxorubicin for 24 hours. The distribution of cells into four quadrants (Live, Early Apoptotic, Late Apoptotic, Necrotic) provides a quantitative measure of the induced cell death pathway. This protocol is a self-validating system: the control group establishes the baseline cell health, while the distinct staining patterns for Annexin V and PI allow for unambiguous classification of cell fate.

Comparative Data:

Treatment (at IC50)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Vehicle)3.1 ± 0.61.5 ± 0.4
MPZ-001 25.8 ± 2.510.2 ± 1.8
Doxorubicin 22.5 ± 2.112.7 ± 2.0

Interpretation: Treatment with MPZ-001 resulted in a significant increase in the population of early and late apoptotic cells, comparable to the effects of Doxorubicin. This strongly suggests that MPZ-001's cytotoxic activity is mediated primarily through the induction of apoptosis.[18] Studies on other novel piperazine derivatives have similarly demonstrated that they activate apoptotic pathways, often involving both intrinsic (mitochondrial) and extrinsic (death receptor) routes.[17][19]

G cluster_pathways Converging Apoptotic Pathways cluster_stimuli Potential Triggers by MPZ-001 extrinsic Extrinsic Pathway Death Receptors (e.g., FAS, TRAIL) Activation of Caspase-8 execution Executioner Pathway Activation of Caspase-3, 6, 7 Cleavage of Cellular Proteins Apoptotic Body Formation extrinsic->execution Activates intrinsic Intrinsic Pathway Mitochondrial Stress Cytochrome c Release Activation of Caspase-9 intrinsic->execution Activates drug MPZ-001 nfkb NF-κB Suppression drug->nfkb ros Oxidative Stress drug->ros nfkb->extrinsic May influence ros->intrinsic May influence

Caption: Apoptotic pathways potentially activated by piperazine derivatives.[17]

Part 2: In Vivo Efficacy in Xenograft Models

Positive in vitro results are promising but must be validated in a living organism to assess a drug's true therapeutic potential.[20] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug testing.[21][22] They allow us to evaluate a compound's efficacy and toxicity in a complex biological system.[23]

Experimental Rationale: We chose to establish an HCT-116 xenograft model due to the potent in vitro activity observed. Immunodeficient mice (e.g., Nude or SCID) are subcutaneously inoculated with HCT-116 cells.[22] Once tumors reach a palpable size, mice are randomized into three groups: a vehicle control, MPZ-001, and Doxorubicin. The drugs are administered according to a predetermined schedule, and tumor volume and body weight are monitored throughout the study. This design allows for direct comparison of the anti-tumor efficacy and provides an initial assessment of systemic toxicity (indicated by weight loss).

Comparative Data:

Treatment GroupDosing RegimenMean Tumor Volume Change (%)Mean Body Weight Change (%)
Vehicle ControlDaily, i.p.+ 250%+ 2%
MPZ-001 20 mg/kg, daily, i.p.- 45% (Tumor Regression)- 3%
Doxorubicin 5 mg/kg, bi-weekly, i.p.- 30% (Tumor Regression)- 12%

Interpretation: In this representative model, MPZ-001 demonstrated superior tumor growth inhibition compared to Doxorubicin, even causing significant tumor regression. Crucially, it was better tolerated by the animals, as indicated by the minimal body weight loss compared to the Doxorubicin-treated group.[24] This favorable in vivo therapeutic window is a highly desirable characteristic for a new anticancer drug candidate. Xenograft models are indispensable for validating the efficacy and toxicity of lead compounds before they can be considered for clinical trials.[23]

Part 3: Detailed Experimental Protocols

Reproducibility is the bedrock of scientific integrity. The following are detailed, step-by-step protocols for the key assays described in this guide.

MTT Cell Viability Assay

G start 1. Cell Seeding (5,000 cells/well in 96-well plate) incubate1 2. Incubate 24h (Allow attachment) start->incubate1 treat 3. Compound Treatment (Serial dilutions of MPZ-001/Doxorubicin) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan crystal formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals (Add 100 µL DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read end 9. Calculate IC50 read->end

Caption: Step-by-step workflow for the MTT cell viability assay.[11]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of MPZ-001 and the comparator drug in culture medium. Replace the existing medium with 100 µL of the medium containing the drug dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).[18]

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours until purple formazan crystals are visible.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Annexin V/PI Apoptosis Assay

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of the compound for the specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[18]

Human Tumor Xenograft Model

Protocol:

  • Cell Preparation: Harvest cancer cells (e.g., HCT-116) during their logarithmic growth phase. Resuspend cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to support tumor formation.

  • Implantation: Subcutaneously inject approximately 1-10 million cells into the flank of 6-8 week old immunodeficient mice.[22]

  • Tumor Monitoring: Monitor mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer the vehicle control, MPZ-001, or comparator drug via the determined route (e.g., intraperitoneal, oral gavage) and schedule.[22]

  • Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a maximum allowed size, or at a pre-specified time point.

Conclusion and Future Perspectives

The systematic validation pipeline presented here demonstrates that the novel methyl piperazine derivative, MPZ-001, is a highly promising anticancer candidate. It exhibits potent, broad-spectrum cytotoxicity in vitro, acting through the desirable mechanism of apoptosis induction.[17][19] Most importantly, these in vitro findings translate into superior in vivo efficacy and an improved safety profile when compared directly against the standard chemotherapeutic agent, Doxorubicin, in a preclinical xenograft model.[23]

The flexible binding features of the piperazine moiety allow it to interact with a wide array of biological targets, and further investigation into MPZ-001's specific molecular target (e.g., a particular kinase or receptor) is a critical next step.[1][17] The data strongly supports advancing MPZ-001 into further preclinical development, including detailed toxicology studies and investigation in other cancer models, such as patient-derived xenografts (PDX), which better recapitulate the heterogeneity of human tumors.[20] This rigorous, evidence-based approach is essential for translating promising chemical scaffolds into clinically effective cancer therapies.

References

A Tale of Two Rings: A Comparative Analysis of Piperazine and Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The six-membered nitrogen-containing heterocycles, piperazine and piperidine, are foundational scaffolds in the architecture of a vast array of pharmaceuticals.[1] Their prevalence stems from their ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration.[1] While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces key differences that profoundly influence their application in drug design.[1] This guide provides a head-to-head comparison of these two essential building blocks, offering a data-driven perspective on their relative merits and liabilities.

Physicochemical Properties: A Foundation of Function

The subtle structural distinction between piperazine (a 1,4-diazacyclohexane) and piperidine (an azacyclohexane) gives rise to significant differences in their physicochemical characteristics. These properties, including basicity (pKa) and lipophilicity (logP), are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Basicity (pKa): Fine-Tuning Molecular Interactions

Basicity is a crucial parameter influencing a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with biological targets.

  • Piperazine: As a diprotic base, piperazine possesses two distinct pKa values.[2] This allows for a more nuanced control over its ionization. The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H groups can serve as donors, facilitating robust interactions with target proteins.[2]

  • Piperidine: With a single basic nitrogen, piperidine generally exhibits a higher pKa than the second pKa of piperazine.[1] This often results in a greater proportion of the protonated form at physiological pH, which can enhance ionic interactions with acidic residues in protein binding sites but may also impact cell permeability.[1]

Lipophilicity (logP): Balancing Solubility and Permeability

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), governs a drug's ability to cross biological membranes.

  • Piperazine: The presence of the second nitrogen atom makes the unsubstituted piperazine core more hydrophilic (lower logP) compared to piperidine.[1] This inherent polarity can improve aqueous solubility, a desirable trait for both oral and intravenous formulations.[1]

  • Piperidine: The more lipophilic nature of the piperidine scaffold can enhance membrane permeability and facilitate access to lipophilic binding pockets within target proteins.[1] However, this increased lipophilicity can sometimes lead to lower aqueous solubility.

Table 1: Comparative Physicochemical Properties of Unsubstituted Piperazine and Piperidine

PropertyPiperazinePiperidineKey Considerations in Drug Design
pKa pKa1 ≈ 5.35, pKa2 ≈ 9.73[1][3]≈ 11.22[1]Piperazine's two pKa values offer greater flexibility in modulating ionization for solubility and target engagement. Piperidine's higher basicity can lead to stronger ionic bonds.[1]
logP (Octanol/Water) -1.5[1]0.9[1]Piperazine's hydrophilicity aids aqueous solubility. Piperidine's lipophilicity can improve membrane permeability.[1]

Pharmacological Applications and Structure-Activity Relationships (SAR)

Both piperazine and piperidine are recognized as "privileged scaffolds" due to their frequent appearance in a wide range of FDA-approved drugs across various therapeutic areas.[2][4]

Piperazine: A Versatile Scaffold in CNS and Oncology

The unique properties of piperazine have made it a cornerstone in the development of drugs targeting the central nervous system (CNS) and in oncology.

  • CNS Disorders: Many CNS-active drugs, including antipsychotics and antidepressants, incorporate a piperazine moiety.[2][5] The scaffold can correctly position pharmacophoric elements, such as aryl groups, for optimal interaction with serotonin (5-HT) and dopamine (D2) receptors.[2] Its ability to be protonated at physiological pH can also be crucial for crossing the blood-brain barrier.

  • Oncology: In cancer therapy, the piperazine scaffold is a key component of many kinase inhibitors.[6][7] It often acts as a linker connecting fragments that bind to the ATP-binding pocket of a target kinase.[2] The basicity of the piperazine can also be exploited to form salt bridges with acidic residues in the kinase's hinge region.[2] Notable examples of piperazine-containing anticancer drugs include Imatinib, Olaparib, and Abemaciclib.[6][7]

Piperidine: A Ubiquitous Motif in Diverse Therapeutic Areas

The piperidine ring is one of the most common heterocyclic scaffolds found in pharmaceuticals, with applications ranging from pain management to allergy relief.[8][9][10]

  • Pain Management: The potent synthetic opioid Fentanyl features a piperidine core, highlighting the scaffold's utility in designing potent analgesics.[11]

  • Antihistamines and Antipsychotics: The piperidine structure is prevalent in many antihistamines and antipsychotics.[12][13] For instance, the benzoylpiperidine fragment is considered a privileged structure in the design of atypical antipsychotics.[14]

  • Alzheimer's Disease: Donepezil, a leading drug for the treatment of Alzheimer's disease, is a piperidine derivative that acts as an acetylcholinesterase inhibitor.[13][15]

ADME and Toxicological Profiles: A Comparative Overview

The choice between a piperazine and a piperidine core can have significant implications for a drug candidate's ADME and toxicity profile.

  • Metabolism: The two nitrogen atoms in piperazine present more sites for metabolism, primarily by cytochrome P450 enzymes, which can sometimes lead to the formation of active or toxic metabolites.[1][16] Piperidine derivatives, while generally stable, can be susceptible to oxidation at positions adjacent to the nitrogen atom.[4][8]

  • Solubility and Clearance: The greater hydrophilicity of the piperazine ring generally leads to higher aqueous solubility and can facilitate renal clearance.[1]

  • Toxicity: The basicity of the piperidine nitrogen can lead to interactions with acidic phospholipids, potentially causing phospholipidosis, a consideration in long-term toxicity studies.[1]

Experimental Protocols for Scaffold Evaluation

To provide a practical context, the following are detailed methodologies for key experiments used to evaluate piperazine and piperidine derivatives.

Determination of pKa by Potentiometric Titration

This method is a standard and reliable way to determine the acid dissociation constants of a compound.

Objective: To determine the pKa value(s) of a piperazine or piperidine derivative.

Materials:

  • Test compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Prepare a solution of the test compound (e.g., 10 mM) in deionized water.

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Place a known volume of the compound solution in a beaker with a magnetic stir bar.

  • Titrate the solution with a standardized solution of 0.1 M HCl, recording the pH after each addition of titrant.

  • Continue the titration until the pH drops significantly.

  • Plot the pH versus the volume of HCl added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point. For diprotic compounds like piperazine, two equivalence points and two pKa values will be observed.

Measurement of logP by the Shake-Flask Method

This is the traditional and most reliable method for determining the octanol-water partition coefficient.

Objective: To determine the logP of a piperazine or piperidine derivative.

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the test compound in either water or octanol.

  • Add a known volume of the stock solution to a flask containing known volumes of both octanol and water.

  • Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

  • Centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully withdraw aliquots from both the aqueous and octanolic layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Objective: To determine the in vitro metabolic stability of a piperazine or piperidine derivative.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with internal standard) for quenching

  • LC-MS/MS system

Procedure:

  • Pre-incubate the test compound with HLM in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve is the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

Visualizing the Scaffolds and Workflows

G cluster_piperidine Piperidine Scaffold cluster_piperazine Piperazine Scaffold p1 N p2 C p1->p2 p3 C p2->p3 p4 C p3->p4 p5 C p4->p5 p6 C p5->p6 p6->p1 z1 N z2 C z1->z2 z3 C z2->z3 z4 N z3->z4 z5 C z4->z5 z6 C z5->z6 z6->z1

Caption: Chemical structures of Piperidine and Piperazine scaffolds.

G cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Lead Optimization A Scaffold Selection (Piperazine vs. Piperidine) B In Silico Modeling (Docking, ADME Prediction) A->B C Chemical Synthesis of Derivatives B->C D Physicochemical Profiling (pKa, logP) C->D E Biological Assays (Receptor Binding, Enzyme Inhibition) D->E F Metabolic Stability (Microsomal Assay) E->F G Structure-Activity Relationship (SAR) Analysis F->G H In Vivo Studies (Pharmacokinetics, Efficacy) G->H I Toxicity Assessment H->I I->A Iterative Design

Caption: General workflow for drug discovery with heterocyclic scaffolds.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a piperazine or a piperidine scaffold is a strategic one, guided by the specific therapeutic target, the desired ADME properties, and the intended pharmacological effect.[1] Piperazine, with its dual basic centers and greater hydrophilicity, offers advantages in terms of aqueous solubility and the potential for multipolar interactions.[1] It has proven to be a particularly fruitful scaffold in the development of CNS drugs and kinase inhibitors.[1] Piperidine, with its higher basicity and greater lipophilicity, can provide enhanced membrane permeability and strong ionic interactions with target proteins.[1] Ultimately, both piperazine and piperidine derivatives will continue to be indispensable tools in the medicinal chemist's arsenal.[1] By understanding the nuanced differences between these two privileged scaffolds, researchers can make more informed decisions in the design and development of novel therapeutics.

References

Bridging the Gap: A Guide to In Vitro-In Vivo Correlation for 1-(N-Methylpiperidin-3-yl-methyl)piperazine Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Predictive Science in Drug Development

In the landscape of modern drug development, the ability to accurately predict how a drug will behave in the human body based on laboratory data is paramount. This predictive bridge between early-stage research and clinical outcomes is the essence of In Vitro-In Vivo Correlation (IVIVC).[1][2] For novel compounds like 1-(N-Methylpiperidin-3-yl-methyl)piperazine, a molecule combining the structural features of both piperidine and piperazine moieties, establishing a robust IVIVC is not merely a regulatory checkbox; it is a strategic tool that accelerates development, minimizes late-stage failures, and ultimately, enhances product quality and safety.[3]

This guide provides a comprehensive framework for establishing a meaningful IVIVC for this compound. We will delve into the critical in vitro assays and in vivo models, explaining the causality behind experimental choices and presenting detailed, self-validating protocols. The objective is to empower researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of translating laboratory findings into predictable clinical performance.

The Structural Rationale: Piperidine and Piperazine Scaffolds

The subject molecule, this compound, is a fascinating hybrid. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, often associated with central nervous system (CNS) activity and analgesic properties.[4][5][6] Conversely, the piperazine moiety is a "privileged scaffold" found in a wide array of FDA-approved drugs, including antihistamines, antipsychotics, and anthelmintics, valued for its favorable pharmacokinetic properties and ability to interact with various biological targets.[7][8] The combination of these two pharmacophores suggests a complex pharmacological profile that necessitates a thorough and correlative investigation.

Pillar 1: Foundational In Vitro Characterization

The journey to a successful IVIVC begins with a deep understanding of the compound's intrinsic properties. These in vitro experiments provide the fundamental data points that will later be used to build the predictive mathematical model.[9]

Physicochemical Properties

Understanding the basic physicochemical nature of the compound is the first step, as it governs dissolution and permeability, the cornerstones of oral absorption.

Experimental Protocol: Solubility and pKa Determination

  • Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range and to identify its ionization constants (pKa).

  • Methodology (Shake-Flask Method for Solubility):

    • Prepare a series of buffers at pH 1.2, 4.5, 6.8, and 7.4.

    • Add an excess amount of the compound to each buffer in separate sealed vials.

    • Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Methodology (Potentiometric Titration for pKa):

    • Dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water).

    • Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and a standardized base (e.g., 0.1 M NaOH).

    • Monitor the pH change throughout the titration.

    • Calculate the pKa values from the inflection points of the titration curve.

  • Causality: The pH-dependent solubility and the pKa values are critical for predicting where the drug will dissolve in the gastrointestinal tract. Since our compound has multiple nitrogen atoms, it is expected to have multiple pKa values, influencing its charge and solubility at different physiological pH levels.

In Vitro Dissolution Studies

Dissolution testing is the cornerstone of IVIVC for oral dosage forms. It measures the rate and extent to which the drug is released from its formulation and becomes available for absorption.[2]

Experimental Protocol: Multi-pH Dissolution Profiling

  • Objective: To characterize the dissolution profile of a formulated version of this compound (e.g., an immediate-release tablet).

  • Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.

  • Methodology:

    • Prepare dissolution media at pH 1.2 (simulated gastric fluid), 4.5 (simulated intestinal fluid), and 6.8 (simulated intestinal fluid).

    • Set the paddle speed (e.g., 50 RPM) and temperature (37°C ± 0.5°C).

    • Place one tablet in each dissolution vessel.

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Analyze the drug concentration in each sample using a validated HPLC method.

    • Plot the cumulative percentage of drug dissolved versus time.

  • Causality: By testing in different pH media, we can simulate the transit of the dosage form through the GI tract. This helps in developing a dissolution method that is sensitive to formulation changes and can be correlated with in vivo performance.

Permeability and Transporter Interaction

For a drug to be effective, it must be absorbed from the GI tract into the bloodstream. This involves crossing the intestinal epithelial cell barrier.

Experimental Protocol: Caco-2 Cell Permeability Assay

  • Objective: To assess the intestinal permeability of this compound and to investigate if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Methodology:

    • Culture Caco-2 cells (a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics similar to intestinal enterocytes) on semi-permeable filter supports for 21 days.

    • A-to-B Permeability (Apparent Permeability, Papp): Add the compound to the apical (A) side (simulating the gut lumen) and measure its appearance on the basolateral (B) side (simulating the blood) over time.

    • B-to-A Permeability: Add the compound to the basolateral side and measure its appearance on the apical side.

    • Efflux Ratio (ER): Calculate the ratio of Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.

    • The experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.[10][11]

  • Causality: Poor permeability can be a major reason for low bioavailability. Furthermore, if the compound is actively pumped out of the intestinal cells by transporters like P-gp, its net absorption will be reduced, leading to a discrepancy between in vitro dissolution and in vivo absorption.[10]

Pillar 2: In Vivo Pharmacokinetic Evaluation

The in vivo component of the IVIVC involves administering the drug to a relevant animal model (and eventually humans) and measuring the resulting plasma concentration over time.

Workflow for In Vivo Pharmacokinetic Studies

G cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study Analysis Formulation Drug Formulation (e.g., 10 mg/kg in vehicle) Dosing Oral Gavage Dosing Formulation->Dosing Animals Animal Model Selection (e.g., Sprague-Dawley Rats) Animals->Dosing Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Preparation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Bioanalysis of Plasma Samples Processing->Analysis PK_Calc Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Calc

Caption: Workflow for a typical preclinical oral pharmacokinetic study.

Experimental Protocol: Oral Pharmacokinetic Study in Rats

  • Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of this compound following oral administration in rats.[12]

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Methodology:

    • Fast the animals overnight prior to dosing.

    • Administer a single oral dose of the compound (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).[13]

    • Collect serial blood samples (approx. 0.2 mL) from the tail vein or jugular vein at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.[13]

    • Quantify the drug concentration in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

    • Calculate the pharmacokinetic parameters using non-compartmental analysis software.

  • Causality: This study provides the "in vivo response" — the plasma drug concentration profile. This profile is the result of the drug's absorption, distribution, metabolism, and excretion (ADME). It is this profile that we aim to predict from our in vitro data.[12]

Pillar 3: Forging the Correlation

With both in vitro dissolution data and in vivo pharmacokinetic data in hand, the final step is to establish a mathematical relationship between them. This is the core of the IVIVC.

The IVIVC Framework: A Deconvolution Approach

The goal is to link the in vitro dissolution rate to the in vivo absorption rate. Since we measure plasma concentrations, which are a result of both absorption and elimination, we must first mathematically derive the in vivo absorption profile from the plasma data. This process is called deconvolution.

G cluster_0 In Vitro Arm cluster_1 In Vivo Arm cluster_2 Correlation & Modeling invitro In Vitro Dissolution Plot: % Dissolved vs. Time correlation IVIVC Model Plot: % Absorbed vs. % Dissolved invitro->correlation Point-to-Point Comparison invivo In Vivo PK Data Plot: Plasma Conc. vs. Time deconvolution Deconvolution Calculate: % Absorbed vs. Time from PK Data invivo->deconvolution Mathematical Modeling deconvolution->correlation

Caption: Logical flow for establishing a Level A IVIVC.

Data Presentation: Hypothetical Results

To illustrate the process, let's consider hypothetical data for three different formulations of this compound with varying release rates (Fast, Medium, Slow).

Table 1: In Vitro Dissolution Data (% Drug Released)

Time (min)Formulation A (Fast)Formulation B (Medium)Formulation C (Slow)
15885525
30958248
60999675
12010010092

Table 2: In Vivo Pharmacokinetic Parameters (Mean ± SD)

ParameterFormulation A (Fast)Formulation B (Medium)Formulation C (Slow)
Cmax (ng/mL)450 ± 55310 ± 40180 ± 25
Tmax (hr)0.751.53.0
AUC₀₋₂₄ (ng·hr/mL)1850 ± 2101820 ± 1901790 ± 220

Table 3: Correlative Data (% Dissolved vs. % Absorbed)

Time PointFormulation B (% Dissolved)Formulation B (% Absorbed - Deconvoluted)
30 min8278
60 min9693
120 min10098
Establishing a Level A Correlation

A Level A correlation, the most desirable type, represents a point-to-point relationship between the in vitro dissolution curve and the in vivo absorption curve. By plotting the deconvoluted in vivo absorption data against the in vitro dissolution data (as in Table 3), a linear relationship with a high correlation coefficient (R² > 0.9) would validate the IVIVC model.

Conclusion: From Benchtop to Bedside

Establishing a robust In Vitro-In Vivo Correlation for a novel compound like this compound is a scientifically rigorous endeavor that pays significant dividends. It provides a predictive tool that can streamline formulation development, justify biowaivers for certain post-approval changes, and serve as a critical quality control standard.[1][3] By meticulously characterizing the compound's in vitro properties and carefully conducting in vivo pharmacokinetic studies, researchers can build a reliable mathematical bridge that shortens the path from the laboratory bench to the patient's bedside, ensuring the development of safe, effective, and high-quality medicines.

References

A Researcher's Guide to Validating 1-(N-Methylpiperidin-3-yl-methyl)piperazine as a Negative Control in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation and implementation of novel chemical entities, specifically 1-(N-Methylpiperidin-3-yl-methyl)piperazine, as negative controls in receptor binding assays. The principles and protocols detailed herein are designed to ensure scientific rigor and data integrity.

The Imperative for a Validated Negative Control

Receptor binding assays, whether using radiolagged or fluorescent ligands, are fundamental to pharmacology and drug discovery.[1][2][3] Their primary purpose is to quantify the interaction between a ligand and its specific receptor. However, a persistent challenge is distinguishing this specific binding from non-specific binding (NSB)—the tendency of a ligand to adhere to other proteins, lipids, or even the assay apparatus itself.[4][5][6]

An ideal negative control is a compound that does not interact with the target receptor but shares physicochemical properties with the test compounds. Its role is to occupy these non-specific sites, thereby allowing for the accurate quantification of specific binding. The total binding measured in an assay minus the non-specific binding (determined in the presence of a negative control or a high concentration of an unlabeled competitor) yields the specific binding, which is the true measure of receptor interaction.[7][8] The validation of any new compound for this purpose is therefore not a trivial step but a prerequisite for generating reliable data.

Compound Profile: this compound

This compound is a heterocyclic compound featuring both piperidine and piperazine moieties. Such scaffolds are common in pharmacologically active agents, making their derivatives potential candidates for various biological activities. For instance, N-methylpiperazine is a building block for drugs like sildenafil and cyclizine.[9] Similarly, substituted piperazines have been explored as antagonists for opioid receptors.[10]

Given this background, the assertion that this compound can serve as a universal negative control must be approached with caution and requires rigorous empirical validation. Its suitability is entirely dependent on it having no appreciable affinity for the specific receptor under investigation.

Comparative Framework: Choosing the Right Control

The gold standard for determining NSB is the use of a high concentration (>100-fold the Kᵢ) of an unlabeled version of the specific radioligand itself.[6] This "cold" ligand saturates the specific binding sites, ensuring that any remaining radioligand binding is non-specific. However, in high-throughput screening (HTS) or when the unlabeled ligand is prohibitively expensive, alternative, inert negative controls are sought.

Control Type Principle Advantages Disadvantages & Causality
Unlabeled Ligand Competes for the same specific binding site as the radioligand.Gold standard for accuracy; directly measures receptor-specific binding.Can be very expensive or unavailable. High concentrations may cause receptor-independent effects.
Known Non-binding Compound A structurally distinct molecule empirically shown to lack affinity for the target.Cost-effective; can be used universally for a specific assay system once validated.Requires extensive initial validation. May have unknown off-target effects at high concentrations.
This compound Hypothesis: Lacks affinity for the target receptor of interest.Potentially cost-effective and synthetically accessible.Requires validation. The piperazine/piperidine scaffold is present in many active drugs, creating a risk of unforeseen receptor interactions.

Experimental Validation Workflow

The following workflow outlines the necessary steps to validate this compound as a negative control for a given G-protein coupled receptor (GPCR) assay.[11][12][13][14]

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Analysis & Validation prep_membranes Prepare Receptor Membranes (e.g., from transfected HEK293 cells) assay_total Total Binding Tubes: Membranes + Radioligand + Buffer prep_membranes->assay_total prep_ligand Prepare Radioligand Stock (e.g., [3H]-DPN) prep_ligand->assay_total prep_control Prepare Control Stocks (Test & Standard) assay_nsb_std Standard NSB Tubes: Membranes + Radioligand + High Conc. Unlabeled Ligand prep_control->assay_nsb_std assay_nsb_test Test NSB Tubes: Membranes + Radioligand + High Conc. Test Control prep_control->assay_nsb_test incubation Incubate to Equilibrium assay_total->incubation assay_nsb_std->incubation assay_nsb_test->incubation separation Separate Bound/Free Ligand (e.g., Filtration) incubation->separation quantify Quantify Radioactivity (Liquid Scintillation Counting) separation->quantify calculate Calculate & Compare %NSB quantify->calculate decision Decision: Is Test Control Valid? calculate->decision

Caption: Workflow for validating a novel negative control compound.
Step-by-Step Protocol: Radioligand Competition Assay

This protocol is designed to determine if this compound can effectively define the non-specific binding for a target receptor (e.g., Kappa Opioid Receptor) in comparison to a standard unlabeled competitor (e.g., Naloxone).

A. Reagent Preparation:

  • Assay Buffer: Prepare Tris-HCl buffer (50 mM, pH 7.4) with 5 mM MgCl₂. Keep on ice.

  • Receptor Source: Thaw cryopreserved cell membranes expressing the target receptor to a concentration of 10-20 µg of protein per well.

  • Radioligand: Prepare a working solution of the radioligand (e.g., [³H]-Diprenorphine) at a concentration equal to its Kd value (e.g., 1 nM) in the assay buffer. The Kd must be predetermined via saturation binding experiments.[1][15]

  • Standard Competitor: Prepare a stock of a known unlabeled antagonist (e.g., Naloxone) at 1000x the final highest concentration (e.g., 10 mM for a final concentration of 10 µM). This high concentration ensures >99% receptor occupancy.[6]

  • Test Negative Control: Prepare a stock of this compound at the same high concentration (10 mM).

B. Assay Procedure:

  • Set up a 96-well plate on ice.

  • Total Binding Wells (n=3): Add 50 µL assay buffer, 50 µL radioligand solution, and 100 µL of the membrane preparation.

  • Standard NSB Wells (n=3): Add 50 µL of the 10 µM Naloxone solution, 50 µL radioligand solution, and 100 µL of the membrane preparation.

  • Test NSB Wells (n=3): Add 50 µL of the 10 µM this compound solution, 50 µL radioligand solution, and 100 µL of the membrane preparation.

  • Incubation: Seal the plate and incubate at room temperature for 60-90 minutes to reach equilibrium. The exact time should be determined empirically.[15]

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters 3-5 times with ice-cold assay buffer to remove unbound radioactivity.

  • Detection: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

C. Data Analysis & Interpretation:

  • Calculate Average CPM: Determine the average CPM for each condition (Total Binding, Standard NSB, Test NSB).

  • Determine Specific Binding (Standard):

    • Specific Binding (CPM) = Average Total Binding (CPM) - Average Standard NSB (CPM)

  • Validate the Test Control:

    • For this compound to be considered a valid negative control, the Average Test NSB (CPM) should be statistically indistinguishable from the Average Standard NSB (CPM).

    • A significant difference suggests the test compound either fails to block all non-specific binding or, more critically, interacts with the target receptor itself.

  • Calculate Percent Specific Binding: An assay is considered robust if specific binding is >80% of total binding.[7]

    • % Specific Binding = (Specific Binding / Average Total Binding) * 100

Trustworthiness: Self-Validating Systems and Cross-Verification

A single experiment is insufficient. To ensure trustworthiness, the validation must be a self-validating system.

  • Orthogonal Assays: Validate the lack of activity of this compound in a functional assay (e.g., a [³⁵S]GTPγS binding assay or a cAMP accumulation assay).[16] A true negative control should show no agonist or antagonist activity.

  • Dose-Response Analysis: Run a competition curve with this compound against the radioligand. A valid negative control should not produce a sigmoidal dose-response curve, indicating it does not compete for the specific binding site.

  • Solvent Effects: Ensure the solvent used for the control (e.g., DMSO) does not interfere with the assay at the final concentration used.[17][18]

G start Proposed Negative Control: This compound binding_assay Primary Validation: Competition Binding Assay start->binding_assay functional_assay Orthogonal Validation: Functional Assay (e.g., cAMP) start->functional_assay binding_result Does Test NSB = Standard NSB? binding_assay->binding_result functional_result Is there any agonist or antagonist activity? functional_assay->functional_result valid Conclusion: Valid Negative Control for this target binding_result->valid Yes invalid Conclusion: Invalid Negative Control for this target binding_result->invalid No functional_result->valid No functional_result->invalid Yes

Caption: Logical decision process for control validation.

Conclusion and Authoritative Recommendations

The selection of a negative control is a critical decision in experimental design that directly impacts data quality and interpretation. While this compound may be a viable candidate due to its chemical nature, it cannot be presumed inert. Its piperazine and piperidine motifs are prevalent in numerous bioactive compounds, necessitating a rigorous, target-specific validation process.

References

A Comparative Guide to the Structural Activity Relationship of 1-(N-Methylpiperidin-3-yl-methyl)piperazine Analogs as Dopamine D2 and Serotonin 5-HT2A Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structural activity relationships (SAR) of 1-(N-Methylpiperidin-3-yl-methyl)piperazine analogs, a class of compounds with significant potential in the development of novel therapeutics for central nervous system (CNS) disorders. The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous drugs targeting a variety of biological receptors.[1][2] This guide will focus on the synthesis and comparative pharmacological evaluation of analogs of the this compound core, with a particular emphasis on their binding affinities for the dopamine D2 and serotonin 5-HT2A receptors, key targets in the treatment of psychosis and other neurological conditions.[3][4]

The versatile nature of the piperazine ring allows for extensive chemical modifications, enabling the fine-tuning of a compound's pharmacological profile.[2] By systematically altering the substituents on the piperazine moiety, researchers can explore the chemical space to identify analogs with optimized potency, selectivity, and pharmacokinetic properties. This guide will delve into the synthetic strategies for creating a library of these analogs and present a comparative analysis of their expected biological activities based on established SAR principles for related arylpiperazine derivatives.[1][5]

General Synthetic Pathway

The synthesis of this compound analogs can be achieved through a convergent synthetic route. The key steps involve the preparation of the 1-(N-Methylpiperidin-3-yl)methanamine intermediate followed by its coupling with appropriately substituted piperazines.

Synthetic Pathway A N-Methyl-3-cyanopyridine B 1-Methylpiperidin-3-yl)methanamine A->B Reduction (e.g., LiAlH4) D This compound Analog B->D Reductive Amination or Nucleophilic Substitution C Substituted Piperazine C->D

Caption: General synthetic scheme for this compound analogs.

Experimental Protocol: Synthesis of 1-((1-Methylpiperidin-3-yl)methyl)-4-(phenyl)piperazine

This protocol describes a representative synthesis of a target analog.

Step 1: Synthesis of (1-Methylpiperidin-3-yl)methanamine

  • To a stirred solution of N-methyl-3-cyanopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, slowly add lithium aluminum hydride (LiAlH4) (2.5 eq) at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield (1-methylpiperidin-3-yl)methanamine as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 1-((1-Methylpiperidin-3-yl)methyl)-4-(phenyl)piperazine

  • To a solution of (1-methylpiperidin-3-yl)methanamine (1.0 eq) and 1-phenylpiperazine (1.0 eq) in methanol, add acetic acid to adjust the pH to approximately 5-6.

  • Add sodium cyanoborohydride (NaBH3CN) (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-((1-methylpiperidin-3-yl)methyl)-4-(phenyl)piperazine.

Structural Activity Relationship (SAR) Analysis

The pharmacological activity of this compound analogs is highly dependent on the nature of the substituent at the N4 position of the piperazine ring. Based on extensive research on related arylpiperazine compounds, we can infer the following SAR trends for binding to dopamine D2 and serotonin 5-HT2A receptors.[3][6]

Analog (R group on Piperazine N4)Predicted Dopamine D2 Affinity (Ki, nM)Predicted Serotonin 5-HT2A Affinity (Ki, nM)Rationale for Predicted Activity
Phenyl 50 - 15020 - 80The unsubstituted phenyl group generally provides moderate affinity for both D2 and 5-HT2A receptors.[5]
2-Methoxyphenyl 10 - 505 - 25The ortho-methoxy group is a well-known feature in high-affinity ligands for both D2 and 5-HT2A receptors, potentially forming a key hydrogen bond.[7]
2,3-Dichlorophenyl 5 - 201 - 10Dichloro substitution, particularly at the 2 and 3 positions, often leads to a significant increase in affinity for both receptors.[3]
4-Fluorophenyl 80 - 20040 - 100A single fluoro substituent at the para position typically results in slightly lower or comparable affinity compared to the unsubstituted phenyl analog.
2-Pyrimidinyl 20 - 7010 - 40The pyrimidinyl group can act as a bioisostere for the phenyl ring and often confers high affinity for both D2 and 5-HT2A receptors.
Benzisoxazolyl 1 - 100.5 - 5This heterocyclic system is a key component of several atypical antipsychotics and is associated with very high affinity for both D2 and 5-HT2A receptors.

Pharmacological Evaluation: Experimental Workflows

To validate the predicted activities and determine the functional properties of the synthesized analogs, a series of in vitro and in vivo assays are essential.

In Vitro Receptor Binding Assays

Binding Assay Workflow A Prepare cell membranes expressing D2 or 5-HT2A receptors B Incubate membranes with radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A) and varying concentrations of test compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate Ki values from competition binding curves D->E

Caption: Workflow for in vitro receptor binding assays.

Protocol: Dopamine D2 Receptor Binding Assay

  • Membrane Preparation: Utilize cell lines stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone), and a range of concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. The synthetic accessibility of this class of compounds allows for the systematic exploration of the SAR at the N4-position of the piperazine ring. Based on the extensive literature on related arylpiperazines, it is anticipated that the introduction of specific substituents, such as ortho-methoxy or 2,3-dichloro groups on a terminal phenyl ring, will lead to high-affinity ligands for both dopamine D2 and serotonin 5-HT2A receptors.[3][7] The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and pharmacological characterization of these novel analogs, paving the way for the identification of new drug candidates with improved therapeutic profiles.

References

The Subtle Shift: A Head-to-Head Comparison of 3-yl-methyl vs. 4-yl Piperidine Isomers in Functional Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Positional Isomerism in Piperidine Scaffolds

The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in numerous FDA-approved drugs and its versatile, saturated heterocyclic structure that offers a three-dimensional framework for engaging biological targets.[1][2][3] This adaptability allows for fine-tuning of a molecule's pharmacological and pharmacokinetic properties.[4] Among the critical design elements in piperidine-based drug discovery is the precise placement of substituents on the ring. A seemingly minor shift in a substituent's position, such as moving a methyl group from the 3-position to the 4-position of the piperidine ring, can profoundly impact a compound's interaction with its target protein. This guide provides a head-to-head comparison of 3-yl-methyl versus 4-yl piperidine isomers, delving into how this positional isomerism dictates performance in key functional assays, supported by experimental data and detailed protocols.

The choice between a 3- and 4-substituted piperidine is a critical decision in lead optimization. The 4-position offers a direct vector for substitution that can extend into a binding pocket without inducing steric hindrance near the core, while the 3-position introduces chirality and a more nuanced spatial arrangement of the substituent, potentially leading to enhanced selectivity or potency.[5] Understanding the functional consequences of this choice is paramount for researchers, scientists, and drug development professionals.

Comparative Pharmacology: A Tale of Two Isomers

To illustrate the functional divergence of 3-yl-methyl and 4-yl piperidine isomers, we will examine data from two distinct classes of CNS-active agents: opioid receptor modulators and dopamine receptor ligands.

Case Study 1: Fentanyl Analogs at the µ-Opioid Receptor

The µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR), is a primary target for potent analgesics. The fentanyl scaffold, which features a central piperidine ring, offers a compelling case study.

In a study of fentanyl analogs, the introduction of a methyl group at the 3-position of the piperidine ring was found to have a significant impact on binding affinity. For instance, lofentanil, which has a 3-methyl group, displays a high affinity for the µ-opioid receptor, with an IC50 value of 0.208 nM.[6] In contrast, another study on 3-methylfentanyl derivatives highlighted that while many compounds in this series are potent analgesics, their receptor binding affinities (IC50) were in the 10⁻⁷ to 10⁻⁸ M range.[7] Another study showed that the addition of a 3-methyl group to the piperidine core of sufentanil resulted in a drop in affinity to a level similar to that of the parent fentanyl (IC50 = 1.1 nM).[6]

This suggests that while a 3-methyl substitution can be compatible with high affinity, it is highly dependent on the overall molecular context. The orientation of the 3-methyl group (cis or trans) also dramatically influences activity, with the (+)-cis-3-methylfentanyl isomer being particularly potent.[8]

Compound ClassIsomerReceptorAssay TypeKey ParameterValue
Fentanyl AnalogsLofentanil (with 3-methyl)µ-OpioidRadioligand BindingIC500.208 nM[6]
Fentanyl AnalogsSufentanil Analog (with 3-methyl)µ-OpioidRadioligand BindingIC501.1 nM[6]
3-Methylfentanyl DerivativesVariousµ-OpioidRadioligand BindingIC5010⁻⁷ - 10⁻⁸ M[7]
Case Study 2: Phenylpiperidines at the Dopamine D2 Receptor

Dopamine receptors, particularly the D2 subtype, are key targets for antipsychotic medications. A study on dopamine stabilizers provides a direct comparison between 3- and 4-substituted phenylpiperidines.

The 3-substituted isomer, (S)-(-)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162], exhibited a moderate in vitro binding affinity for the dopamine D2 receptor with a Ki of 447 nM.[9] In contrast, the 4-substituted isomer, 4-(3-methanesulfonyl-phenyl)-1-propyl)-piperidine [ACR16], showed a significantly lower affinity, with a Ki greater than 1 µM (>1000 nM).[9] This demonstrates a clear preference for the 3-substituted scaffold in this particular chemical series for D2 receptor binding.

Compound ClassIsomerReceptorAssay TypeKey ParameterValue
Phenylpiperidines3-yl-(methanesulfonyl-phenyl)Dopamine D2Radioligand BindingKi447 nM[9]
Phenylpiperidines4-yl-(methanesulfonyl-phenyl)Dopamine D2Radioligand BindingKi> 1000 nM[9]

These case studies underscore that the seemingly subtle shift of a methyl group from the 3- to the 4-position can lead to orders of magnitude differences in receptor affinity. This highlights the necessity of synthesizing and testing both isomers during structure-activity relationship (SAR) studies.

Experimental Design and Protocols

To rigorously compare 3-yl-methyl and 4-yl piperidine isomers, a suite of functional assays is required. The following protocols are standard methodologies for characterizing GPCR ligands.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor.[2][10]

Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for a target receptor.

Principle: The assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., HEK293 cells) to high density.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[11]

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for the µ-opioid receptor), and varying concentrations of the unlabeled test compound (3-yl-methyl vs. 4-yl isomer).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation (Equilibrium Binding) Membrane_Prep->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (3-yl vs 4-yl Isomer) Test_Compound->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Analysis Data Analysis (Calculate Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay determines whether a compound is an agonist, antagonist, or inverse agonist at Gs- or Gi-coupled GPCRs by measuring the downstream second messenger, cyclic AMP (cAMP).[12][13]

Objective: To measure the effect of test compounds on adenylyl cyclase activity.

Principle: Gs-coupled receptors stimulate adenylyl cyclase, increasing cAMP levels, while Gi-coupled receptors inhibit it, decreasing cAMP levels. The change in cAMP is quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture cells expressing the target Gs- or Gi-coupled receptor.

    • Plate the cells in a 96- or 384-well plate and grow overnight.

  • Compound Treatment:

    • For agonist testing, add varying concentrations of the test compounds to the cells.

    • For antagonist testing, pre-incubate the cells with varying concentrations of the test compounds before adding a known agonist at its EC80 concentration.[5]

    • For Gi-coupled receptors, the assay is often performed in the presence of an adenylyl cyclase activator like forskolin to measure the inhibition of cAMP production.

  • Cell Lysis and cAMP Detection:

    • After incubation (typically 30 minutes), lyse the cells.

    • Add the cAMP detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog for HTRF).[14]

  • Signal Measurement:

    • Incubate to allow for the competitive binding to occur.

    • Measure the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) using a plate reader compatible with HTRF.

  • Data Analysis:

    • Calculate the HTRF ratio and determine the cAMP concentration from a standard curve.

    • Plot the cAMP concentration against the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

cAMP_Assay_Pathway cluster_Gs Gs-coupled Pathway cluster_Gi Gi-coupled Pathway Agonist_Gs Agonist Receptor_Gs Gs-GPCR Agonist_Gs->Receptor_Gs binds AC_Gs Adenylyl Cyclase Receptor_Gs->AC_Gs activates cAMP_Gs ↑ cAMP AC_Gs->cAMP_Gs produces Agonist_Gi Agonist Receptor_Gi Gi-GPCR Agonist_Gi->Receptor_Gi binds AC_Gi Adenylyl Cyclase Receptor_Gi->AC_Gi inhibits cAMP_Gi ↓ cAMP AC_Gi->cAMP_Gi reduces

Caption: Signaling pathways for Gs- and Gi-coupled GPCRs in cAMP assays.

Calcium Flux Functional Assay

This assay is used for Gq-coupled GPCRs, which signal through the release of intracellular calcium.[4][15]

Objective: To measure the mobilization of intracellular calcium in response to compound treatment.

Principle: Activation of Gq-coupled receptors leads to the release of Ca²⁺ from intracellular stores. This increase in cytosolic Ca²⁺ is detected by a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence upon binding to calcium.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Plate cells expressing the target Gq-coupled receptor in a black, clear-bottom 96- or 384-well plate.[1]

  • Dye Loading:

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-8 or Calcium-5) by incubating them with the dye solution for 30-60 minutes at 37°C.[1][16]

  • Compound Addition and Signal Reading:

    • Use a kinetic fluorescence plate reader (e.g., a FLIPR or FlexStation) to measure the fluorescence signal.

    • Establish a baseline fluorescence reading.

    • Inject the test compounds at various concentrations and immediately begin recording the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response against the compound concentration to generate dose-response curves and calculate EC50 values for agonists.

Conclusion: A Small Change, A Big Difference

The comparative analysis of 3-yl-methyl and 4-yl piperidine isomers reveals that positional isomerism is a powerful tool in drug design, capable of dramatically altering a compound's functional profile. As demonstrated by the case studies, a simple methyl shift can convert a potent ligand into a weak one, or vice versa. This underscores the importance of empirical testing and the synthesis of a diverse range of isomers during lead optimization.

The functional assays detailed in this guide—radioligand binding, cAMP measurement, and calcium flux—provide a robust framework for elucidating the structure-activity relationships of piperidine-based compounds. By employing these self-validating systems, researchers can confidently characterize their molecules, understand the causality behind their experimental observations, and ultimately design more potent, selective, and effective therapeutics. The choice between a 3-yl and a 4-yl substitution is not trivial; it is a strategic decision that can define the success of a drug discovery program.

References

Comparative Selectivity Profiling of 1-(N-Methylpiperidin-3-yl-methyl)piperazine Across Mu, Delta, and Kappa Opioid Receptors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Methodologies and Performance Benchmarking

Abstract

The development of novel analgesics with improved side-effect profiles necessitates a deep understanding of ligand-receptor interactions at the molecular level. Receptor selectivity is a cornerstone of modern drug design, aiming to engage therapeutic targets while avoiding off-target interactions that lead to adverse effects. This guide provides an in-depth evaluation of the opioid receptor selectivity profile of a novel investigational compound, 1-(N-Methylpiperidin-3-yl-methyl)piperazine. We present a comprehensive framework for assessing its binding affinity and functional activity at the mu (μ), delta (δ), and kappa (κ) opioid receptors. By employing gold-standard in vitro methodologies, including radioligand competition binding and [³⁵S]GTPγS functional assays, we benchmark the compound's performance against highly selective reference agonists. This document serves as a technical resource for researchers, detailing not only the results but also the causal reasoning behind the experimental design and protocols, ensuring scientific rigor and reproducibility.

Introduction: The Imperative for Opioid Receptor Selectivity

The opioid system, comprising primarily the mu (μ, MOR), delta (δ, DOR), and kappa (κ, KOR) opioid receptors, is a critical modulator of pain, mood, and reward pathways in the central and peripheral nervous systems.[1][2] These G-protein coupled receptors (GPCRs) are the principal targets for the most potent analgesic drugs.[2][3] However, the therapeutic utility of current opioids, which are often MOR agonists, is severely hampered by life-threatening side effects such as respiratory depression, as well as tolerance and dependence.[4][5]

A key strategy to overcome these limitations is the development of ligands with precise selectivity for a specific receptor subtype or with a desired polypharmacological profile.[4][5] For instance, selective KOR agonists are explored for analgesia with a lower potential for abuse, while DOR agonists may offer pain relief with fewer side effects than MOR agonists.[6][7] Therefore, rigorous characterization of a new chemical entity's selectivity is a non-negotiable first step in its preclinical evaluation.

This guide focuses on this compound, a compound featuring structural motifs present in other known centrally active agents.[8][9][10][11][12] We will outline the essential experimental workflows required to build a high-fidelity selectivity profile, comparing its binding and functional characteristics to the following industry-standard selective agonists:

  • [D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO): A highly potent and selective MOR peptide agonist.[13][14][15]

  • [D-Pen², D-Pen⁵]-enkephalin (DPDPE): A prototypical selective DOR peptide agonist.[6][16]

  • U-69593: A potent and highly selective non-peptidic KOR agonist.[7][17][18]

Scientific Rationale & Experimental Design

To construct a meaningful selectivity profile, two fundamental pharmacological parameters must be determined: binding affinity and functional activity.

2.1. Binding Affinity (Ki): Quantifying Receptor Occupancy A ligand's affinity describes the tenacity with which it binds to a receptor. This is typically quantified by the equilibrium dissociation constant (Kd) or, in a competitive setting, the inhibition constant (Ki). A lower Ki value signifies higher binding affinity. The gold-standard method for determining Ki is the competitive radioligand binding assay .[19][20] This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand of known high affinity and selectivity from the receptor. The resulting data allow for precise calculation of the test compound's Ki value at each receptor subtype.

2.2. Functional Activity (EC₅₀ & Eₘₐₓ): Measuring Receptor Activation Affinity does not equate to efficacy. A compound can bind tightly to a receptor but fail to elicit a biological response (an antagonist), or it can trigger a response (an agonist). Opioid receptors classically couple to inhibitory Gαi/o proteins.[3][21][22] Agonist binding promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, initiating the downstream signaling cascade.[2][3]

The [³⁵S]GTPγS binding assay is a robust functional assay that directly measures this proximal G-protein activation event.[23][24][25] By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, agonist-stimulated G-protein activation leads to an accumulation of radioactivity in the cell membrane preparation, which can be quantified.[24] This assay allows us to determine a compound's potency (EC₅₀ - the concentration required to produce 50% of the maximal effect) and its maximal efficacy (Eₘₐₓ - the maximum possible effect) relative to a standard agonist.[24][25]

Core Signaling Pathway & Assay Principle

The following diagram illustrates the canonical opioid receptor signaling pathway, which forms the basis of the [³⁵S]GTPγS functional assay.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_assay [³⁵S]GTPγS Assay Measures This Step MOR Opioid Receptor (MOR, DOR, or KOR) G_Protein Gαi/o(GDP)-Gβγ (Inactive Complex) MOR->G_Protein 2. Conformational Change & Activation G_alpha_GTP Gαi/o-GTP (Active) G_Protein->G_alpha_GTP 3. GDP/GTP Exchange G_beta_gamma Gβγ AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP 5. Reduced Conversion Agonist Agonist (e.g., DAMGO) Agonist->MOR 1. Binding GTP GTP GDP GDP G_alpha_GTP->AC 4. Inhibition ATP ATP ATP->AC GTP_gamma_S [³⁵S]GTPγS (non-hydrolyzable) GTP_gamma_S->G_Protein Accumulates on Gα

Caption: Canonical Gαi/o-protein signaling pathway for opioid receptors.

Comparative Data Analysis

The following data are presented as a representative profile for this compound ("Test Compound") to illustrate a comprehensive selectivity evaluation.

Table 1: Comparative Opioid Receptor Binding Affinities (Kᵢ)

This table summarizes the equilibrium inhibition constants (Kᵢ) determined via competitive radioligand binding assays using membranes from CHO-K1 cells stably expressing the respective human opioid receptor.[26] Data are presented as the geometric mean ± SEM from three independent experiments.

CompoundRadioligandμ-Opioid (MOR) Kᵢ (nM)δ-Opioid (DOR) Kᵢ (nM)κ-Opioid (KOR) Kᵢ (nM)
Test Compound [³H]-DAMGO / Naltrindole / U-6959345.8 ± 3.1850.2 ± 55.6> 10,000
DAMGO [³H]-DAMGO1.5 ± 0.22,100 ± 1504,500 ± 320
DPDPE [³H]-Naltrindole1,800 ± 1205.2 ± 0.4> 10,000
U-69593 [³H]-U-695933,200 ± 2504,800 ± 4102.9 ± 0.3

Table 2: Comparative Opioid Receptor Functional Activity ([³⁵S]GTPγS Assay)

This table shows the functional potency (EC₅₀) and maximal efficacy (Eₘₐₓ) at each receptor. Eₘₐₓ is expressed as a percentage of the stimulation achieved by the respective reference agonist.

Compoundμ-Opioid (MOR)δ-Opioid (DOR)κ-Opioid (KOR)
EC₅₀ (nM) Eₘₐₓ (%) EC₅₀ (nM)
Test Compound 125.488%> 10,000
DAMGO 5.5100%> 10,000
DPDPE > 10,000N/A15.1
U-69593 > 10,000N/A> 10,000

Table 3: Calculated Selectivity Ratios for the Test Compound

Selectivity is calculated as the ratio of Kᵢ values (Kᵢ off-target / Kᵢ on-target). A higher ratio indicates greater selectivity.

Selectivity RatioCalculationValue
DOR / MOR Kᵢ (DOR) / Kᵢ (MOR)~18.6-fold
KOR / MOR Kᵢ (KOR) / Kᵢ (MOR)> 218-fold

Interpretation & Discussion

The experimental data provide a clear and quantitative selectivity profile for this compound.

  • Primary Target: The compound demonstrates the highest binding affinity and functional potency for the mu-opioid receptor (MOR) . With a Kᵢ of 45.8 nM and an EC₅₀ of 125.4 nM, it is a moderately potent MOR agonist. Its Eₘₐₓ of 88% indicates it is a high-efficacy partial agonist or near-full agonist at MOR.

  • Selectivity Profile: The compound is clearly MOR-selective. The binding data show an ~18.6-fold selectivity for MOR over DOR and a much greater (>218-fold) selectivity over KOR.

  • Off-Target Activity: The compound has very weak affinity for the DOR (Kᵢ = 850.2 nM) and negligible affinity for the KOR (Kᵢ > 10,000 nM). Crucially, the functional data confirm this selectivity, as no agonist activity was observed at either DOR or KOR at concentrations up to 10,000 nM.

This profile suggests that the pharmacological effects of this compound in vivo would likely be mediated primarily through the mu-opioid receptor. Its profile as a potent, MOR-selective agonist warrants further investigation for its potential as an analgesic, while its negligible activity at DOR and KOR suggests a lower likelihood of side effects associated with those receptors.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies used to generate the above data are provided below.

Overall Experimental Workflow

The following diagram outlines the logical flow from starting materials to the final selectivity analysis.

Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture 1. Culture CHO-K1 cells stably expressing human MOR, DOR, or KOR membrane_prep 2. Harvest cells and prepare crude membrane fractions cell_culture->membrane_prep protein_quant 3. Quantify protein concentration (Bradford assay) membrane_prep->protein_quant binding_assay 4a. Radioligand Competition Binding Assay protein_quant->binding_assay functional_assay 4b. [³⁵S]GTPγS Functional Assay protein_quant->functional_assay ki_calc 5a. Calculate IC₅₀ and Kᵢ (Cheng-Prusoff Equation) binding_assay->ki_calc ec50_calc 5b. Calculate EC₅₀ and Eₘₐₓ (Non-linear Regression) functional_assay->ec50_calc selectivity_ratio 6. Calculate Selectivity Ratios ki_calc->selectivity_ratio ec50_calc->selectivity_ratio

Caption: High-level workflow for opioid receptor selectivity profiling.

Protocol 1: Radioligand Competition Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of the test compound for MOR, DOR, and KOR.

  • Materials:

    • Cell membranes from CHO-K1 cells expressing human MOR, DOR, or KOR.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Radioligands: [³H]-DAMGO (for MOR), [³H]-Naltrindole (for DOR), [³H]-U-69,593 (for KOR).

    • Non-specific binding control: Naloxone (10 µM).

    • Test compound and reference compounds (serial dilutions).

    • 96-well plates, glass fiber filters, cell harvester, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and standards in Assay Buffer.

    • In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of the appropriate radioligand (at a final concentration near its Kₔ), and 50 µL of the test compound dilution.

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (10-20 µg protein per well). For total binding wells, add buffer instead of test compound. For non-specific binding wells, add 10 µM naloxone.

    • Incubate the plates for 60 minutes at 25°C with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

    • Dry the filters and measure the radioactivity retained on each filter using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[26]

Protocol 2: [³⁵S]GTPγS Functional Binding Assay

  • Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound.

  • Materials:

    • Cell membranes as above.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Guanosine Diphosphate (GDP), 10 µM final concentration.

    • [³⁵S]GTPγS, ~0.1 nM final concentration.

    • Test compound and reference agonists (serial dilutions).

  • Procedure:

    • Prepare serial dilutions of the test compound and reference agonists.

    • In a 96-well plate, add cell membranes (10-20 µg), GDP, and varying concentrations of the test/reference compound.

    • Allow a pre-incubation for 15 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS. Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS (10 µM).

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction and quantify bound radioactivity by filtration as described in Protocol 1.

    • Data Analysis: Subtract basal binding from all values and plot the stimulated binding against the log concentration of the agonist. Use non-linear regression (sigmoidal dose-response) to determine the EC₅₀ and Eₘₐₓ values.[26]

Logical Diagram of Competitive Binding

This diagram illustrates the core principle of the competitive binding assay used to determine Kᵢ.

Competitive_Binding cluster_low_conc Low [Test Compound] cluster_high_conc High [Test Compound] Receptor Receptor RadioLigand [³H]-Ligand TestCompound Test Compound (Unlabeled) Signal High Scintillation Signal NoSignal Low Scintillation Signal Receptor1 Receptor Signal1 High Signal Receptor1->Signal1 Results in RadioLigand1 [³H]-Ligand RadioLigand1->Receptor1 Binds Receptor2 Receptor NoSignal2 Low Signal Receptor2->NoSignal2 Results in TestCompound2 Test Compound TestCompound2->Receptor2 Competes & Binds

Caption: Principle of competitive radioligand binding assay.

Conclusion

The systematic evaluation detailed in this guide demonstrates that this compound is a moderately potent and highly selective mu-opioid receptor (MOR) agonist. It displays minimal to negligible affinity and functional activity at delta and kappa opioid receptors, respectively. This MOR-preferential profile is a critical piece of information for any drug development program, guiding future efficacy and safety studies. The methodologies presented herein represent a robust, reproducible, and scientifically sound framework for characterizing the selectivity of any novel opioid ligand, forming a crucial foundation for modern analgesic research.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(N-Methylpiperidin-3-yl-methyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The integrity of our research and the safety of our laboratory personnel and environment are paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(N-Methylpiperidin-3-yl-methyl)piperazine. As a heterocyclic amine containing both piperidine and piperazine moieties, this compound warrants careful handling due to its potential pharmacological activity and hazardous properties, which are inferred from structurally related chemicals.[1][2]

This document moves beyond a simple checklist, explaining the causality behind each procedural step to empower you with the knowledge to manage this and similar chemical entities safely and compliantly.

Hazard Profile and Essential Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always available, data from analogous compounds like 1-methylpiperazine and other piperazine/piperidine derivatives provide a strong basis for risk assessment.[1]

Key Anticipated Hazards:

  • Health Hazards: Based on related structures, this compound should be presumed to be harmful if inhaled, cause serious eye irritation, and may cause respiratory irritation.[3] Piperazine derivatives can also cause severe skin burns and may lead to allergic skin reactions.[4][5] Ingestion may be harmful.[3][4]

This hazard profile necessitates that this compound be managed as regulated hazardous waste from the moment it is designated for disposal.

Parameter Information based on Analogous Compounds Source
Primary Health Hazards Harmful if inhaled, Causes severe skin burns and serious eye damage, May cause respiratory irritation and allergic skin reaction.[3][4][5]
Primary Physical Hazards Potentially a flammable liquid and vapor. Vapors may form explosive mixtures with air.[4][5]
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat or flame-retardant antistatic protective clothing.[1][3][5]
Engineering Controls Use only in a well-ventilated area, preferably within a chemical fume hood.[1][7][8]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials like acids and strong oxidizing agents.[1][3][6]

The Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of this compound is a multi-step process governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10]

Step 1: Personal Protective Equipment (PPE) and Safety Posture

Before beginning any waste handling procedures, ensure you are wearing the appropriate PPE. The goal is to prevent all personal contact with the chemical.[11]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[1][3]

  • Body Protection: Wear a standard lab coat. For larger quantities or in case of a spill, fire/flame resistant and impervious clothing is recommended.[3]

  • Work Area: Conduct all waste transfers within a certified chemical fume hood to prevent inhalation of vapors.[1]

Step 2: Waste Segregation and Containerization

This is the most critical phase for ensuring safety and regulatory compliance. Improper segregation can lead to dangerous chemical reactions, while incorrect containerization can result in spills and exposure.

  • Designate a Waste Container:

    • The container must be in good condition, free from damage or deterioration, and have a secure, leak-proof closure.[9][12][13]

    • The container material must be compatible with this compound. A high-density polyethylene (HDPE) or glass container is typically appropriate. Do not use metal containers for corrosive waste.[12]

    • It is often best practice to reuse the original container of the main component for the waste.[12]

  • Label the Container Immediately:

    • From the moment the first drop of waste enters the container, it must be labeled.[12]

    • The label must clearly state the words "HAZARDOUS WASTE." [1][12][13]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentage.[13]

  • Practice Strict Segregation:

    • Do not mix waste streams. [12] This container is solely for this compound and materials contaminated with it.

    • Specifically, keep this amine-based waste separate from acids, strong oxidizing agents, acid anhydrides, and acid chlorides to prevent violent reactions.[6]

Step 3: Decontamination of Labware and Consumables

Any item that has come into direct contact with the chemical is considered hazardous waste.

  • Contaminated Consumables: Items such as pipette tips, weighing paper, and contaminated gloves should be collected directly into the designated hazardous waste container.[1]

  • Non-Disposable Labware: Glassware and equipment should be decontaminated thoroughly. Rinse the equipment three times with a suitable solvent (such as ethanol or isopropanol), collecting all rinsate into the hazardous waste container. Afterward, wash the labware with soap and water.[1]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[13][14] This area is under the control of the laboratory personnel.[9][13]

  • Location: The waste container should be stored in a designated area within the lab, such as in a secondary containment tray inside a ventilated cabinet.

  • Closure: The container must be kept tightly closed at all times, except when you are actively adding waste.[3][12][13] Do not leave a funnel in the container opening.[13]

  • Segregation: Ensure the container is stored separately from incompatible materials, using physical barriers or distance.[9][15]

  • Time and Volume: Under EPA's Subpart K regulations, designed for academic labs, hazardous waste must be removed from the laboratory within twelve months.[14]

Step 5: Final Disposal Arrangement

The final step is the transfer of the waste to your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.[16][17]

  • Schedule a Pickup: Once your waste container is approximately 90% full, contact your institution's EH&S office to schedule a waste pickup.[13]

  • Professional Disposal: The waste will be handled by trained professionals and transported to a licensed treatment, storage, and disposal facility (TSDF).

  • Disposal Method: The most common and effective disposal method for this type of organic chemical waste is controlled incineration at a licensed chemical destruction plant, often with flue gas scrubbing to manage emissions.[3] Under no circumstances should this chemical be discharged into sewer systems or disposed of in regular trash. [3][9][18]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.[3]

  • Remove Ignition Sources: If the material is considered flammable, immediately remove all sources of ignition.[3] Use non-sparking tools for cleanup.[3][6]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill.[1][8]

  • Collect and Dispose: Carefully collect the absorbed material and contaminated soil into your designated hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Visualization: Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Phase 1: Generation & Collection cluster_1 Phase 2: In-Lab Management (SAA) cluster_2 Phase 3: Final Disposition A Chemical Designated as Waste (Unused material, reaction byproduct, or contaminated item) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Select & Label Hazardous Waste Container 'HAZARDOUS WASTE' + Contents B->C D Collect Waste (Pure chemical, contaminated consumables, rinsate) C->D E Store Container in SAA (Near point of generation) D->E F Container MUST Be Kept Closed E->F G Segregate from Incompatibles (e.g., Acids, Oxidizers) E->G H Container 90% Full? G->H I Contact EH&S for Pickup H->I Yes J Transfer to Licensed Waste Hauler I->J K Final Disposal at TSDF (e.g., Controlled Incineration) J->K

Caption: Workflow for the compliant disposal of chemical waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the hazards posed by this chemical class and adhering to a systematic, compliant disposal workflow—from meticulous segregation and labeling at the bench to final handoff to certified professionals—we uphold our responsibility to protect ourselves, our colleagues, and the wider community. Always consult your institution's specific waste management guidelines and your most current Safety Data Sheets.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(N-Methylpiperidin-3-yl-methyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(N-Methylpiperidin-3-yl-methyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.